NH-bis(PEG4-t-butyl ester)
説明
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59NO12/c1-29(2,3)42-27(32)7-11-34-15-19-38-23-25-40-21-17-36-13-9-31-10-14-37-18-22-41-26-24-39-20-16-35-12-8-28(33)43-30(4,5)6/h31H,7-26H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEKZIKFKNVSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H59NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Amino-PEG4-t-butyl ester
Abstract
Amino-PEG4-t-butyl ester is a heterobifunctional, polyethylene glycol (PEG)-based linker critical to modern bioconjugation, medicinal chemistry, and materials science. Its architecture, featuring a terminal primary amine and a tert-butyl protected carboxylic acid, connected by a hydrophilic tetraethylene glycol spacer, offers a versatile platform for the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides an in-depth analysis of its chemical properties, mechanisms of reactivity, and field-proven protocols for its application, designed for researchers and drug development professionals. We will explore the causality behind experimental choices, ensuring a robust and reproducible application of this essential chemical tool.
Core Chemical and Physical Properties
Understanding the fundamental properties of Amino-PEG4-t-butyl ester is paramount for its successful application. The molecule is a clear, colorless to light yellow liquid at room temperature.[3][4] The presence of the PEG4 spacer confers significant hydrophilicity, rendering it soluble in a wide range of aqueous and organic solvents, including water, DMSO, DMF, and DCM.[3][5] This solubility is a key advantage in bioconjugation reactions, which often require mixed aqueous-organic solvent systems to accommodate both the linker and the biomolecule.
| Property | Value | Source(s) |
| Synonyms | tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate, H2N-PEG4-CH2CH2COOtBu | [1][2][3] |
| CAS Number | 581065-95-4 | [1][5][6] |
| Molecular Formula | C₁₅H₃₁NO₆ | [1][5][6] |
| Molecular Weight | 321.41 g/mol | [1][3][6] |
| Appearance | Clear Liquid | [3][4] |
| Purity | Typically >95% | [5][7] |
| Solubility | Water, DMSO, DCM, DMF | [3][5] |
| Storage Conditions | -20°C, protect from moisture | [3][4][5] |
The Bifunctional Nature: A Tale of Two Ends
The utility of Amino-PEG4-t-butyl ester stems from its orthogonal reactivity. The primary amine (-NH₂) and the protected carboxylic acid (-COOtBu) can be addressed in sequential reactions, allowing for the precise and controlled assembly of complex molecular architectures.
The Nucleophilic Amine: The Point of Attachment
The terminal primary amine is a potent nucleophile, readily reacting with various electrophilic functional groups. This is the primary site for conjugation to proteins, peptides, or other molecules. Common reaction partners include:
-
Activated Esters (e.g., NHS Esters): Forms a stable amide bond. This is the most common conjugation strategy.
-
Carboxylic Acids: Requires an activating agent (e.g., EDC, HATU) to form an amide bond.
-
Aldehydes/Ketones: Undergoes reductive amination to form a stable secondary amine linkage.[3][5]
The reaction with N-hydroxysuccinimide (NHS) esters is particularly efficient and widely used.[8][9] The reaction is pH-dependent, with an optimal range of pH 8.3-8.5.[8][9] At this pH, the primary amine is sufficiently deprotonated to act as a strong nucleophile, while minimizing the competing hydrolysis of the NHS ester.[8][9][10]
Workflow: Amine Conjugation to an NHS Ester
Caption: General workflow for conjugating the linker's amine to an NHS ester.
The Protected Carboxyl: The Latent Functionality
The carboxylic acid is masked as a tert-butyl (t-butyl) ester. This protecting group is stable under the slightly basic conditions used for amine conjugation but can be efficiently removed under acidic conditions.[1][5] Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection.[11][12]
The mechanism involves protonation of the ester's carbonyl oxygen by TFA, followed by the departure of the highly stable tert-butyl carbocation, which is then quenched to form isobutylene gas.[13] This process regenerates the carboxylic acid, making it available for subsequent coupling reactions.
Mechanism: TFA-Mediated Deprotection
Caption: Simplified mechanism of t-butyl ester deprotection using TFA.
Key Applications in Drug Development
The unique properties of Amino-PEG4-t-butyl ester make it an invaluable linker in advanced therapeutic modalities.
-
PROTACs: In PROTACs, this linker serves to connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase. The PEG spacer's length and flexibility are crucial for enabling the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[1][7]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody.[1][2] The hydrophilic PEG chain can improve the ADC's pharmacokinetic profile, increase solubility, and reduce aggregation.[1][2][5]
-
Peptide and Small Molecule Modification: It is used to PEGylate peptides or small molecules, which can enhance their solubility, stability, and circulation half-life in vivo.[2]
Experimental Protocols
The following protocols are provided as a guide. Researchers should optimize conditions based on their specific substrates and analytical capabilities.
Protocol 1: Deprotection of the t-Butyl Ester
This protocol describes the cleavage of the t-butyl ester to yield the free carboxylic acid.
Materials:
-
Amino-PEG4-t-butyl ester conjugate
-
Dichloromethane (DCM), anhydrous[12]
-
Trifluoroacetic acid (TFA)[12]
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the t-butyl ester-containing compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under ambient temperature.[12]
-
Acidification: Add an equal volume of TFA to the DCM solution (a 1:1 v/v mixture).[12][14] For example, to 5 mL of the DCM solution, add 5 mL of TFA.
-
Reaction: Stir the mixture at room temperature for 2 to 5 hours.[12][14] The progress of the reaction should be monitored by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the disappearance of the starting material.
-
Work-up: Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM two to three times.[12]
-
Product: The resulting residue is the crude carboxylic acid, typically as its TFA salt.[12] It can often be used in the next step without further purification after thorough drying under high vacuum.
Causality Insight: The use of a 1:1 mixture of TFA in DCM provides a sufficiently acidic environment to drive the deprotection to completion efficiently.[11][14] DCM is an excellent solvent for both the starting material and the acid, while TFA is volatile enough to be removed easily during work-up. Co-evaporation is critical to remove the last traces of TFA, which can interfere with subsequent pH-sensitive reactions.
Protocol 2: Amine Coupling to an NHS Ester
This protocol details the conjugation of the linker's primary amine to a molecule containing an NHS ester.
Materials:
-
Amino-PEG4-t-butyl ester
-
NHS ester-functionalized molecule
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[15]
-
Reaction Buffer: 0.1 M Sodium bicarbonate or Sodium borate, pH 8.5[8][15]
Procedure:
-
Prepare Linker Solution: Dissolve the Amino-PEG4-t-butyl ester in anhydrous DMSO to a stock concentration of ~100 mM.
-
Prepare Substrate Solution: Dissolve the NHS ester-functionalized molecule in the reaction buffer (pH 8.5) to a desired concentration (e.g., 1-10 mg/mL).
-
Conjugation Reaction: Add a 5 to 10-fold molar excess of the linker solution to the substrate solution while gently vortexing.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light if the substrate is light-sensitive.[8]
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Purification: Purify the resulting conjugate from excess linker and reaction byproducts using a suitable method such as size-exclusion chromatography (e.g., gel filtration desalting column), dialysis, or reverse-phase HPLC.[8][15]
Causality Insight: Performing the reaction at pH 8.5 is a critical balance. It ensures the amine is deprotonated and nucleophilic, but it is not so basic as to cause rapid hydrolysis of the NHS ester, which would reduce conjugation efficiency.[8][9] Using a molar excess of the smaller linker molecule drives the reaction to completion, ensuring high modification of the target substrate.
Safety and Handling
Amino-PEG4-t-butyl ester is intended for laboratory research use. Standard chemical safety practices should be employed.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and contact with skin and eyes.[16][17]
-
Storage: Store the compound in a tightly sealed container at -20°C.[3][4][5] The material can be sensitive to moisture.
-
Hazards: The compound may be harmful if swallowed.[16][17] Wash skin thoroughly after handling.[16]
Conclusion
Amino-PEG4-t-butyl ester is a cornerstone of modern chemical biology and drug discovery, offering a reliable and versatile platform for molecular construction. Its well-defined structure, dual-ended reactivity, and hydrophilic properties provide researchers with precise control over the synthesis of complex conjugates. By understanding the chemical principles that govern its reactivity and adhering to validated protocols, scientists can effectively leverage this linker to advance the development of novel therapeutics and research tools.
References
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]
-
How can I deprotect esters using TFA?. ResearchGate. [Link]
-
Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
-
3-(2-(2-Aminoethoxy)ethoxy)propanoic acid t-butyl ester. PubChem. [Link]
-
Key Applications of Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Amino-PEG4-t-butyl ester|MSDS. DC Chemicals. [Link]
-
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate. PubChem. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. ResearchGate. [Link]
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. ACS Publications. [Link]
-
NH2-PEG-COOtBu. CD Bioparticles. [Link]
-
Safety Data Sheet. SynZeal. [Link]
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Introduction: The Architect of Proximity-Induced Pharmacology
An In-Depth Technical Guide to NH-bis(PEG4-t-butyl ester): A Core Component in Targeted Protein Degradation
In the rapidly evolving landscape of drug discovery, the paradigm is shifting from simple inhibition to sophisticated manipulation of cellular machinery. At the forefront of this revolution is the field of targeted protein degradation, a strategy that harnesses the cell's own quality control systems to eliminate disease-causing proteins. Central to this approach is a class of molecules known as Proteolysis Targeting Chimeras (PROTACs), and the linchpin of their design is the linker that connects their functional ends. This guide provides an in-depth technical exploration of a pivotal linker building block: NH-bis(PEG4-t-butyl ester) . We will dissect its molecular architecture, elucidate its functional significance, and provide practical guidance for its application in the synthesis of potent protein degraders.
The PROTAC Revolution: Beyond Inhibition to Elimination
Traditional pharmacology has largely focused on the development of inhibitors that block the function of pathogenic proteins. While successful, this approach has limitations, including the need for high and sustained occupancy of the target's active site and the "undruggability" of proteins lacking suitable binding pockets. PROTACs offer a catalytic solution to these challenges.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2][3] This event-driven pharmacology allows for the catalytic degradation of target proteins, often at very low compound concentrations.[5]
Core Attributes of NH-bis(PEG4-t-butyl ester): A Trifecta of Functionality
The efficacy of a PROTAC is not solely dependent on the choice of its protein-binding ligands; the linker plays a critical and multifaceted role in determining the overall properties and activity of the molecule.[3][6] NH-bis(PEG4-t-butyl ester) is a highly versatile linker building block that offers a unique combination of features to address the complex demands of PROTAC design.
The PEG4 Spacer: Engineering Solubility and Flexibility
The polyethylene glycol (PEG) component of the linker is crucial for imparting favorable physicochemical properties to the final PROTAC molecule. Alkyl chains, another common linker motif, are often hydrophobic, which can lead to poor aqueous solubility and limited cell permeability.[3] In contrast, the four repeating ethylene glycol units in the PEG4 spacer of NH-bis(PEG4-t-butyl ester) confer significant hydrophilicity.[3][7] This enhanced water solubility is a key advantage, as it can improve the bioavailability and cell permeability of the PROTAC, ultimately leading to better degradation efficiency.[7][8][9]
Beyond solubility, the flexibility of the PEG chain is a critical determinant of a PROTAC's ability to induce a productive ternary complex between the target protein and the E3 ligase.[3][6] The linker must be of an appropriate length and possess sufficient conformational freedom to allow the two proteins to adopt an orientation that is conducive to ubiquitination. The PEG4 spacer provides this necessary flexibility, enabling the PROTAC to act as a molecular scaffold that facilitates the crucial protein-protein interaction.[6][8]
The Bifunctional Nature: A Platform for Sequential Conjugation
NH-bis(PEG4-t-butyl ester) is a bifunctional molecule, possessing a central secondary amine and two terminal carboxylic acid groups that are protected as t-butyl esters.[10][11] This architecture is ideal for the modular and sequential synthesis of PROTACs.[6] The central amine serves as a reactive handle for the attachment of the first ligand, which can be either the E3 ligase ligand or the POI ligand, typically through an amide bond formation.[10][11] This initial conjugation step is generally robust and high-yielding.
The t-Butyl Ester Protecting Group: Controlled Deprotection and Orthogonal Reactivity
The t-butyl ester groups serve as stable protectors for the terminal carboxylic acids. This protection is essential to prevent unwanted side reactions during the first conjugation step. The t-butyl ester is chemically robust under a variety of reaction conditions but can be selectively removed under acidic conditions, most commonly using trifluoroacetic acid (TFA).[12][13][14] This deprotection step unmasks the two carboxylic acid functionalities, which can then be used to attach the second ligand, again typically through amide bond formation. The use of a protecting group that can be removed under specific and mild conditions provides a high degree of control over the synthetic process, enabling the efficient and directed assembly of the final PROTAC molecule.[6]
Application in PROTAC Synthesis: A Step-by-Step Workflow
The synthesis of a PROTAC using NH-bis(PEG4-t-butyl ester) is a multi-step process that requires careful planning and execution. The following is a generalized protocol that outlines the key steps involved.
Step 1: Conjugation of the First Ligand
The first step involves the reaction of the central amine of NH-bis(PEG4-t-butyl ester) with a carboxylic acid-functionalized ligand (either the E3 ligase ligand or the POI ligand). This is typically achieved using standard peptide coupling reagents.
Materials:
-
NH-bis(PEG4-t-butyl ester)
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
Protocol:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add a solution of NH-bis(PEG4-t-butyl ester) (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[15]
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting intermediate by flash column chromatography.
Step 2: Deprotection of the t-Butyl Esters
The next step is the removal of the t-butyl ester protecting groups to reveal the terminal carboxylic acids.
Materials:
-
Ligand-Linker-bis(t-butyl ester) intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Dissolve the intermediate from Step 1 in a 1:1 mixture of DCM and TFA.[13]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting dicarboxylic acid intermediate can often be used in the next step without further purification.[13]
Step 3: Conjugation of the Second Ligand
The final step is the conjugation of the newly deprotected dicarboxylic acid with an amine-functionalized second ligand to form the final PROTAC.
Materials:
-
Ligand-Linker-bis(carboxylic acid) intermediate
-
Amine-functionalized ligand (2.0 eq)
-
HATU (2.2 eq)
-
DIPEA (4.0 eq)
-
Anhydrous DMF
Protocol:
-
Dissolve the dicarboxylic acid intermediate in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add a solution of the amine-functionalized ligand in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Purify the final PROTAC using reverse-phase HPLC.
Visualizing the Process: Diagrams and Data
To better understand the concepts discussed, the following diagrams and table provide a visual and summarized representation of the key information.
Diagrams
Caption: General structure of a PROTAC molecule incorporating a linker derived from NH-bis(PEG4-t-butyl ester).
Caption: Synthetic workflow for the assembly of a PROTAC using NH-bis(PEG4-t-butyl ester).
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Data Summary
| Property | Value | Source |
| Molecular Formula | C30H59NO12 | [16][17] |
| Molecular Weight | 625.8 g/mol | [11][16] |
| CAS Number | 2055041-41-1 | [16][17] |
| Purity | >96% | [16] |
| Appearance | Liquid | [12] |
| Storage Temperature | -20°C | [11][12] |
| Functional Groups | Secondary Amine, bis(t-butyl ester) | [10][11] |
| Primary Application | PROTAC Linker | [18] |
Conclusion: An Essential Tool for Modern Drug Discovery
NH-bis(PEG4-t-butyl ester) is more than just a chemical linker; it is a sophisticated and enabling tool for the rational design of PROTACs and other complex bioconjugates.[13] Its unique combination of a flexible, hydrophilic PEG4 spacer, a central reactive amine, and two orthogonally protected carboxylic acids provides medicinal chemists with a powerful platform for the systematic and efficient synthesis of molecules that can hijack the cellular machinery for therapeutic benefit. As the field of targeted protein degradation continues to expand, the demand for well-designed and versatile linker building blocks like NH-bis(PEG4-t-butyl ester) will undoubtedly continue to grow, solidifying its place as a cornerstone of modern drug discovery.
References
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PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]
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AxisPharm. (n.d.). PROTAC Linker. Retrieved from [Link]
-
Receptor.AI. (n.d.). Developing bifunctional protein degraders for difficult-to-drug proteins with the Receptor.AI Platform. Retrieved from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]
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CD Bioparticles. (n.d.). NH-Bis(PEG4-t-butyl ester). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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ACS Publications. (n.d.). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study. Retrieved from [Link]
-
PubMed. (2023). Bifunctional robots inducing targeted protein degradation. Retrieved from [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
-
Pharmasalmanac. (2023, October 12). The Developability Challenges with Bifunctional Targeted Protein Degraders. Retrieved from [Link]
-
MDPI. (n.d.). About the Influence of PEG Spacers on the Cytotoxicity of Titanate Nanotubes-Docetaxel Nanohybrids against a Prostate Cancer Cell Line. Retrieved from [Link]
-
PubMed. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]
-
Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
-
eScholarship.org. (2022, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]
-
ACS Publications. (2026, January 14). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected bifunctional molecules directing target degradation through.... Retrieved from [Link]
-
Semantic Scholar. (2000, April 15). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Retrieved from [Link]
-
ACS Publications. (2022, April 25). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Retrieved from [Link]
-
AxisPharm. (n.d.). PEG-X-PEG. Retrieved from [Link]
-
AxisPharm. (n.d.). Bis-PEG-NHS. Retrieved from [Link]
-
Glycomindsynth. (n.d.). PEG-t-butyl ester. Retrieved from [Link]
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An In-depth Technical Guide to NH-bis(PEG4-t-butyl ester): A Branched Linker for Advanced Drug Development
This guide provides a comprehensive technical overview of NH-bis(PEG4-t-butyl ester), a heterobifunctional linker increasingly utilized in the development of sophisticated bioconjugates, with a particular focus on its application in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals seeking to understand and effectively implement this versatile chemical tool.
Introduction: The Strategic Advantage of a Branched Architecture
In the landscape of targeted therapeutics, the linker is not merely a spacer but a critical determinant of a molecule's efficacy, pharmacokinetics, and overall performance. NH-bis(PEG4-t-butyl ester) (di-tert-butyl 4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioate) emerges as a specialized tool, distinguished by its unique Y-shaped, or branched, architecture. This design offers distinct advantages over traditional linear linkers.
The core structure features a central secondary amine, from which two identical polyethylene glycol (PEG) chains extend, each terminating in a tert-butyl (t-butyl) ester protected carboxylic acid. This configuration provides a single point of attachment via the amine, while offering two terminal carboxylic acids upon deprotection. This "one-to-two" conjugation capability is a key strategic element in the design of multivalent or dual-payload therapeutic agents.
The inclusion of PEG moieties is a well-established strategy to enhance the aqueous solubility and optimize the pharmacokinetic properties of the final conjugate.[1][2] The PEG chains can improve cell permeability and reduce non-specific binding, crucial aspects in the design of effective drugs.[3][4]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of NH-bis(PEG4-t-butyl ester) is essential for its successful application. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| Chemical Formula | C₃₀H₅₉NO₁₂ | [5][6] |
| Molecular Weight | 625.8 g/mol | [5][6] |
| CAS Number | 2055041-41-1 | [5][6] |
| Appearance | Colorless to pale yellow oil or solid | General Knowledge |
| Purity | Typically >95% | [6] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [5] |
| Storage Conditions | Store at -20°C for long-term stability. | [5] |
Handling Recommendations: NH-bis(PEG4-t-butyl ester) is hygroscopic and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. When handling, it is advisable to allow the vial to equilibrate to room temperature before opening to minimize moisture condensation.
Core Functionality in PROTAC Design
PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7] The linker is a critical component that dictates the spatial orientation of the POI and E3 ligase, which in turn influences the stability and efficiency of the ternary complex (POI-PROTAC-E3 ligase).[8]
The branched structure of NH-bis(PEG4-t-butyl ester) offers unique possibilities in PROTAC design. For example, it could be envisioned for the development of "dual-warhead" PROTACs, where the two deprotected carboxylic acid termini are conjugated to two different warheads for targeting a protein dimer or two different proteins simultaneously.
The Ubiquitin-Proteasome System (UPS) Pathway
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, the fundamental pathway hijacked by these innovative therapeutics.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Synthesis and Chemical Reactivity
Proposed Synthetic Workflow
Caption: Proposed high-level synthetic workflow for NH-bis(PEG4-t-butyl ester).
A more detailed, plausible synthesis would involve reacting a commercially available mono-Boc protected PEG4 alcohol with tert-butyl bromoacetate to form the PEG4-t-butyl ester. The terminal alcohol would then be converted to a good leaving group, such as a tosylate. Subsequently, two equivalents of this PEGylated intermediate would be reacted with a source of ammonia in a double N-alkylation reaction to yield the final branched product. Purification would likely be achieved via column chromatography.
Experimental Protocols: Application in PROTAC Synthesis
The true utility of NH-bis(PEG4-t-butyl ester) is realized in its application. The following protocols provide a detailed, step-by-step methodology for its incorporation into a PROTAC, designed to be a "self-validating" system with clear checkpoints.
Workflow for PROTAC Synthesis using NH-bis(PEG4-t-butyl ester)
Caption: General workflow for synthesizing a PROTAC using NH-bis(PEG4-t-butyl ester).
Protocol 1: Amide Coupling of the Linker's Amine
This protocol describes the coupling of the central amine of NH-bis(PEG4-t-butyl ester) to a molecule containing a carboxylic acid, such as a warhead for the POI.
Materials:
-
NH-bis(PEG4-t-butyl ester)
-
Carboxylic acid-functionalized warhead (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate vial, dissolve NH-bis(PEG4-t-butyl ester) (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the linker solution dropwise to the activated warhead solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Validation: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the desired product mass.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Warhead-Linker(t-butyl)₂ intermediate.
Causality: HATU is chosen as the coupling reagent due to its high efficiency and low rate of racemization.[9] DIPEA is a non-nucleophilic base used to neutralize the generated acids and maintain an optimal pH for the reaction. The slight excess of the amine component helps to drive the reaction to completion.
Protocol 2: Deprotection of t-Butyl Esters
This protocol outlines the removal of the t-butyl protecting groups to reveal the two terminal carboxylic acids.
Materials:
-
Warhead-Linker(t-butyl)₂ intermediate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Warhead-Linker(t-butyl)₂ intermediate in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).[2]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Validation: Monitor the deprotection by LC-MS. A successful reaction will show the disappearance of the starting material and the appearance of a new peak corresponding to the mass of the di-acid product (M - 256 + 2H).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting carboxylic acid intermediate can often be used in the next step without further purification after co-evaporation with a solvent like toluene to azeotropically remove residual TFA.
Causality: TFA is a strong acid that efficiently cleaves the t-butyl ester via an acid-catalyzed elimination mechanism, releasing isobutylene as a volatile byproduct.[10] The reaction is typically clean and high-yielding. Performing the reaction at 0 °C initially helps to control any potential exothermic reaction.
Characterization
Accurate characterization is paramount to ensure the identity and purity of NH-bis(PEG4-t-butyl ester) and its subsequent conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a sharp singlet at approximately 1.44 ppm, integrating to 18 protons, corresponding to the two t-butyl groups. The PEG backbone protons will appear as a complex multiplet between 3.5 and 3.7 ppm. Protons adjacent to the central nitrogen will be shifted slightly downfield.
-
¹³C NMR: The carbon NMR will show a characteristic signal for the quaternary carbon of the t-butyl group around 80 ppm and the carbonyl carbon of the ester around 170 ppm. The PEG methylene carbons will resonate in the 68-72 ppm region.
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound. The protonated molecule [M+H]⁺ is expected at m/z 626.8.
Illustrative Case Study: Design of a BRD4-Degrader PROTAC
To illustrate the application of NH-bis(PEG4-t-butyl ester), we can conceptualize the synthesis of a PROTAC targeting the BET bromodomain protein BRD4.
-
Warhead: A derivative of JQ1 with a carboxylic acid handle.
-
E3 Ligase Ligand: Pomalidomide with an amine handle for conjugation.
-
Linker: NH-bis(PEG4-t-butyl ester).
In this hypothetical scenario, the JQ1 derivative would first be coupled to the central amine of the linker following Protocol 5.2 . Subsequently, the t-butyl esters would be deprotected using Protocol 5.3 . The resulting di-acid intermediate would then be coupled to two equivalents of the amine-functionalized pomalidomide. This would result in a PROTAC with one warhead and two E3 ligase ligands, a structure that could potentially enhance the avidity for the E3 ligase and promote more efficient ternary complex formation. The flexibility and hydrophilicity of the PEG4 arms would be crucial in allowing the three components to adopt a productive conformation for ubiquitination.
Conclusion
NH-bis(PEG4-t-butyl ester) is a sophisticated and powerful tool for drug discovery and development. Its unique branched architecture, combined with the beneficial properties of its PEG chains, provides a versatile platform for creating advanced therapeutics, including novel PROTAC architectures. The detailed protocols and technical insights provided in this guide are intended to empower researchers to confidently and effectively utilize this linker in their programs, paving the way for the next generation of targeted therapies.
References
-
Bai, L., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]
-
ResearchGate. (2021). Branched linker‐based PROTACs. ResearchGate. [Link]
-
Zorba, A., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Medicinal Chemistry Letters. [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm. [Link]
-
Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(21), 1937-1953. [Link]
-
Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis. Biopharma PEG. [Link]
-
Drummond, T. G., et al. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PLoS Computational Biology, 15(9), e1007329. [Link]
-
eLife. (2024). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. eLife. [Link]
-
McGrath, M. (2015). How can I deprotect esters using TFA? ResearchGate. [Link]
-
CD Bioparticles. (n.d.). NH-Bis(PEG4-t-butyl ester). CD Bioparticles. [Link]
-
ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? ResearchGate. [Link]
-
ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
DC Chemicals. (n.d.). NH-bis(PEG4-t-butyl ester)|CAS 2055041-41-1. DC Chemicals. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 5. NH-bis(PEG4-t-butyl ester), 2055041-41-1 | BroadPharm [broadpharm.com]
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- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating the Solubility of NH-bis(PEG4-t-butyl ester): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Application
NH-bis(PEG4-t-butyl ester) is a bifunctional, non-degradable PEG linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. Its utility in creating antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics hinges on its ability to bridge molecules of interest, often with disparate physicochemical properties. A fundamental, yet often overlooked, parameter that dictates the success of conjugation reactions and the subsequent handling of the resulting conjugates is the solubility of the linker itself. This guide provides a comprehensive overview of the solubility of NH-bis(PEG4-t-butyl ester) in common organic solvents, offering both theoretical insights and practical, field-tested methodologies for its accurate determination.
The Molecular Architecture of NH-bis(PEG4-t-butyl ester) and its Influence on Solubility
The solubility of NH-bis(PEG4-t-butyl ester) is a direct consequence of its distinct molecular components. A nuanced understanding of its structure is paramount to predicting its behavior in various solvent systems.
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// Nodes A [label="Amine Group (NH)", pos="0,0!", fillcolor="#4285F4"]; B [label="PEG4 Spacer\n(Polyethylene Glycol)", pos="2,1!", fillcolor="#34A853"]; C [label="PEG4 Spacer\n(Polyethylene Glycol)", pos="2,-1!", fillcolor="#34A853"]; D [label="t-Butyl Ester", pos="4,1!", fillcolor="#EA4335"]; E [label="t-Butyl Ester", pos="4,-1!", fillcolor="#EA4335"];
// Edges A -- B [label="Hydrophilic & Reactive Site\n(for conjugation)"]; A -- C; B -- D [label="Hydrophilic & Flexible"]; C -- E [label="Hydrophilic & Flexible"]; D [label="t-Butyl Ester\n(Bulky & Lipophilic)"]; E [label="t-Butyl Ester\n(Bulky & Lipophilic)"]; } figcaption { caption-side: bottom; text-align: center; caption-style: "Molecular components of NH-bis(PEG4-t-butyl ester)." }
-
The Central Amine Group (NH): This secondary amine serves as a key reactive handle for conjugation to carboxylic acids, activated esters, and other electrophilic moieties. Its ability to form hydrogen bonds contributes to solubility in protic solvents.
-
The Dual PEG4 Spacers: The two tetraethylene glycol (PEG4) chains are the primary drivers of hydrophilicity. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, imparting solubility in a wide range of polar solvents, including water.[1] The flexibility of the PEG chains also entropically favors dissolution.
-
The Terminal t-Butyl Esters: These bulky, nonpolar groups significantly enhance the molecule's lipophilicity.[2] The tert-butyl group provides steric hindrance, which can protect the carboxylic acid from premature hydrolysis and influences interactions with nonpolar solvent molecules. This feature is crucial for solubility in more lipophilic organic solvents.
This amphiphilic nature—possessing both hydrophilic and lipophilic regions—results in a broad, yet nuanced, solubility profile.
Qualitative Solubility Profile of NH-bis(PEG4-t-butyl ester)
Based on available data from chemical suppliers and the analysis of its structural analogues, a qualitative solubility profile for NH-bis(PEG4-t-butyl ester) has been compiled. It is important to note that "soluble" is a qualitative term, and the actual solubility can vary with the specific grade of the solvent, temperature, and the presence of any solutes.
| Organic Solvent | Solvent Type | Qualitative Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[3][4] | The highly polar nature of DMSO effectively solvates the polar amine and PEG components. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[3][4] | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating the polar functionalities of the molecule. |
| Dichloromethane (DCM) | Chlorinated | Soluble[3][4] | The lipophilic t-butyl ester groups and the overall molecular size allow for favorable interactions with this non-polar, yet slightly polarizable, solvent. |
| Chloroform (CHCl₃) | Chlorinated | Expected to be Soluble | Generally, PEG derivatives show good solubility in chloroform.[5] |
| Methanol (MeOH) | Polar Protic | Expected to be Moderately Soluble | While the PEG chains are soluble in alcohols, the bulky t-butyl esters may limit high solubility.[5] |
| Ethanol (EtOH) | Polar Protic | Expected to be Moderately to Sparingly Soluble | Similar to methanol, the solubility is a balance between the hydrophilic PEG and hydrophobic t-butyl ester groups. |
| Acetonitrile (ACN) | Polar Aprotic | Expected to be Soluble | Acetonitrile is a versatile solvent for many organic molecules, and the combination of polar and nonpolar features in NH-bis(PEG4-t-butyl ester) suggests good compatibility. |
| Tetrahydrofuran (THF) | Ether | Expected to be Soluble | Ethers are generally good solvents for PEG chains. |
| Toluene | Aromatic | Expected to have Low Solubility | The overall polarity of the molecule, dominated by the PEG and amine groups, is likely too high for significant solubility in this nonpolar aromatic solvent.[5] |
| Hexane | Aliphatic | Expected to be Insoluble | Hexane is a nonpolar solvent and is unlikely to effectively solvate the polar regions of the molecule. |
| Water | Aqueous | Soluble[3][4] | The hydrophilic PEG chains and the central amine group confer aqueous solubility. |
Quantitative Solubility Determination: A Step-by-Step Experimental Protocol
While qualitative data provides a useful starting point, many applications, such as the preparation of stock solutions for high-throughput screening or reaction optimization, require precise quantitative solubility data. The following is a robust, self-validating protocol based on the widely accepted shake-flask method.
Principle
An excess of the solute (NH-bis(PEG4-t-butyl ester)) is equilibrated with a known volume of the solvent of interest at a constant temperature. After reaching equilibrium, the undissolved solid is removed, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique.
Materials and Equipment
-
NH-bis(PEG4-t-butyl ester) (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))
Experimental Workflow
Detailed Methodology
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of NH-bis(PEG4-t-butyl ester) into a vial. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment. A starting point is to add approximately 10-20 mg of the compound to 1 mL of solvent.
-
Add a precise volume of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a moderate speed (e.g., 5000 x g for 10 minutes) to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw the supernatant using a syringe.
-
Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analytical Quantification:
-
Prepare a series of standard solutions of NH-bis(PEG4-t-butyl ester) of known concentrations in the chosen solvent.
-
Analyze the standards and the diluted sample solution by HPLC. Given that NH-bis(PEG4-t-butyl ester) lacks a strong UV chromophore, detectors such as CAD, ELSD, or MS are recommended for accurate quantification.[6][7]
-
Construct a calibration curve by plotting the detector response against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Data Analysis and Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in standard units such as mg/mL, g/L, or mol/L.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Causality in Experimental Choices and Troubleshooting
-
Why use the shake-flask method? It is considered the "gold standard" for thermodynamic solubility determination, providing a true measure of equilibrium solubility.[8]
-
Why is constant temperature crucial? Solubility is a temperature-dependent property. Maintaining a constant temperature ensures the accuracy and reproducibility of the data.
-
Why use HPLC with CAD, ELSD, or MS? These detectors are nearly universal for non-volatile analytes and do not require the analyte to have a chromophore, which is a limitation for UV-Vis detection of PEGylated compounds.[6][7]
-
Troubleshooting: Low Solubility. If the compound appears insoluble, consider gentle heating (e.g., to 30-40 °C) with agitation to improve the rate of dissolution. However, the final solubility must be reported at the specified temperature. For some applications, a co-solvent system may be necessary.
-
Troubleshooting: Inconsistent Results. This can often be attributed to insufficient equilibration time, temperature fluctuations, or solvent evaporation. Ensure vials are tightly sealed and the equilibration time is adequate.
Concluding Remarks: From Data to Application
A thorough understanding of the solubility of NH-bis(PEG4-t-butyl ester) is not merely an academic exercise; it is a critical prerequisite for its successful application in research and development. This guide provides a framework for both predicting and quantitatively determining its solubility in a range of organic solvents. By leveraging this knowledge, researchers can streamline their experimental workflows, ensure the reproducibility of their results, and ultimately accelerate the development of novel bioconjugates and therapeutics.
References
-
DC Chemicals. (n.d.). NH-bis(PEG4-t-butyl ester). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of PEG in various solvents, Bagley diagram (d solvent : Hansen). Retrieved from [Link]
-
Shochem. (2023, August 27). What is the solubility of Modification PEG in different solvents?. Retrieved from [Link]
-
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
-
Journal of Biological Chemistry. (1979). The Precipitation of Proteins by Polyethylene Glycol. Retrieved from [Link]
-
Journal of Organic Chemistry. (2017). A Mild and Efficient Method for the Conversion of tert-Butyl Esters to Acid Chlorides. Retrieved from [Link]
-
PubMed. (2011, August 19). Polyethylene glycol behaves like weak organic solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
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- 4. labsolu.ca [labsolu.ca]
- 5. creativepegworks.com [creativepegworks.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to NH-bis(PEG4-t-butyl ester): A Versatile Linker for Advanced Bioconjugation
This guide provides a comprehensive technical overview of NH-bis(PEG4-t-butyl ester), a branched, bifunctional polyethylene glycol (PEG) linker critical to advancing modern drug development and bioconjugation. Designed for researchers, scientists, and drug development professionals, this document details the molecule's core physicochemical properties, reactivity, and field-proven applications, with a focus on the causal relationships behind experimental choices and protocols.
Core Concepts: Structure and Physicochemical Properties
NH-bis(PEG4-t-butyl ester) is a precisely defined chemical entity belonging to the class of branched PEG linkers. Its structure features a central secondary amine from which two tetraethylene glycol (PEG4) arms extend. Each arm is terminated with a tert-butyl (t-butyl) ester, a protecting group for a carboxylic acid.
The strategic incorporation of discrete PEG units (n=4) imparts hydrophilicity, which is crucial for improving the aqueous solubility of conjugated molecules, particularly hydrophobic drug payloads.[1][2] This property mitigates the risk of aggregation, a common challenge in the development of Antibody-Drug Conjugates (ADCs).[1][3] The defined length of the PEG arms provides precise spatial separation between conjugated moieties, a critical parameter for optimizing biological activity, for instance, in the formation of the ternary complex in Proteolysis-Targeting Chimeras (PROTACs).[4]
Table 1: Physicochemical Properties of NH-bis(PEG4-t-butyl ester)
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₅₉NO₁₂ | [4][5][6][7] |
| Molecular Weight | 625.8 g/mol | [4][5][6][7] |
| CAS Number | 2055041-41-1 | [5][6][7][8][9] |
| Appearance | Viscous liquid or low-melting solid | [10] |
| Purity | Typically >95% | [5][6][7][8] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [6] |
| Storage | -20°C, under inert atmosphere | [6] |
Reactivity and Functional Utility
The synthetic versatility of NH-bis(PEG4-t-butyl ester) stems from its two distinct reactive sites, which can be addressed orthogonally: the central secondary amine and the terminal t-butyl esters.
-
Central Secondary Amine: This nucleophilic amine can be acylated by reacting with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[11] This functionality allows the linker itself to be conjugated to a molecule of interest.
-
Terminal t-butyl Esters: These groups serve as protected carboxylic acids. The t-butyl ester is stable under many reaction conditions but can be efficiently cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal two terminal carboxylic acid groups.[5][12] These newly deprotected carboxylates can then be activated (e.g., with EDC/NHS) to react with primary amines on a second molecule, such as lysine residues on an antibody.[13]
This dual reactivity allows for a controlled, stepwise conjugation strategy, making the linker an invaluable tool for constructing complex molecular architectures like ADCs and PROTACs.
Synthesis and Characterization
While NH-bis(PEG4-t-butyl ester) is commercially available from various suppliers, an understanding of its synthesis and characterization is vital for quality assessment.
Synthetic Approach
The synthesis of NH-bis(PEG4-t-butyl ester) is typically achieved through the dialkylation of ammonia or a primary amine precursor. This involves reacting two equivalents of a linear PEG4 chain, which is functionalized with a t-butyl ester at one terminus and a good leaving group (e.g., tosylate or mesylate) at the other, with an ammonia source.
dot
Caption: Plausible synthetic pathway for NH-bis(PEG4-t-butyl ester).
Purification is typically performed using column chromatography to ensure high purity, which is essential for reproducible results in subsequent conjugation reactions.
Quality Control and Characterization
The identity and purity of NH-bis(PEG4-t-butyl ester) are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a detailed fingerprint of the molecule. Expected signals include a sharp singlet around 1.44 ppm corresponding to the 18 protons of the two t-butyl groups, and a complex multiplet in the 3.55-3.70 ppm region from the methylene protons of the PEG backbone.
-
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the compound, ensuring the correct product has been synthesized and is free from significant impurities.
Experimental Protocols and Applications
The primary application of NH-bis(PEG4-t-butyl ester) is in the construction of bioconjugates. The following protocols provide a detailed methodology for a common workflow: linking two amine-containing molecules.
Protocol 1: Deprotection of t-butyl Ester Groups
This protocol describes the removal of the t-butyl protecting groups to expose the terminal carboxylic acids. This is the first step when the ultimate goal is to conjugate the linker to amine-containing molecules.
Materials:
-
NH-bis(PEG4-t-butyl ester)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the NH-bis(PEG4-t-butyl ester) in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acidification: Cool the solution to 0°C using an ice bath. Add an equal volume of TFA dropwise to the stirred solution (resulting in a 1:1 v/v mixture of DCM:TFA).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by LC-MS to confirm the disappearance of the starting material and the appearance of the di-acid product.
-
Work-up: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene two to three times.[5] The resulting product, NH-bis(PEG4-COOH), is often a viscous oil and can be used in the next step without further purification.
dot
Caption: Step-by-step workflow for the deprotection of t-butyl esters.
Protocol 2: Amide Coupling to an Amine-Containing Molecule
This protocol details the conjugation of the deprotected di-acid linker (from Protocol 1) to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule drug) using EDC/NHS chemistry.
Materials:
-
NH-bis(PEG4-COOH) (from Protocol 1)
-
Amine-containing molecule (Molecule-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous reactions
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Activation of Carboxylic Acids: a. Dissolve the NH-bis(PEG4-COOH) in Activation Buffer. b. Add EDC (1.5-2.0 molar equivalents per carboxyl group) and NHS (1.5-2.0 molar equivalents per carboxyl group) to the solution.[14] c. Stir the reaction at room temperature for 15-30 minutes to form the amine-reactive bis-NHS ester intermediate.[13]
-
Conjugation to Amine: a. Dissolve the amine-containing molecule (Molecule-NH₂) in Coupling Buffer. b. Immediately add the activated linker solution from step 1a-c to the amine solution. The molar ratio of linker to the target molecule should be optimized based on the desired degree of labeling. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[13] The reaction is most efficient at a pH of 7.2-8.5, where primary amines are deprotonated and nucleophilic.[10]
-
Quenching: a. Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[2] b. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Purification and Analysis: a. Remove unreacted linker and byproducts using an appropriate method. For protein conjugates, size-exclusion chromatography or dialysis are effective.[14] b. Characterize the final conjugate using methods such as SDS-PAGE to observe the increase in molecular weight and LC-MS to confirm the final mass and determine the degree of conjugation.[14]
Conclusion: A Cornerstone Linker in Drug Development
NH-bis(PEG4-t-butyl ester) provides a robust and versatile platform for the synthesis of complex bioconjugates. Its well-defined structure, which combines a branched architecture with hydrophilic PEG spacers and orthogonally reactive functional groups, offers precise control over the final construct's properties. The ability to modulate solubility and pharmacokinetic profiles while enabling the connection of multiple molecular entities makes it an indispensable tool in the development of next-generation therapeutics like ADCs and PROTACs. The detailed protocols and mechanistic insights provided in this guide empower researchers to confidently apply this linker technology to accelerate their drug discovery and development programs.
References
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Available at: [Link]
-
ADC Review. (2018). PEGs and Antibody-drug Conjugates a Versatile Approach. Available at: [Link]
-
BorenPharm. (n.d.). Nh-bis(peg4-t-butyl ester)-. Retrieved from [Link]
-
Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis. Available at: [Link]
-
AxisPharm. (n.d.). PEG-t-butyl ester. Retrieved from [Link]
-
CD Bioparticles. (n.d.). NH-Bis(PEG4-t-butyl ester). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
-
DC Chemicals. (n.d.). NH-bis(PEG4-t-butyl ester)|COA. Retrieved from [Link]
-
ACS Publications. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs Utilizing an NH-bis(PEG4-t-butyl ester) Linker
Introduction: The Dawn of Targeted Protein Degradation with PROTACs
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein elimination.[1][] These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5][6] This tripartite structure facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[1][7] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[5]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to promote a productive ternary complex.[8][9] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide the requisite flexibility and length for optimal ternary complex formation.[10][11][12] This guide provides a detailed protocol for the synthesis of a PROTAC using a versatile NH-bis(PEG4-t-butyl ester) linker, a building block that allows for the sequential and controlled conjugation of the E3 ligase and target protein ligands.
Mechanism of Action: A Molecular Bridge to Degradation
The mechanism of action of a PROTAC is a catalytic cycle that results in the selective degradation of a target protein.[3][13] The key steps are as follows:
-
Binding to Target Protein and E3 Ligase : The PROTAC, with its two distinct ligands, simultaneously binds to the protein of interest and an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)).[1][14]
-
Ternary Complex Formation : This dual binding event brings the target protein and the E3 ligase into close proximity, forming a ternary complex.[7]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[]
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[3][5]
-
PROTAC Recycling : After the degradation of the target protein, the PROTAC is released and can participate in another cycle of degradation.[1]
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
Synthetic Strategy: A Stepwise Approach to PROTAC Assembly
The synthesis of a PROTAC using an NH-bis(PEG4-t-butyl ester) linker involves a sequential, two-step coupling process. This linker features two orthogonally protected functional groups: a Boc-protected amine and two t-butyl ester protected carboxylic acids. This allows for the selective deprotection and coupling of the E3 ligase ligand and the target protein ligand in a controlled manner.
The general workflow is as follows:
-
First Ligand Coupling : The amine of the NH-bis(PEG4-t-butyl ester) linker is coupled to the carboxylic acid of the first ligand (either the E3 ligase ligand or the POI ligand).
-
Deprotection of the t-butyl Ester : The t-butyl ester protecting groups on the linker are removed to reveal the free carboxylic acids.
-
Second Ligand Coupling : The newly exposed carboxylic acids are coupled to an amine on the second ligand, completing the PROTAC synthesis.
-
Purification : The final PROTAC is purified to remove any unreacted starting materials, reagents, and byproducts.
Figure 2: General workflow for the synthesis of a PROTAC.
Detailed Synthesis Protocol
This protocol describes the synthesis of a generic PROTAC using an NH-bis(PEG4-t-butyl ester) linker, a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of lenalidomide for CRBN recruitment), and an amine-functionalized target protein ligand.[15][16]
Materials and Reagents
| Reagent | Supplier | Purpose |
| NH-bis(PEG4-t-butyl ester) | Commercial Source | Linker |
| Carboxylic acid-functionalized E3 Ligand | Custom Synthesis | E3 Ligase Binder |
| Amine-functionalized POI Ligand | Custom Synthesis | Target Protein Binder |
| HATU | Chemical Supplier | Amide coupling reagent |
| DIPEA | Chemical Supplier | Base |
| Anhydrous DMF | Chemical Supplier | Solvent |
| Trifluoroacetic acid (TFA) | Chemical Supplier | Deprotection reagent |
| Dichloromethane (DCM) | Chemical Supplier | Solvent |
| Acetonitrile (ACN) for HPLC | Chemical Supplier | Mobile phase for purification |
| Water (HPLC grade) | Chemical Supplier | Mobile phase for purification |
| Formic acid or TFA for HPLC | Chemical Supplier | Mobile phase modifier |
Step 1: Coupling of the E3 Ligase Ligand to the Linker
This step involves the formation of an amide bond between the carboxylic acid of the E3 ligase ligand and the primary amine of the NH-bis(PEG4-t-butyl ester) linker.
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the NH-bis(PEG4-t-butyl ester) linker (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the linker solution to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude E3-Linker-bis(t-butyl ester) conjugate. This crude product may be used directly in the next step or purified by flash column chromatography if necessary.
Step 2: Deprotection of the t-butyl Ester Groups
This step removes the t-butyl ester protecting groups to reveal the free carboxylic acids, which will be used for the subsequent coupling reaction.
-
Dissolve the crude E3-Linker-bis(t-butyl ester) conjugate from the previous step in a mixture of DCM and TFA (e.g., 1:1 v/v).[17]
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is fully converted to the di-acid product.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude E3-Linker-di-acid can be co-evaporated with DCM or toluene to ensure complete removal of residual TFA.
Step 3: Coupling of the Target Protein Ligand
This final coupling step forms the complete PROTAC molecule by creating amide bonds between the di-acid from Step 2 and the amine-functionalized target protein ligand.
-
Dissolve the crude E3-Linker-di-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (2.2 eq) and DIPEA (4.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acids.
-
In a separate vial, dissolve the amine-functionalized POI ligand (2.1 eq) in a minimal amount of anhydrous DMF.
-
Add the POI ligand solution to the activated E3-Linker-di-acid solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the crude PROTAC is ready for purification.
Step 4: Purification of the Final PROTAC
Purification is a critical step to obtain a highly pure PROTAC for biological evaluation.[8] Reversed-phase preparative HPLC is the most common method for purifying PROTACs.
-
Sample Preparation : Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF or DMSO) and filter through a 0.45 µm syringe filter.
-
HPLC Conditions :
-
Column : C18 stationary phase
-
Mobile Phase A : Water with 0.1% formic acid or TFA
-
Mobile Phase B : Acetonitrile with 0.1% formic acid or TFA
-
Gradient : A suitable gradient from low to high percentage of Mobile Phase B (e.g., 10-90% B over 30 minutes).
-
Detection : UV detection at an appropriate wavelength (e.g., 254 nm).
-
-
Fraction Collection and Analysis : Collect fractions corresponding to the product peak. Analyze the purity of the collected fractions by analytical LC-MS.
-
Product Isolation : Combine the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the final pure PROTAC as a solid.
Characterization of the Final PROTAC
To confirm the identity and purity of the synthesized PROTAC, a comprehensive analytical characterization is essential.
| Analytical Technique | Purpose | Expected Outcome |
| LC-MS | To determine the purity and confirm the molecular weight of the product. | A single major peak in the chromatogram with a mass corresponding to the calculated molecular weight of the PROTAC. |
| ¹H and ¹³C NMR | To confirm the chemical structure of the PROTAC. | Spectra showing all expected signals with correct integrations and chemical shifts. |
| HRMS | To determine the exact mass of the PROTAC. | An exact mass measurement that matches the calculated value, confirming the elemental composition. |
Conclusion
The synthesis of PROTACs is a multidisciplinary endeavor that combines organic chemistry, chemical biology, and pharmacology. The use of versatile linkers such as NH-bis(PEG4-t-butyl ester) provides a robust and flexible platform for the assembly of these complex molecules. The detailed protocol provided herein offers a comprehensive guide for researchers to synthesize and purify PROTACs for their targeted protein degradation studies. Careful execution of each step, coupled with rigorous purification and characterization, is paramount to obtaining high-quality PROTACs for biological evaluation and advancing the field of targeted therapeutics.
References
-
Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
-
Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. [Link]
-
Wikipedia. (2023). Proteolysis targeting chimera. In Wikipedia. [Link]
-
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]
-
ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and... ResearchGate. [Link]
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Frontiers. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. MDPI. [Link]
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Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG. [Link]
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PMC. (n.d.). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PMC. [Link]
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ACS Publications. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
PMC. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
-
ACS Publications. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. [Link]
-
Aurigene. (2025). PROTAC Discovery and Development Services. Aurigene. [Link]
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ChemRxiv. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv. [Link]
-
Semantic Scholar. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Current methods for the synthesis of lenalidomide‐derived CRBN E3 ligase ligands with an attachment. ResearchGate. [Link]
-
ACS Publications. (2023). VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. Journal of Medicinal Chemistry. [Link]
-
Portland Press. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal. [Link]
-
Future Science. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. [Link]
-
ACS Publications. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. [Link]
-
PMC. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]
-
bioRxiv. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv. [Link]
-
PubMed. (2025). Application of mass spectrometry for the advancement of PROTACs. PubMed. [Link]
-
PMC. (2025). Methods to accelerate PROTAC drug discovery. PMC. [Link]
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Application Notes and Protocols: A Comprehensive Guide to the Deprotection of NH-bis(PEG4-t-butyl ester)
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of complex molecule synthesis. Among these, the tert-butyl (t-butyl) ester is a widely employed protecting group for carboxylic acids due to its stability across a range of chemical conditions and its clean, quantitative removal under specific acidic conditions.[1][2] This guide provides an in-depth technical overview and detailed protocols for the deprotection of t-butyl esters, with a specific focus on the heterobifunctional linker, NH-bis(PEG4-t-butyl ester).[3][4][5][6] Understanding the nuances of this critical deprotection step is paramount for the successful synthesis of advanced bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutic agents.
The Scientific Rationale: Why t-Butyl Ester Protection and Acid-Mediated Deprotection?
The t-butyl ester serves as a robust shield for a carboxylic acid moiety. Its steric bulk prevents unwanted reactions under various conditions, including those that are basic or nucleophilic.[7][8] This stability allows for selective modifications at other sites of a complex molecule, such as the free amino group in NH-bis(PEG4-t-butyl ester).[3][4][5][6]
The deprotection strategy hinges on the formation of a stable tertiary carbocation. The most common and effective method for cleaving t-butyl esters is through acidolysis, typically with trifluoroacetic acid (TFA).[1][9][10] The reaction proceeds via protonation of the ester's carbonyl oxygen, which weakens the carbon-oxygen bond. This leads to the elimination of the t-butyl group as a stable tert-butyl cation and gaseous isobutylene, leaving behind the desired free carboxylic acid.[10][11][12] The volatility of the byproducts and the excess acid simplifies purification, making this a highly efficient and clean transformation.[13]
Core Mechanism of TFA-Mediated Deprotection
The acid-catalyzed cleavage of a t-butyl ester is a well-understood electrophilic substitution reaction. The process can be broken down into the following key steps:
-
Protonation: The highly acidic proton from TFA protonates the carbonyl oxygen of the t-butyl ester. This increases the electrophilicity of the carbonyl carbon.[7][13]
-
Carbocation Formation: The protonated ester undergoes cleavage of the oxygen-t-butyl bond, resulting in the formation of a carboxylic acid and a relatively stable tertiary tert-butyl carbocation.[10][11][14]
-
Fate of the Carbocation: The tert-butyl cation can follow two primary pathways:
-
Elimination: It can lose a proton to form isobutylene gas, which escapes the reaction mixture.[11][12]
-
Trapping: In the presence of nucleophiles, the highly reactive carbocation can lead to unwanted side reactions, such as the alkylation of sensitive amino acid residues (e.g., tryptophan, methionine).[14][15][16] This is where the use of "scavengers" becomes critical.
-
Below is a diagram illustrating the deprotection mechanism.
Caption: Mechanism of TFA-mediated t-butyl ester deprotection.
Experimental Protocols
This section provides detailed, step-by-step protocols for the deprotection of NH-bis(PEG4-t-butyl ester). The choice of protocol may depend on the scale of the reaction and the sensitivity of other functional groups in the molecule.
Protocol 1: Standard Deprotection using TFA/DCM
This is the most common and robust method for t-butyl ester cleavage.
Materials and Reagents:
-
NH-bis(PEG4-t-butyl ester)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Round-bottom flask with a magnetic stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the NH-bis(PEG4-t-butyl ester) in anhydrous DCM. A typical concentration is between 0.1 and 0.2 M.[9][14]
-
Acid Addition: In a well-ventilated fume hood, add an equal volume of TFA to the DCM solution (a 1:1 v/v mixture).[9][14] For substrates that may be sensitive to strong acid, the concentration of TFA can be lowered to 20-50% (v/v) in DCM.[1][9]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or, more accurately, by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[14] Typical reaction times range from 2 to 5 hours.[9][14]
-
Work-up and Isolation:
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene or DCM can be performed multiple times.[14]
-
Precipitation: Dissolve the resulting crude residue in a minimal amount of DCM. Precipitate the deprotected product by adding the solution dropwise to a stirred, cold solution of a non-polar solvent such as diethyl ether.[9][14]
-
Collection: Collect the precipitated product by filtration or decantation. Wash the precipitate with cold diethyl ether to remove non-polar impurities.[14]
-
Drying: Dry the final product, the NH-bis(PEG4-carboxylic acid), under vacuum.
-
The Critical Role of Scavengers
When deprotecting t-butyl esters on more complex molecules, particularly peptides or other substrates containing nucleophilic residues (e.g., tryptophan, methionine, cysteine), the use of scavengers is highly recommended.[14][16] The reactive tert-butyl carbocation generated during deprotection can alkylate these sensitive functionalities, leading to undesirable byproducts.[14][15]
Common Scavengers and Their Function:
-
Triisopropylsilane (TIS): An effective scavenger for trapping carbocations.
-
Water: Can act as a scavenger, though excess water may dilute the acid and slow the reaction.[14][17]
-
Thioanisole/1,2-ethanedithiol (EDT): Often used in combination to prevent side reactions with sulfur-containing amino acids.[16][18]
Protocol Modification with Scavengers: When using scavengers, they are typically added to the TFA "cleavage cocktail" before its addition to the substrate solution. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
Analytical Monitoring and Data Interpretation
Real-time monitoring of the deprotection reaction is crucial for optimizing reaction times and ensuring complete conversion. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.[1]
HPLC Monitoring Protocol:
-
Aliquoting: At designated time points (e.g., 0, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a vial containing a larger volume of a solvent mixture like 50:50 acetonitrile/water. This effectively stops the deprotection process.[1]
-
Analysis: Inject the quenched sample into the HPLC system.
-
Data Interpretation: Monitor the chromatogram for the disappearance of the starting material peak (NH-bis(PEG4-t-butyl ester)) and the appearance of the product peak (NH-bis(PEG4-carboxylic acid)). The retention time of the more polar carboxylic acid product will typically be shorter than that of the t-butyl ester starting material on a reverse-phase column.
Typical Quantitative Data:
| Parameter | Typical Value/Observation | Analytical Method |
| Deprotection Efficiency | >95% | LC-MS, NMR |
| Purity of Crude Product | 85-95% | HPLC |
| Reaction Time | 2-5 hours at room temperature | TLC, LC-MS |
| Major Byproducts | t-butylated scavengers (if used) | LC-MS |
Note: These values are illustrative, and actual results will vary depending on the specific substrate and reaction conditions.[14]
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following workflow provides guidance on troubleshooting common issues.
Caption: A workflow for troubleshooting common issues in t-butyl ester deprotection.
Alternative Deprotection Strategies
While TFA is the most common reagent, other acids can also be employed for t-butyl ester cleavage, offering different selectivity profiles.[7]
-
Formic Acid: A milder acid that can be used for substrates sensitive to TFA. It has been shown to selectively cleave N-Boc groups in the presence of t-butyl esters under certain conditions.[19]
-
Zinc Bromide (ZnBr₂): A Lewis acid that can mediate the deprotection of t-butyl esters, sometimes offering chemoselectivity in the presence of other acid-labile groups.[20]
-
HCl in Organic Solvents: A solution of HCl in dioxane or acetic acid is a classic and effective method for t-butyl ester deprotection.[17]
The choice of deprotection agent should be carefully considered based on the overall molecular structure and the presence of other protecting groups.
Conclusion
The deprotection of the t-butyl ester in molecules like NH-bis(PEG4-t-butyl ester) is a critical transformation that enables the subsequent conjugation of the newly revealed carboxylic acid groups. A thorough understanding of the reaction mechanism, careful execution of the protocol, diligent monitoring, and an awareness of potential side reactions are essential for achieving high yields and purity. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently and successfully perform this vital synthetic step, advancing their work in drug development and bioconjugation.
References
- BenchChem. (2025). Experimental setup for monitoring t-butyl ester cleavage by HPLC.
- BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- BenchChem. (2025). Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester.
- StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- Lundt, B. F., et al. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- ECHEMI. (n.d.). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- DC Chemicals. (n.d.). NH-bis(PEG4-t-butyl ester)|COA.
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- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. Journal of Organic Chemistry, 88(10), 6932-6938.
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Application Notes and Protocols for Amide Bond Formation with NH-bis(PEG4-t-butyl ester)
Introduction: The Versatility of Branched PEG Linkers in Advanced Drug Development
In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the final construct. NH-bis(PEG4-t-butyl ester) is a branched, heterobifunctional polyethylene glycol (PEG) linker that offers a unique combination of features for the sophisticated assembly of complex biomolecules.[1][2]
This linker possesses a central primary amine, which serves as a nucleophilic handle for conjugation to carboxylic acids, and two terminal tert-butyl ester groups.[1] The PEG4 spacers provide hydrophilicity, which can enhance the solubility of the resulting conjugate in aqueous media.[3] The dual t-butyl ester functionalities offer latent carboxylic acid groups that can be deprotected under acidic conditions post-conjugation, providing avenues for further modification or for modulating the overall charge and properties of the final molecule.[4][5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the optimal reaction conditions and protocols for forming a stable amide bond using the primary amine of NH-bis(PEG4-t-butyl ester) and a molecule of interest containing a carboxylic acid.
Core Principles of Amide Bond Formation: A Mechanistic Overview
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable carboxylate-ammonium salt.[6] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is achieved using coupling reagents.
The general mechanism involves the activation of the carboxylic acid by a coupling reagent to form a highly reactive intermediate. This intermediate is then readily attacked by the primary amine of the NH-bis(PEG4-t-butyl ester) to form the desired amide bond. Additives like 1-hydroxybenzotriazole (HOBt) or its analogues are often included to suppress side reactions, minimize racemization (if the carboxylic acid is chiral), and improve reaction efficiency by forming a more stable activated ester intermediate.[7][8] A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is typically required to neutralize any acids formed during the reaction and to ensure the amine nucleophile remains deprotonated and reactive.[9][10]
Caption: General mechanism of amide bond formation.
Recommended Reaction Conditions for Amide Coupling
The choice of coupling reagent, solvent, base, and temperature is crucial for achieving high yields and purity. The following table summarizes recommended starting conditions for the reaction of a carboxylic acid with NH-bis(PEG4-t-butyl ester), synthesized from established protocols for similar PEGylated amines and amide bond formations.[9][11][12] Optimization may be necessary for specific substrates.
| Parameter | Recommended Conditions | Rationale & Expert Insights |
| Coupling Reagents | Uronium/Onium Salts: HATU, HBTU, HCTU, PyBOP Carbodiimides: EDC (+ HOBt or Oxyma) | Uronium/onium salts like HATU are highly efficient and rapid, often providing superior results for sterically hindered substrates.[7][8] Carbodiimides like EDC are cost-effective but are best used with additives (e.g., HOBt) to prevent side reactions and improve efficiency.[12][13] |
| Additives | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), OxymaPure | These additives form active esters that are more stable than the initial activated intermediate, reducing the risk of hydrolysis and racemization.[7] HOAt is often superior for preventing racemization in sensitive substrates. |
| Base | DIPEA (N,N-Diisopropylethylamine), 2,4,6-Collidine | A non-nucleophilic, sterically hindered base is essential to prevent it from competing with the desired amine nucleophile. DIPEA is the most common choice.[9][11] Typically, 2-4 equivalents are used. |
| Solvents | DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Acetonitrile | Anhydrous polar aprotic solvents are required to dissolve the reactants and prevent hydrolysis of the activated intermediates.[9][14] DMF is an excellent choice for its high polarity and solvating power. |
| Molar Ratios | Carboxylic Acid : NH-bis(PEG4-ester) : Coupling Reagent : Base | 1 : 1.0-1.2 : 1.1-1.3 : 2-4 |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically started at 0 °C during the activation step to control the exothermic reaction and then allowed to warm to room temperature.[9][15] |
| Reaction Time | 2 - 12 hours | Reaction progress should be monitored by an appropriate analytical method such as LC-MS or TLC until consumption of the limiting reagent.[9] |
Detailed Step-by-Step Protocol for Amide Coupling
This protocol describes a general procedure for the conjugation of a carboxylic acid-containing molecule to NH-bis(PEG4-t-butyl ester) using HATU as the coupling reagent.
Materials:
-
Carboxylic acid-functionalized molecule of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
Protocol:
-
Reagent Preparation:
-
Ensure all glassware is flame-dried or oven-dried to remove moisture.
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized molecule (1.0 eq) in anhydrous DMF (to achieve a concentration of approximately 0.1 M).
-
-
Carboxylic Acid Activation:
-
To the stirred solution of the carboxylic acid, add HATU (1.1 eq) and DIPEA (2.0 eq).[9]
-
Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the active ester intermediate.
-
-
Coupling Reaction:
-
In a separate vial, dissolve NH-bis(PEG4-t-butyl ester) (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of NH-bis(PEG4-t-butyl ester) to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours.[9]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS, checking for the consumption of the starting materials and the formation of the desired product mass.
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude product can be purified. The choice of purification method will depend on the properties of the conjugate.
-
Reverse-Phase HPLC: This is often the most effective method for purifying PEGylated compounds. A gradient of water and acetonitrile (often with 0.1% TFA) is typically used.
-
Silica Gel Chromatography: If the product is sufficiently non-polar, purification can be achieved using a silica gel column with a gradient elution, for example, with ethyl acetate in hexanes or methanol in dichloromethane.[15]
-
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Application Note: Streamlining Bioconjugation with HATU and DIPEA for Amide Bond Formation with NH-bis(PEG4-t-butyl ester)
Introduction: The Critical Role of Amide Bond Formation in Advanced Bioconjugates
In the landscape of modern drug development, particularly in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs), the ability to form stable and efficient covalent linkages is paramount.[1][2][3][4][5] The amide bond stands out as a cornerstone of these efforts due to its inherent stability and prevalence in biological systems. This application note provides a comprehensive guide to a robust and highly efficient method for amide bond formation, utilizing the synergistic action of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.[6][7][8] We will focus on the practical application of this chemistry in the context of conjugating a carboxylic acid-containing molecule to NH-bis(PEG4-t-butyl ester), a bifunctional polyethylene glycol (PEG) linker. PEG linkers are instrumental in enhancing the solubility, stability, and pharmacokinetic profiles of bioconjugates.[1][2][3][4][5]
This document is designed for researchers, scientists, and professionals in drug development, offering not only a detailed experimental protocol but also a deep dive into the underlying chemical principles, potential challenges, and optimization strategies.
Reagent Overview and Rationale for Selection
A thorough understanding of the reagents is crucial for successful and reproducible outcomes. The selection of HATU, DIPEA, and the PEGylated linker is a deliberate choice to maximize reaction efficiency and minimize side products.
| Reagent | Structure | Molar Mass ( g/mol ) | Key Properties & Rationale for Use |
| HATU | C10H15F6N6OP | 380.23 | A highly efficient, third-generation uronium-based coupling reagent.[9] It facilitates rapid amide bond formation with a low propensity for racemization, making it ideal for sensitive substrates.[8] |
| DIPEA | C8H19N | 129.24 | A sterically hindered, non-nucleophilic organic base.[10] Its primary role is to deprotonate the carboxylic acid, enabling its activation by HATU, without competing as a nucleophile in the coupling reaction.[7][11] |
| NH-bis(PEG4-t-butyl ester) | C30H59NO12 | 625.79 | A monodisperse PEG linker featuring a primary amine for conjugation and two t-butyl ester protected carboxylic acids.[12][13][14][15][16] The PEG4 moiety enhances hydrophilicity, and the t-butyl esters can be deprotected under acidic conditions for subsequent modifications.[12][13][14][15][16] |
Experimental Protocol: Amide Coupling of a Carboxylic Acid with NH-bis(PEG4-t-butyl ester)
This protocol outlines a general procedure for the coupling reaction. The specific quantities and reaction times may require optimization based on the nature of the carboxylic acid substrate.
Materials and Reagents:
-
Carboxylic acid-containing molecule of interest
-
HATU
-
DIPEA
-
NH-bis(PEG4-t-butyl ester)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e-g., nitrogen or argon)
-
Analytical tools for reaction monitoring (e.g., TLC, LC-MS)
-
Purification system (e.g., column chromatography, HPLC)
Step-by-Step Procedure:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[8] This step ensures the complete deprotonation of the carboxylic acid to its carboxylate form.
-
HATU Activation: Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes. A color change in the solution may be observed, indicating the formation of the active ester.[8]
-
Amine Addition: Add a solution of NH-bis(PEG4-t-butyl ester) (1.0-1.1 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as TLC or LC-MS. Reactions are often complete within 1-4 hours at room temperature.[8]
-
Work-up and Purification: Once the reaction is complete, the crude product can be purified. Due to the polar nature of the PEGylated product and byproducts like tetramethylurea, purification can be challenging.[17] Common purification strategies include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Highly effective for achieving high purity of PEGylated compounds.[][19]
-
Silica Gel Chromatography: Can be effective, though streaking of the polar product can be an issue. Eluent systems such as chloroform-methanol or DCM-methanol are often employed.[20]
-
Liquid-Liquid Extraction: Can be used for initial cleanup, but may not be sufficient for high purity.
-
Complexation with MgCl2: An emerging technique to solidify oily PEG compounds, facilitating their isolation and purification.[21][22]
-
Visualizing the Workflow
Caption: Experimental workflow for HATU/DIPEA mediated amide coupling.
The Underlying Chemistry: A Mechanistic Deep Dive
The remarkable efficiency of the HATU/DIPEA system lies in a well-orchestrated, multi-step mechanism. Understanding this process is key to troubleshooting and optimizing your reactions.
-
Deprotonation: The process begins with the non-nucleophilic base, DIPEA, abstracting the acidic proton from the carboxylic acid to form a carboxylate anion.[7][23] This step is crucial as the carboxylate is a more potent nucleophile than the neutral carboxylic acid.
-
Activation to OAt-Active Ester: The carboxylate anion then performs a nucleophilic attack on the electrophilic carbon of HATU.[6][23] This results in the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt intermediate.[6][8] The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt. This yields the pivotal OAt-active ester and releases tetramethylurea as a byproduct.[6][17] The OAt-active ester is significantly more reactive towards amines than the original carboxylic acid.[23]
-
Nucleophilic Attack by the Amine: The final step involves the primary amine of the NH-bis(PEG4-t-butyl ester) linker attacking the carbonyl carbon of the OAt-active ester. This leads to the formation of the desired stable amide bond and the release of the HOAt leaving group.[23]
Visualizing the Mechanism
Caption: Mechanism of HATU-mediated amide bond formation.
Critical Considerations and Troubleshooting
While the HATU/DIPEA system is robust, several factors can influence the outcome of the reaction.
-
Solvent Choice: Anhydrous polar aprotic solvents are essential for this reaction to proceed efficiently.[6][24] DMF is the most commonly used solvent due to its excellent solvating properties for a wide range of substrates.[25][26] If solubility issues arise, NMP or DMSO can be considered as alternatives.[25] It is critical to use anhydrous solvents as water can hydrolyze the activated ester intermediate, leading to reduced yields.[26]
-
Stoichiometry: The stoichiometry of the reagents should be carefully controlled. While a slight excess of HATU and the amine can help drive the reaction to completion, a large excess of HATU can lead to side reactions, such as the guanidinylation of the amine.[8][27]
-
Order of Addition: For optimal results, it is generally recommended to pre-activate the carboxylic acid with HATU and DIPEA before adding the amine.[26][28] This ensures that the highly reactive OAt-active ester is readily available for coupling and minimizes potential side reactions of HATU with the amine.
-
Reaction Temperature: Most HATU couplings proceed efficiently at room temperature.[8] In cases of sterically hindered substrates or low reactivity, gentle heating (e.g., 40-50 °C) may be beneficial, but should be approached with caution as it can also promote side reactions.[25][29]
-
Troubleshooting Common Issues:
-
Low Yield: This can be due to insufficient activation (check stoichiometry of HATU and DIPEA), the presence of water in the solvent, or solubility issues.
-
Side Product Formation: Guanidinylation of the amine can occur with an excess of HATU.[8][27] Ensure accurate stoichiometry.
-
No Reaction: Verify the quality and reactivity of all reagents. Ensure an inert atmosphere was maintained and that the solvent was anhydrous.[26]
-
Conclusion
The combination of HATU and DIPEA provides a powerful and versatile platform for the formation of amide bonds, a critical step in the synthesis of advanced bioconjugates. The use of NH-bis(PEG4-t-butyl ester) as a linker further enhances the potential for creating molecules with improved physicochemical properties. By understanding the underlying mechanism and paying close attention to the experimental parameters outlined in this application note, researchers can confidently and efficiently construct complex biomolecules to advance their drug discovery and development programs.
References
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Wikipedia. HATU. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
Reddit. (2022). Chromatography of PEG containing compounds : r/Chempros. [Link]
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ACS Publications. (2021). Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy. [Link]
-
MDPI. (2022). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. [Link]
-
PubMed. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. [Link]
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YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
DC Chemicals. NH-bis(PEG4-t-butyl ester)|COA. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
-
Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). [Link]
-
Reddit. (2023). Does using DIPEA in a peptide coupling reaction that different from TEA?. [Link]
-
ScienceDirect. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [Link]
-
DC Chemicals. NH-bis(PEG4-t-butyl ester)|CAS 2055041-41-1. [Link]
-
Reddit. (2021). Carboxylic acid activation by HATU and subsequent N-acylation. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Shaanxi Xin yan Bomei Biotechnology Co., Ltd. NH-bis(PEG4-t-butyl ester),NH-bis(PEG4-Boc). [Link]
-
Royal Society of Chemistry. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]
-
Reddit. (2024). HATU coupling - what's the best order? : r/Chempros. [Link]
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Synthesis of Homogeneous Antibody-Drug Conjugates Using Site-Specific Cysteine Conjugation with a PEG4 Linker
Application Note & Protocol
Abstract
Antibody-Drug Conjugates (ADCs) represent a premier class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload.[] The linker covalently connecting these components is a critical determinant of the ADC's therapeutic index, influencing stability, pharmacokinetics (PK), and efficacy.[2][3] This guide provides a detailed protocol for the synthesis of a site-specific ADC using a hydrophilic tetra-polyethylene glycol (PEG4) linker. By targeting engineered or native cysteine residues, this methodology yields a homogeneous ADC with a defined drug-to-antibody ratio (DAR), a crucial attribute for clinical and commercial development.[][5] The inclusion of a PEG4 spacer is a strategic choice to improve the overall physicochemical properties of the ADC, enhancing solubility, reducing aggregation, and potentially extending plasma half-life.[2][6][][8][9]
Principle of the Method
This protocol employs the highly efficient and specific reaction between a maleimide functional group on the linker-payload construct and a free sulfhydryl (thiol) group on the antibody.[10][] To achieve site-specificity and a controlled DAR, interchain disulfide bonds within the antibody's hinge region are first partially and selectively reduced to generate free thiols.[12][13] This avoids modification of antigen-binding regions and produces a more uniform product compared to stochastic lysine conjugation.[][5]
The maleimide group reacts with the thiol via a Michael addition mechanism to form a stable thioether bond.[] The PEG4 moiety is incorporated into the linker to impart hydrophilicity, which helps to counteract the often hydrophobic nature of cytotoxic payloads.[6][8][9] This mitigation of hydrophobicity can lead to improved ADC stability, reduced aggregation, and better pharmacokinetic profiles.[2][6][9]
Workflow Overview:
Caption: General experimental workflow for ADC synthesis.
The Strategic Importance of PEG4 Linkers
The choice of a linker is pivotal in ADC design. While the primary function is to tether the payload to the antibody, modern linkers contribute significantly to the overall properties of the conjugate. Short, monodisperse PEG linkers, such as PEG4, have become integral for several reasons:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are highly hydrophobic, which can induce aggregation of the final ADC product.[2][6] The hydrophilic PEG4 chain acts as a "solubility reservoir," creating a hydration shell that improves the solubility and stability of the ADC in aqueous buffers and in vivo.[2][8]
-
Improved Pharmacokinetics: The increased hydrodynamic volume imparted by the PEG linker can shield the ADC from renal clearance, thereby extending its plasma half-life.[2][9] This allows for greater accumulation at the tumor site and a potentially wider therapeutic window.
-
Defined Length and Homogeneity: Unlike polydisperse polymers, a PEG4 linker has a precise, defined length. This contributes to the overall homogeneity of the final ADC product, which is a critical quality attribute for regulatory approval.
-
Biocompatibility and Reduced Immunogenicity: PEG is well-established as a biocompatible and low-immunogenicity polymer in pharmaceutical applications.[9]
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (e.g., IgG1) | In-house/Vendor | Targeting component, ~10 mg/mL in PBS |
| Maleimide-PEG4-Payload (e.g., -MMAE) | Vendor | Linker-payload construct for conjugation |
| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | Reducing agent for disulfide bonds |
| L-Cysteine | Sigma-Aldrich | Quenching agent for unreacted maleimide groups |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Thermo Fisher | Solvent for dissolving the Maleimide-PEG4-Payload |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Reaction and storage buffer |
| Acetic Acid | Sigma-Aldrich | For pH adjustment |
| Tangential Flow Filtration (TFF) System | MilliporeSigma | For purification and buffer exchange |
| SEC Column (e.g., TSKgel G3000SWXL) | Tosoh Bioscience | For analysis of aggregation and purity[14] |
| HIC Column (e.g., TSKgel Butyl-NPR) | Tosoh Bioscience | For determination of Drug-to-Antibody Ratio (DAR)[14][15] |
Detailed Experimental Protocol
This protocol is optimized for a starting quantity of 10 mg of a monoclonal antibody. Adjust volumes accordingly for different scales. All steps involving the antibody should be performed under sterile conditions.
Step 4.1: Antibody Reduction
Rationale: This step selectively reduces the four interchain disulfide bonds in the hinge region of a human IgG1, exposing eight free thiol groups for conjugation. TCEP is a stable and specific reducing agent that is highly effective for this purpose. The molar excess of TCEP is critical; too little will result in incomplete reduction, while too much can lead to the reduction of intramolecular disulfide bonds, causing antibody fragmentation.
-
Prepare the antibody solution to a final concentration of 10 mg/mL in PBS, pH 7.4.
-
Prepare a fresh 10 mM stock solution of TCEP in water.
-
Add a 2.5-fold molar excess of TCEP to the antibody solution. For a 10 mg/mL IgG1 solution (~67 µM), this corresponds to adding TCEP to a final concentration of ~167.5 µM.
-
Incubate the reaction at 37°C for 90 minutes with gentle agitation.
-
Immediately proceed to the conjugation step. Do not purify the antibody at this stage, as the free thiols are prone to re-oxidation.
Step 4.2: Thiol-Maleimide Conjugation
Rationale: This is the core reaction where the linker-payload is covalently attached to the antibody.[16] The Maleimide-PEG4-Payload is dissolved in DMSO to prevent hydrolysis. A slight molar excess of the payload ensures efficient conjugation to all available thiols. The reaction is performed at room temperature to balance reaction speed with the stability of the reduced antibody and the maleimide group.
Caption: Thiol-Maleimide conjugation reaction scheme.
-
Prepare a 10 mM stock solution of the Maleimide-PEG4-Payload in anhydrous DMSO.
-
Add a 10-fold molar excess of the Maleimide-PEG4-Payload solution to the reduced antibody solution from Step 4.1. The final DMSO concentration should not exceed 10% v/v to avoid antibody denaturation.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
To quench the reaction, add a 20-fold molar excess of L-cysteine (relative to the payload) to react with any unreacted maleimide groups. Incubate for an additional 20 minutes.
Step 4.3: ADC Purification
Rationale: Purification is essential to remove unreacted linker-payload, quenching agent, and any potential aggregates.[17][18] Tangential Flow Filtration (TFF) is a scalable and efficient method for buffer exchange and removal of small molecule impurities.[][19] It is preferred over traditional dialysis for its speed and processing volume flexibility.
-
Assemble a TFF system with a 30 kDa molecular weight cutoff (MWCO) membrane.
-
Equilibrate the system with sterile PBS, pH 7.4.
-
Load the crude ADC reaction mixture into the TFF reservoir.
-
Perform a diafiltration with at least 10 diavolumes of PBS, pH 7.4 to remove all small molecule impurities.
-
After diafiltration, concentrate the ADC solution to the desired final concentration (e.g., 10 mg/mL).
-
Sterile filter the final purified ADC solution through a 0.22 µm filter and store at 4°C.
Characterization and Data Analysis
Thorough characterization is required to confirm the identity, purity, and homogeneity of the synthesized ADC.
5.1: Determination of Purity and Aggregation by SEC-HPLC
Rationale: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.[18] It is the gold standard for quantifying the percentage of monomeric ADC and detecting the presence of high molecular weight species (aggregates) or fragments.
-
Method: Inject 20-50 µg of the purified ADC onto an SEC column (e.g., TSKgel G3000SWXL) equilibrated with a mobile phase of 150 mM sodium phosphate, pH 7.0.
-
Analysis: The primary peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates, while later-eluting peaks indicate fragments. The monomer purity should ideally be >95%.
5.2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Rationale: Hydrophobic Interaction Chromatography (HIC) separates proteins based on their surface hydrophobicity.[20][21] Since the payload is typically hydrophobic, each conjugated drug molecule increases the overall hydrophobicity of the ADC.[15] HIC can resolve ADC species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).[14][22]
-
Method: Inject 20-50 µg of the purified ADC onto a HIC column (e.g., TSKgel Butyl-NPR). Use a decreasing salt gradient, for example:
-
Mobile Phase A: 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0
-
Gradient: 0-100% B over 20 minutes.
-
-
Analysis: The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR values (DAR2, DAR4, DAR6, DAR8). The weighted average DAR can be calculated from the relative peak area of each species. For this protocol, a DAR value approaching 8 is expected.
Typical Data Summary
| Parameter | Specification | Method | Rationale |
| Purity (Monomer %) | > 95% | SEC-HPLC | Ensures the absence of aggregates which can cause immunogenicity.[14] |
| Average DAR | 7.5 - 8.0 | HIC-HPLC | Confirms successful and complete conjugation to the 8 available thiols. |
| Unconjugated Antibody | < 5% | HIC-HPLC | Measures the efficiency of the conjugation reaction. |
| Free Drug-Linker | Below Limit of Detection | RP-HPLC | Confirms removal of cytotoxic impurities during purification.[23] |
| Endotoxin | < 0.5 EU/mg | LAL Assay | Critical for ensuring the safety of the product for in-vivo use. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low DAR (< 6.0) | Incomplete reduction of disulfide bonds. Hydrolysis of maleimide group. Re-oxidation of thiols. | Ensure TCEP is fresh and used at the correct molar ratio. Use anhydrous DMSO for payload stock. Proceed to conjugation immediately after reduction. |
| High Aggregation (> 5%) | High DMSO concentration in reaction. Hydrophobic nature of payload. Improper buffer conditions. | Keep final DMSO concentration ≤10%. Ensure PEG4 linker is used. Confirm final ADC is in a stable buffer formulation. |
| Presence of Fragments | Over-reduction of antibody (intramolecular disulfides). | Decrease TCEP molar excess or incubation time/temperature. |
| Broad HIC Peaks | Heterogeneous conjugation. On-column degradation. | Confirm site-specific reduction conditions. Optimize HIC mobile phase and gradient. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of a homogeneous, site-specific antibody-drug conjugate using a PEG4 linker. By leveraging controlled cysteine reduction and specific thiol-maleimide chemistry, this method produces high-quality ADCs with a defined drug-to-antibody ratio. The incorporation of a PEG4 linker is a key design feature that enhances the physicochemical properties of the conjugate, addressing common challenges such as aggregation and poor solubility.[2] The detailed purification and characterization steps ensure that the final product meets the stringent quality attributes required for preclinical and clinical development, ultimately contributing to the creation of safer and more effective targeted cancer therapies.[5]
References
-
Current approaches for the purification of antibody-drug conjugates. PubMed. Available at: [Link]
-
Current approaches for the purification of antibody–drug conjugates. ResearchGate. Available at: [Link]
- Methods for antibody drug conjugation, purification, and formulation. Google Patents.
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. PubMed. Available at: [Link]
-
Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. MDPI. Available at: [Link]
-
The advantages and disadvantages of major site-specific conjugation methods for antibody-drug conjugates. ResearchGate. Available at: [Link]
-
A review of conjugation technologies for antibody drug conjugates. Oxford Academic. Available at: [Link]
-
Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. ACS Publications. Available at: [Link]
-
Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. ACS Publications. Available at: [Link]
-
Novel approaches to antibody drug conjugate ADC analysis. YouTube. Available at: [Link]
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ResearchGate. Available at: [Link]
-
Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. ResearchGate. Available at: [Link]
-
Hydrophobic Interaction Chromatography (HIC) for the Characterization of Therapeutic Monoclonal Antibodies and Related Products, Part 2: Practical Considerations. LCGC International. Available at: [Link]
-
Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. Taylor & Francis Online. Available at: [Link]
-
PEG Linkers. ADC Review. Available at: [Link]
-
Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity. PMC - NIH. Available at: [Link]
-
Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. NIH. Available at: [Link]
-
Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). PMC - NIH. Available at: [Link]
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- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for NH-bis(PEG4-t-butyl ester) as a Linker for E3 Ligase Ligands
Abstract
The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, with proteolysis-targeting chimeras (PROTACs) at the forefront.[1] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[] A critical component of a PROTAC is the linker, which connects the target protein-binding ligand (warhead) to the E3 ubiquitin ligase ligand.[3] The nature of this linker profoundly influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[4] This document provides a detailed technical guide on the application of NH-bis(PEG4-t-butyl ester), a branched polyethylene glycol (PEG)-based linker, for the synthesis of E3 ligase ligand conjugates. We will delve into the scientific rationale for employing a branched PEG architecture, provide detailed, step-by-step protocols for its conjugation and subsequent PROTAC assembly, and discuss the necessary characterization techniques.
Introduction: The Pivotal Role of the Linker in PROTAC Design
PROTACs are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. While the ligands provide specificity, the linker is not a passive spacer but an active contributor to the PROTAC's success.[3] Its length, flexibility, and chemical composition dictate the geometry of the ternary complex and, consequently, the efficiency of protein degradation.[4]
PEG linkers are among the most common motifs incorporated into PROTAC structures due to their ability to increase water solubility, improve cell permeability, and provide conformational flexibility.[6][7] This guide focuses on a specific, branched PEG linker, NH-bis(PEG4-t-butyl ester), and its application in the synthesis of potent protein degraders.
The Scientific Rationale for Employing Branched PEG Linkers
While linear PEG linkers have been widely used, branched architectures, such as that of NH-bis(PEG4-t-butyl ester), offer distinct advantages that can lead to superior PROTAC performance.
-
Enhanced Hydrophilicity and Solubility: Branched PEGs possess a more compact, globular structure compared to their linear counterparts of similar molecular weight. This can create a "hydrophilicity reservoir," effectively shielding a potentially lipophilic PROTAC core and improving its solubility in aqueous media.[8] This is a critical attribute for molecules that often lie beyond Lipinski's "Rule of Five."
-
Improved Ternary Complex Formation: The three-dimensional architecture of a branched linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. This can reduce the entropic penalty of binding and enhance the stability of the POI-PROTAC-E3 ligase complex.[9]
-
Potential for Trivalent PROTACs: The branched nature of NH-bis(PEG4-t-butyl ester) provides a scaffold for the development of trivalent PROTACs. These next-generation degraders can engage two sites on the target protein, leading to increased avidity and cooperativity in ternary complex formation, which can translate to significantly improved degradation efficiency.[8][10]
Physicochemical Properties of NH-bis(PEG4-t-butyl ester)
| Property | Value | Source |
| CAS Number | 2055041-41-1 | [11] |
| Molecular Formula | C30H59NO12 | [12] |
| Molecular Weight | 625.8 g/mol | [12] |
| Appearance | White to off-white solid | [11] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | |
| Purity | >96% | [12] |
Experimental Protocols
The following protocols provide a representative, step-by-step guide for the synthesis of a PROTAC using NH-bis(PEG4-t-butyl ester) as the linker. These protocols are based on established methodologies for amide bond formation and t-butyl ester deprotection in the context of PROTAC synthesis.
Overall Synthetic Strategy
The synthesis of a PROTAC using NH-bis(PEG4-t-butyl ester) involves a modular and sequential approach. The central secondary amine of the linker is first coupled to the E3 ligase ligand. Subsequently, the two t-butyl ester protecting groups are removed to reveal carboxylic acids, which are then coupled to the warhead (POI ligand).
Figure 1. General workflow for PROTAC synthesis.
Protocol 1: Conjugation of E3 Ligase Ligand to NH-bis(PEG4-t-butyl ester)
This protocol describes the formation of an amide bond between a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) and the secondary amine of the linker.
Materials:
-
Carboxylic acid-functionalized E3 ligase ligand (1.0 eq)
-
NH-bis(PEG4-t-butyl ester) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand and NH-bis(PEG4-t-butyl ester) in anhydrous DMF in a round-bottom flask.
-
To the stirred solution, add HATU followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase-linker conjugate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Deprotection of the t-Butyl Esters
This protocol describes the removal of the two t-butyl ester protecting groups to yield the di-carboxylic acid intermediate.
Materials:
-
E3 ligase-linker conjugate from Protocol 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the E3 ligase-linker conjugate in a 1:1 mixture of DCM and TFA in a round-bottom flask.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS. The product should show a mass decrease corresponding to the loss of two t-butyl groups.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting di-carboxylic acid intermediate is often used in the next step without further purification.
Protocol 3: Conjugation of the Warhead to the E3 Ligase-Linker Intermediate
This protocol describes the formation of two amide bonds between the di-carboxylic acid intermediate and an amine-functionalized warhead.
Materials:
-
Di-carboxylic acid intermediate from Protocol 2 (1.0 eq)
-
Amine-functionalized warhead (2.2 eq)
-
HATU (2.4 eq)
-
DIPEA (6.0 eq)
-
Anhydrous DMF
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the di-carboxylic acid intermediate and the amine-functionalized warhead in anhydrous DMF.
-
Add HATU to the solution, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Characterization and Quality Control
Rigorous characterization of the final PROTAC is essential to ensure its identity, purity, and suitability for biological evaluation.
| Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the chemical structure of the final PROTAC and key intermediates. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the exact mass and elemental composition of the final PROTAC. |
| Analytical HPLC | To determine the purity of the final PROTAC. |
| Solubility Assays | To assess the aqueous solubility of the final PROTAC. |
Biological Evaluation of the Final PROTAC
Once synthesized and characterized, the PROTAC should be evaluated in relevant biological assays to determine its efficacy.
Figure 2. Workflow for biological evaluation.
A key experiment is a Western blot to assess the degradation of the target protein in a relevant cell line. This involves treating the cells with varying concentrations of the PROTAC and for different durations, followed by lysis and immunoblotting for the target protein. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can then be determined.
Conclusion
NH-bis(PEG4-t-butyl ester) is a versatile and advantageous linker for the synthesis of PROTACs. Its branched PEG structure can enhance the physicochemical properties of the resulting PROTAC and offers a scaffold for the development of next-generation trivalent degraders. The provided protocols, based on established chemical principles, offer a robust framework for the successful application of this linker in targeted protein degradation research. As with all PROTAC development, empirical optimization of the linker and its attachment points is crucial for achieving potent and selective protein degradation.
References
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- BenchChem. (2025). Navigating the PROTAC Linker Landscape: A Comparative Guide to Branched vs. Linear PEG Linkers.
- Ciulli, A., et al. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs.
- Dong, Y., et al. (2024).
- Fujisawa, T., et al. (2021).
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- Arvinas. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society.
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- TargetMol. (n.d.).
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- Schaduang, W., et al. (2022). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
- MedChemExpress. (n.d.).
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- Lund, G., et al. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- BroadPharm. (n.d.). NH-bis(PEG4-t-butyl ester), 2055041-41-1.
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- Ciulli, A., et al. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.
- Odan, N., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. NIH.
- BroadPharm. (n.d.). PEG-X-PEG.
- MedChemExpress. (n.d.).
- MedChemExpress. (n.d.). Bis-PEG4-t-butyl ester | PROTAC Linker.
- BenchChem. (2025). The Bifunctional PEG2 Linker in PROTACs: A Technical Guide.
- BenchChem. (2025). Navigating the Bioconjugation Landscape: A Comparative Review of N-Boc-PEG-t-butyl Ester Linkers.
- BenchChem. (2025).
- Eurofins Discovery. (n.d.).
- Precise PEG. (n.d.). NH-bis(PEG2-t-butyl ester).
- An, S., et al. (2018). An overview of PROTACs: a promising drug discovery paradigm. PMC.
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Application Note: Comprehensive NMR Characterization of NH-bis(PEG4-t-butyl ester) Conjugates
Abstract
NH-bis(PEG4-t-butyl ester) is a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and notably, as a building block for Proteolysis Targeting Chimeras (PROTACs).[1][2][3][] Its structure, comprising a central secondary amine, two tetra-polyethylene glycol (PEG) arms, and terminal tert-butyl ester groups, offers specific points for molecular elaboration.[5] Ensuring the structural integrity and purity of this linker is paramount for the success of subsequent synthetic steps and the ultimate biological activity of the final conjugate. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing unambiguous structural confirmation and quantitative purity assessment in a non-destructive manner.[6][7] This guide provides a detailed, experience-driven protocol for the complete ¹H and ¹³C NMR characterization of NH-bis(PEG4-t-butyl ester), moving from fundamental principles to in-depth spectral interpretation and troubleshooting.
Introduction: The Structural and Analytical Challenge
The efficacy of complex molecules like PROTACs or antibody-drug conjugates is critically dependent on the precise structure of the linker connecting the active moieties. The NH-bis(PEG4-t-butyl ester) linker presents a unique analytical challenge due to its combination of a flexible, repeating PEG backbone and distinct terminal functional groups. While seemingly simple, the NMR spectrum of PEGylated compounds can contain subtle features that are often misinterpreted.[8][9] For instance, the high molecular flexibility can lead to peak broadening, and signals from the repeating ethylene glycol units can obscure smaller, yet structurally significant, terminal group resonances.
This application note addresses these challenges by providing a robust framework for analysis. We will explain the causality behind experimental choices, such as solvent selection and acquisition parameters, and offer a self-validating system for spectral interpretation, ensuring researchers can confidently verify the identity, purity, and stability of their conjugates.
Molecular Structure and Key Proton Environments
A thorough analysis begins with a clear understanding of the molecule's structure and its distinct proton environments, which will give rise to separate signals in the ¹H NMR spectrum.
Figure 1: Molecular structure of NH-bis(PEG4-t-butyl ester) with key proton environments labeled.
The key proton environments are:
-
[a] NH Proton: A single, exchangeable proton on the central nitrogen.
-
[b] N-CH₂ Protons: Methylene protons adjacent to the central nitrogen.
-
[c] PEG Backbone Protons: The repeating -(CH₂CH₂O)- units of the PEG chains.
-
[d] COO-CH₂ Protons: Methylene protons adjacent to the ester carbonyl group.
-
[e] t-Butyl Protons: The 18 equivalent protons of the two terminal tert-butyl ester groups.
Experimental Protocol
This section provides a detailed, step-by-step methodology for sample preparation and data acquisition. The choices made here are critical for obtaining high-quality, interpretable data.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in NH-bis(PEG4-t-butyl ester) Coupling Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with NH-bis(PEG4-t-butyl ester) coupling reactions. This bifunctional linker is a cornerstone in the synthesis of complex molecules like PROTACs and antibody-drug conjugates (ADCs), but its unique structure presents specific challenges. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you optimize your reaction yields and purity.
The core of the issue often lies with the linker's secondary amine, which is sterically hindered by two bulky PEG4-t-butyl ester arms.[1][2][3] This steric hindrance can significantly slow down the desired acylation reaction, making it susceptible to competing side reactions and incomplete conversion.[1][4]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common experimental observations and provides a logical path to diagnose and solve the underlying issues.
Q1: My LC-MS analysis shows a large peak for my unreacted carboxylic acid and unreacted NH-bis(PEG4-t-butyl ester). What's going wrong?
This is the most common failure mode and points to one of three primary causes: inefficient carboxylic acid activation, amine deactivation, or overwhelming steric hindrance.[1]
Potential Cause 1: Ineffective Carboxylic Acid Activation The first step in the reaction is the conversion of your carboxylic acid into a highly reactive activated ester (e.g., an OAt-ester when using HATU).[5] If this step is slow or incomplete, there is simply no electrophile for the amine to attack.
-
Solution:
-
Reagent Quality: Ensure your coupling reagent (e.g., HATU, HBTU) is fresh and has been stored under anhydrous conditions. Uronium/aminium salts are often hygroscopic and decompose in the presence of moisture, rendering them inactive.[1]
-
Pre-activation: Always perform a "pre-activation" step. Mix the carboxylic acid, coupling reagent (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq) in an anhydrous solvent (DMF, DCM) and stir for 15-30 minutes before adding the NH-bis(PEG4-t-butyl ester).[6][7] This ensures the activated ester is fully formed prior to introducing the nucleophile.[6]
-
Increase Equivalents: For particularly stubborn couplings, you can increase the equivalents of the coupling reagent to 1.5 eq.
-
Potential Cause 2: Steric Hindrance & Low Nucleophilicity The bulky nature of the NH-bis(PEG4-t-butyl ester) makes its central secondary amine a poor nucleophile.[2][3] Standard room temperature conditions may be insufficient to drive the reaction to completion.
-
Solution:
-
Increase Temperature: Gently heating the reaction to 40-50 °C after the amine has been added can often provide the necessary activation energy to overcome the steric barrier. Monitor for potential degradation of sensitive substrates.
-
Extended Reaction Time: These reactions can be deceptively slow. Allow the reaction to proceed for 12-24 hours, monitoring periodically by LC-MS.
-
Alternative Coupling Reagents: If HATU or HBTU fail, consider more potent coupling reagents known to be effective for hindered couplings, such as PyBOP or COMU.[5][8] Alternatively, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be a powerful strategy for difficult couplings.[1][9]
-
Potential Cause 3: Amine Protonation The amine nucleophile can be deactivated if it is protonated by an acidic species in the reaction mixture.[1]
-
Solution:
-
Ensure Sufficient Base: Always use at least 2.0 equivalents of DIPEA. One equivalent is consumed to neutralize the acid generated during activation, and the second ensures the amine nucleophile remains deprotonated and reactive.[10][11]
-
Check Starting Material Salt Form: If your carboxylic acid or amine starting materials are salts (e.g., HCl or TFA salts), you must add an additional equivalent of base for each equivalent of salt to neutralize them.
-
Q2: My reaction is messy, and I see multiple side-product peaks in the LC-MS. How can I identify and prevent them?
Side reactions become significant when the desired coupling is slow. Identifying the nature of the byproduct is key to mitigation.
Side Product Profile 1: Guanidinium Adduct of Amine (Mass = Amine + 139.19) If you are using a uronium/aminium-based coupling reagent like HATU or HBTU, a common side reaction is the direct attack of the amine onto the coupling agent itself.[6][8] This forms a stable guanidinium byproduct and consumes your valuable amine.
-
Prevention: This side reaction is almost entirely prevented by implementing the pre-activation protocol described in Q1.[6] By allowing the carboxylic acid to be fully activated before the amine is introduced, you eliminate the opportunity for the amine to react with the coupling agent.
Side Product Profile 2: Hydrolysis of Activated Ester (Mass = Carboxylic Acid) The presence of water is detrimental. Water can hydrolyze the activated ester intermediate, reverting it back to the starting carboxylic acid.[1][12] It can also deactivate the coupling reagent itself.[12]
-
Prevention:
-
Anhydrous Conditions: Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle).
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering.
-
Dry Reagents: Ensure all reagents, including the base (DIPEA) and starting materials, are dry.
-
Q3: The reaction appears to work, but I lose most of my product during workup and purification. What are the best practices?
The PEG chains in the product impart high water solubility and often make the compound behave like a "greasy oil," complicating standard purification techniques.[][14]
Problem 1: Difficulty with Liquid-Liquid Extraction (LLE) The PEGylated product may not partition cleanly between aqueous and organic layers, and emulsions can form.
-
Solution: Avoid traditional aqueous workups if possible. The preferred method is to directly concentrate the reaction mixture under high vacuum to remove the solvent (e.g., DMF) and then proceed directly to purification by chromatography.
Problem 2: Poor Separation in Chromatography Co-elution of the product with unreacted starting materials or byproducts like tetramethylurea (from HATU/HBTU) is common.
-
Solution:
-
Reverse-Phase HPLC (RP-HPLC): This is the most effective method for purifying PEGylated compounds.[14] Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid. The PEGylated product will be significantly more retained than the un-PEGylated carboxylic acid starting material.
-
Size Exclusion Chromatography (SEC): If the molecular weight of your coupled product is significantly larger than the starting materials, SEC can be an effective, albeit lower-resolution, technique for removing small molecule impurities.[][15]
-
Precipitation/Trituration: If the product is a solid, it may be possible to precipitate it from the crude mixture or triturate it with a non-polar solvent like diethyl ether or hexanes to wash away soluble impurities.[6][16]
-
| Purification Method | Principle | Advantages | Disadvantages |
| RP-HPLC | Hydrophobicity | High resolution, excellent for purity | Time-consuming, requires method development |
| SEC | Molecular Size | Mild conditions, good for removing small impurities | Poor resolution for similar-sized molecules |
| Precipitation | Differential Solubility | Fast, simple for solid products | Product must be insoluble, may trap impurities |
Experimental Protocols
Protocol 1: Optimized HATU Coupling for Sterically Hindered Amines
This protocol incorporates pre-activation to maximize the formation of the desired product.
-
Preparation: In a flame-dried round-bottom flask under an Argon atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (to a concentration of ~0.1 M).
-
Pre-Activation: Add HATU (1.1 - 1.2 eq) to the solution, followed by DIPEA (2.0 - 2.5 eq). Stir the mixture at room temperature for 20 minutes.
-
Coupling: Add a solution of NH-bis(PEG4-t-butyl ester) (1.0 eq) in a small amount of anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by LC-MS every 2-4 hours. If the reaction is sluggish after 4 hours, warm the mixture to 40 °C. Continue monitoring until the limiting reagent is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under high vacuum to remove DMF.
-
Purification: Purify the crude residue directly by preparative RP-HPLC using a water/acetonitrile gradient with a 0.1% TFA modifier.
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low-yield reactions.
Caption: A decision tree for diagnosing low-yield coupling reactions.
HATU Coupling Mechanism & Failure Points
This diagram shows the key steps in the coupling reaction and highlights where common failures occur.
Caption: Key steps and failure points in a HATU-mediated amide coupling.
Frequently Asked Questions (FAQs)
Q: Why is DIPEA (Hünig's base) recommended over other bases like triethylamine (TEA)? A: DIPEA is a sterically hindered, non-nucleophilic base.[10][11] Its bulky isopropyl groups prevent it from competing with the intended amine nucleophile in the reaction.[11][17] TEA is less hindered and can sometimes participate in unwanted side reactions.
Q: Can I use EDC/NHS as the coupling agent? A: While EDC/NHS is a common choice for amide coupling, uronium/aminium salts like HATU are generally more effective for difficult couplings involving sterically hindered amines.[8] They tend to have faster reaction rates and generate more reactive intermediates.[8]
Q: My t-butyl ester groups are being cleaved during the reaction or workup. How do I prevent this? A: The t-butyl ester is sensitive to strong acid. Cleavage indicates an acidic environment. Avoid using strongly acidic workup conditions. If using RP-HPLC for purification, the 0.1% TFA is generally tolerated for short periods, but fractions should be neutralized promptly if the final product is acid-sensitive. The starting materials should also be free of strong acids like HCl or excess TFA from a previous deprotection step.[18]
Q: What is the typical appearance of NH-bis(PEG4-t-butyl ester)? A: It is typically a colorless to pale yellow oil or waxy solid. Its physical state can vary. It is soluble in a range of organic solvents like DMF, DCM, and DMSO, as well as water.[19]
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis. Retrieved from [Link]
- Kim, M. H., Carroll, F. I., & Lee, Y. W. (2002). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
-
Fiveable. (n.d.). Acylation of Amines Definition. Retrieved from [Link]
- Zhang, W., et al. (2021). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Green Chemistry, 23(14), 5123-5129.
-
Singh, S., et al. (2019). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of PEGylated Proteins. Retrieved from [Link]
- Zirbs, R., et al. (2016). Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles. Langmuir, 32(16), 4043-4051.
-
Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 24.7: Reactions of Amines. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Retrieved from [Link]
-
OSTI.GOV. (2019). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]
-
YouTube. (2023). HATU Coupling in Water Feasible?. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
ResearchGate. (2011). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
Precise PEG. (n.d.). NH-bis(PEG4-t-butyl ester). Retrieved from [Link]
-
Precise PEG. (n.d.). N-(PEG4-NHS ester)-N-bis(PEG4-t-butyl ester). Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. fiveable.me [fiveable.me]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 12. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. NH-bis(PEG4-t-butyl ester), 2055041-41-1 | BroadPharm [broadpharm.com]
Technical Support Center: Enhancing PROTAC® Solubility with NH-bis(PEG4-t-butyl ester)
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to the use of NH-bis(PEG4-t-butyl ester) for improving the solubility of Proteolysis Targeting Chimeras (PROTACs). As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the challenges of PROTAC development.
The Challenge: The "Beyond Rule of Five" Solubility Problem in PROTACs
PROTACs represent a paradigm shift in targeted therapy, leveraging the cell's own ubiquitin-proteasome system to degrade disease-causing proteins.[1] However, their unique tripartite structure—a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker—often results in molecules with high molecular weight and lipophilicity, placing them "beyond the Rule of Five" (bRo5).[2] This frequently leads to poor aqueous solubility, which can significantly hinder their development by causing issues with formulation, administration, and ultimately, bioavailability.[3]
The Solution: Strategic PEGylation with NH-bis(PEG4-t-butyl ester)
One of the most effective strategies to address the solubility challenge is the incorporation of polyethylene glycol (PEG) chains into the PROTAC linker. PEG linkers, composed of repeating ethylene glycol units, are highly hydrophilic and can significantly improve the aqueous solubility of the PROTAC molecule.[3] NH-bis(PEG4-t-butyl ester) is a versatile, bifunctional PEG linker that offers a strategic advantage in PROTAC synthesis. It features a central amine for conjugation and two PEG4 arms terminating in t-butyl esters, which can be deprotected to reveal carboxylic acids for further modification.[4]
Mechanism of Solubility Enhancement
The primary mechanism by which PEGylation enhances solubility is through the introduction of hydrophilic ether oxygens in the PEG backbone. These oxygens can form hydrogen bonds with water molecules, effectively creating a hydration shell around the PROTAC and increasing its affinity for aqueous environments.[5]
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC precipitating out of aqueous solutions?
A1: PROTACs often have poor aqueous solubility due to their high molecular weight and lipophilic character.[2] Precipitation is a common indicator that the concentration of your PROTAC has exceeded its solubility limit in the given buffer. The incorporation of a hydrophilic linker like NH-bis(PEG4-t-butyl ester) can significantly improve solubility.[6]
Q2: How does NH-bis(PEG4-t-butyl ester) differ from other PEG linkers?
A2: NH-bis(PEG4-t-butyl ester) is a branched linker with a central secondary amine and two PEG4 arms capped with t-butyl esters. This structure provides two points for potential extension or modification after deprotection, offering more complex architectural possibilities for your PROTAC design compared to linear PEG linkers.
Q3: Will PEGylating my PROTAC negatively impact its cell permeability?
A3: There can be a trade-off between solubility and permeability. While PEGylation increases hydrophilicity, which can sometimes reduce passive diffusion across cell membranes, the increased solubility can also lead to a higher concentration of monomeric PROTAC available at the cell surface, potentially improving overall cellular uptake and efficacy. The optimal balance is target and system-dependent and often requires empirical testing.
Q4: At what stage of PROTAC synthesis should I incorporate the NH-bis(PEG4-t-butyl ester) linker?
A4: Typically, the linker is incorporated in a modular fashion. You can synthesize your POI ligand and E3 ligase ligand separately, each with a reactive handle. The NH-bis(PEG4-t-butyl ester) can then be sequentially conjugated to each ligand. The t-butyl ester protecting groups allow for controlled, directional synthesis.
Q5: How do I remove the t-butyl ester protecting groups?
A5: The t-butyl ester groups are acid-labile and can be removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][8]
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a POI Ligand to NH-bis(PEG4-t-butyl ester)
This protocol describes the amide coupling of a POI ligand containing a carboxylic acid to the central amine of NH-bis(PEG4-t-butyl ester).
Materials:
-
POI ligand with a carboxylic acid functional group
-
NH-bis(PEG4-t-butyl ester)[4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS for reaction monitoring and characterization
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve NH-bis(PEG4-t-butyl ester) (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of NH-bis(PEG4-t-butyl ester) to the activated POI ligand solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a few drops of water.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the POI-linker conjugate.
-
Characterize the purified product by LC-MS and NMR.
Protocol 2: Deprotection of t-butyl Esters
This protocol outlines the removal of the t-butyl ester protecting groups to yield the free carboxylic acids.
Materials:
-
POI-linker conjugate with t-butyl esters
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
Procedure:
-
Dissolve the POI-linker conjugate in a 1:1 mixture of DCM and TFA.[7]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[8]
-
The resulting carboxylic acid intermediate can often be used in the next coupling step without further purification.
Data Presentation
The following table provides illustrative data on the expected improvement in aqueous solubility of a hypothetical PROTAC after conjugation with a PEG4 linker.
| Compound | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µM) |
| PROTAC-Core | 850 | 5.8 | < 1 |
| PROTAC-PEG4 | 1057 | 4.2 | 50 |
This data is illustrative and the actual improvement in solubility will vary depending on the specific PROTAC molecule.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low conjugation yield | - Incomplete activation of the carboxylic acid.- Steric hindrance.- Impure starting materials. | - Increase the equivalents of HATU and DIPEA.- Extend the reaction time or gently heat the reaction.- Confirm the purity of your POI ligand and linker by NMR or LC-MS.[9] |
| Incomplete deprotection of t-butyl esters | - Insufficient acid concentration or reaction time. | - Increase the proportion of TFA in the reaction mixture.- Extend the reaction time and monitor closely by LC-MS. |
| PROTAC still has poor solubility after PEGylation | - The overall lipophilicity of the PROTAC is still too high.- Aggregation of the PROTAC molecule. | - Consider using a longer PEG linker (e.g., PEG8).- Prepare stock solutions in an organic solvent like DMSO and use co-solvents such as PEG-400 for aqueous buffers.[2] |
| Difficulty in purifying the PEGylated PROTAC | - The PEGylated PROTAC may be too polar for normal-phase silica chromatography.- The product may co-elute with impurities. | - Use reverse-phase HPLC for purification.- Optimize the HPLC gradient to achieve better separation. |
Visualizations
PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Mechanism of Solubility Enhancement
Caption: PEGylation increases solubility through hydrogen bonding with water.
References
-
PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Wittenburg, S., Zuleeg, M. R., & Knapp, S. (2023). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv. [Link]
-
Wittenburg, S., Zuleeg, M. R., & Knapp, S. (2023). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. Cambridge Open Engage. [Link]
-
Rathod, D., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. MDPI. [Link]
-
Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. (2022). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017). Chemistry Stack Exchange. Retrieved January 16, 2026, from [Link]
-
Wu, X., et al. (2009). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. ResearchGate. [Link]
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). ACS Publications. [Link]
-
Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). (2022). ACS Publications. [Link]
-
Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug. (2023). MDPI. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. precisepeg.com [precisepeg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Purification of NH-bis(PEG4-t-butyl ester) PROTACs
Introduction
Welcome to the technical support guide for the purification of Proteolysis-Targeting Chimeras (PROTACs) containing the NH-bis(PEG4-t-butyl ester) linker motif. PROTACs represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven degradation.[1] These heterobifunctional molecules, which recruit a target protein to an E3 ligase for ubiquitination and subsequent degradation, are defined by their three components: a warhead for the protein of interest (POI), a ligand for an E3 ligase, and the linker that connects them.[2][3]
The linker is not merely a spacer; it is a critical determinant of the PROTAC's physicochemical properties, solubility, and ability to form a productive ternary complex.[4][5] The NH-bis(PEG4-t-butyl ester) linker incorporates two polyethylene glycol (PEG) chains to enhance solubility and two tert-butyl ester groups.[6] While beneficial for solubility, this structure presents unique and significant challenges during purification by High-Performance Liquid Chromatography (HPLC).
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of purifying these specific PROTACs, ensuring the integrity and purity of your final compound for downstream biological evaluation. The central challenge we will address is achieving high-resolution separation while preventing the inadvertent on-column cleavage of the acid-labile t-butyl ester protecting groups.
Core Principles: Understanding the Challenge
Before troubleshooting, it's crucial to understand the chemistry at play. The properties of the NH-bis(PEG4-t-butyl ester) linker directly influence the HPLC purification strategy.
-
The PEG Component: The PEG chains (PEG4) impart high hydrophilicity and flexibility. In reversed-phase (RP-HPLC), this leads to several common issues:
-
Poor Retention: The hydrophilic nature can cause early elution on standard C18 columns.
-
Peak Broadening: The conformational flexibility and polydispersity inherent in PEG chains can result in broad, poorly defined peaks, which complicates the separation of closely eluting impurities.[7]
-
-
The tert-Butyl Ester Component: This is the most critical consideration. The t-butyl ester is a protecting group that is notoriously sensitive to acid.[8] Standard RP-HPLC protocols frequently employ acidic mobile phase additives like trifluoroacetic acid (TFA) or formic acid (FA) to improve peak shape by suppressing the ionization of free silanol groups on the silica stationary phase. This creates a direct conflict: the conditions for good chromatography can degrade the PROTAC.
-
Acid-Labile Nature: TFA is a strong acid that will readily cleave t-butyl esters, forming the corresponding carboxylic acid and releasing isobutene.[9] Even the weaker formic acid can cause significant deprotection, especially with longer run times or elevated temperatures.
-
Impact on Elution: The resulting deprotected carboxylic acid is substantially more polar than the parent ester. This means any on-column degradation will manifest as one or more new, earlier-eluting peaks, complicating fraction collection and reducing the yield of the desired product.
-
General Purification & Analysis Workflow
The overall process requires careful planning from sample preparation to final quality control.
Caption: General workflow for PROTAC purification and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for HPLC method development for these PROTACs?
A1: A conservative, mass-spec (MS) friendly approach is recommended to minimize the risk of deprotection. Start with a standard C18 stationary phase and a water/acetonitrile mobile phase containing a low concentration of formic acid.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18, 5 µm, 100-120 Å | General-purpose reversed-phase media offering good retention for many PROTACs.[10] |
| Column Dimensions | Analytical: 4.6 x 150 mm | Standard dimension for initial method scouting. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a volatile additive compatible with MS detection and is less harsh than TFA.[11] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is the preferred organic modifier for its low viscosity and UV transparency. |
| Gradient | 20-80% B over 20-30 minutes | A broad gradient is a good starting point to locate the compound and assess impurity profiles. |
| Flow Rate | Analytical: 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV (e.g., 254 nm) & Mass Spectrometry | UV provides general detection, while MS is critical for identifying the target mass and potential degradation products. |
Q2: How should I prepare my crude PROTAC sample for HPLC injection?
A2: Proper sample preparation is critical to prevent column clogging and ensure the compound is fully dissolved.[12]
-
Dissolve: Dissolve the crude PROTAC in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Dilute: Dilute the dissolved sample with the initial mobile phase conditions (e.g., 80% Water/20% Acetonitrile with 0.1% FA). Dilution is key to preventing the sample from precipitating upon injection into the aqueous mobile phase.
-
Filter: Filter the sample through a 0.22 or 0.45 µm syringe filter (PTFE or other chemically compatible membrane) to remove any particulate matter.[10]
Q3: My PROTAC has poor peak shape (severe tailing) even with formic acid. Can I use TFA?
A3: Using TFA is a high-risk strategy. While 0.1% TFA can significantly improve peak shape for basic compounds, it is a potent acid for cleaving t-butyl esters.[9] If you must use it, use the lowest possible concentration (e.g., 0.02-0.05%) and employ a rapid gradient to minimize the compound's exposure time on the column. Always analyze the collected fractions immediately by LC-MS to check for the presence of the deprotected species. A better alternative is often to explore different column chemistries, such as those with charged surface particles, which can improve peak shape for basic analytes without requiring harsh acids.
Troubleshooting Guide
This section addresses specific problems you may encounter during purification.
Problem: An unexpected, early-eluting peak appears in my chromatogram.
-
Potential Cause 1: On-column deprotection of one or both t-butyl ester groups.
-
Why it Happens: The acidic mobile phase is cleaving the ester, creating a more polar carboxylic acid that has less retention on a reversed-phase column. The presence of two ester groups means you could see peaks for both mono-deprotected and di-deprotected species.
-
How to Diagnose: Use mass spectrometry. The mono-deprotected product will have a mass of [M-56], and the di-deprotected product will be [M-112] compared to the parent PROTAC.
-
Solutions:
-
Reduce Acid Strength: If using TFA, switch to 0.1% Formic Acid. If already using formic acid, try reducing the concentration to 0.05%.
-
Shorten Run Time: Develop a faster gradient to reduce the total time the compound is exposed to acidic conditions.
-
Lower Temperature: Run the purification at ambient temperature or below, as heat can accelerate acid-catalyzed hydrolysis.
-
Consider Alternative Additives: For some systems, ammonium formate or ammonium acetate buffers can provide sufficient peak shape at a less acidic pH (pH 3-5), reducing the rate of hydrolysis.[11][13]
-
-
-
Potential Cause 2: A hydrophilic impurity from the synthesis.
-
Why it Happens: The synthetic route may have produced polar byproducts or unreacted starting materials.
-
How to Diagnose: Use mass spectrometry to identify the mass of the unexpected peak and compare it to the masses of starting materials and likely byproducts.
-
Solution: This is a true impurity. The goal is to optimize the gradient to achieve baseline separation between this peak and your product of interest. Try a shallower gradient around the elution time of your compound.
-
Troubleshooting Deprotection Issues
Sources
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. halocolumns.com [halocolumns.com]
Technical Support Center: Navigating the Challenges of t-Butyl Ester Deprotection with Trifluoroacetic Acid (TFA)
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The removal of the tert-butyl (t-butyl) ester protecting group using trifluoroacetic acid (TFA) is a cornerstone of modern organic and medicinal chemistry, particularly in peptide synthesis. While seemingly straightforward, this reaction is fraught with potential challenges, primarily stemming from the formation of the highly reactive t-butyl carbocation.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges, ensuring high-yield, high-purity recovery of your target molecule.
The Core Challenge: The Electrophilic t-Butyl Cation
The deprotection of a t-butyl ester is an acid-catalyzed cleavage that yields the desired carboxylic acid and a tertiary carbocation—the t-butyl cation.[1] This cation is a potent electrophile and the primary source of nearly all side reactions associated with this deprotection.[2] If not effectively neutralized, it will readily alkylate any nucleophilic species present in the reaction mixture, including sensitive functional groups on your target molecule or even the desired product itself.
Mechanism of Deprotection and Cation Formation
The reaction is initiated by the protonation of the ester's carbonyl oxygen by TFA. This facilitates the cleavage of the C-O bond, releasing the carboxylic acid and the relatively stable t-butyl carbocation.[1]
Caption: The competing pathways for the t-butyl cation.
Issue 3: My final product is difficult to handle (e.g., a viscous oil) or hard to purify.
Possible Causes:
-
Residual TFA: TFA is a strong acid and can form salts with basic functionalities in your product, leading to oily residues that are difficult to solidify. [2]* Scavenger Byproducts: The alkylated scavengers can sometimes be difficult to separate from the desired product, especially if they have similar polarities.
-
Inherent Product Properties: Some molecules, particularly those with flexible chains like PEGs, are naturally oily or waxy. [2] Solutions:
-
Thorough TFA Removal: After rotary evaporation of the bulk TFA/DCM, perform several co-evaporations by adding a solvent like toluene or DCM and evaporating again. This helps to azeotropically remove the last traces of TFA. [2][3]* Precipitation/Trituration: After removing the solvent, dissolve the crude residue in a minimal amount of a suitable solvent (e.g., methanol, DCM) and precipitate the product by adding it dropwise to a large volume of a cold non-solvent, such as diethyl ether. [2][4]This often leaves scavenger byproducts in the ether phase.
-
Purification: For high purity requirements, purification by reverse-phase HPLC (RP-HPLC) is often necessary. [2]
Frequently Asked Questions (FAQs)
Q1: What are scavengers, and how do I choose the right one? Scavengers are nucleophiles added to the cleavage cocktail to trap electrophilic species, primarily the t-butyl cation. [5]The choice depends on the functional groups present in your molecule.
| Scavenger | Mechanism of Action | Typical Conc. (v/v) | Use Cases & Considerations |
| Water | Reacts with t-butyl cation to form t-butanol. | 2.5 - 5% | A universal, mild scavenger. Good for general purposes. [2][6] |
| Triisopropylsilane (TIS) | Reduces the t-butyl cation to isobutane (a gas). | 2.5 - 5% | Very effective. The gold standard for peptides containing Trp, Met, or Cys. [2][3] |
| Triethylsilane (TES) | Similar to TIS, reduces the cation to isobutane. | 2.5 - 5% | Highly effective, but can sometimes reduce the indole ring of Tryptophan. [7]Use with caution if Trp is present. |
| Thioanisole | Aromatic scavenger; undergoes Friedel-Crafts alkylation. | 2.5 - 5% | Excellent for protecting sulfur-containing residues like Met and Cys. [8][9] |
| 1,2-Ethanedithiol (EDT) | A thiol-based scavenger. | 2.5% | Very efficient, particularly for protecting Cys, but has a strong odor and can sometimes form adducts. [3][8] |
Q2: Can I selectively deprotect a t-butyl ester in the presence of a Boc group? This is very challenging as both groups are acid-labile and have similar reactivity towards TFA. [10][11]Selective removal is generally not feasible with standard TFA conditions. The N-Boc group is often slightly more labile, meaning it may be cleaved faster, but achieving clean selectivity is difficult. [11][12]If selectivity is required, alternative protecting group strategies or milder, specialized deprotection methods should be explored. [11] Q3: How do I confirm that all the TFA has been removed from my final product? Residual TFA can interfere with subsequent reactions or biological assays.
-
NMR Spectroscopy: For fluorine-containing compounds, ¹⁹F NMR is a definitive method to check for the characteristic TFA signal.
-
pH Check: Dissolving a small sample in water and checking the pH can indicate the presence of residual acid.
-
Co-evaporation: As a practical measure, performing at least three co-evaporation cycles with toluene or ether is a robust way to ensure removal. [2][3]
Key Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection (No Sensitive Groups)
-
Preparation: Dissolve the t-butyl ester-protected compound in Dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask. [2]2. Reaction Initiation: Add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA). [4]3. Reaction: Stir the mixture at room temperature (20-25°C) for 2-5 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed. [2][3]5. Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Add toluene (approx. 2x the crude volume) and co-evaporate to dryness. Repeat this step two more times to ensure complete removal of residual TFA. [2]6. Isolation: Dissolve the residue in a minimal amount of DCM or methanol and precipitate the product by adding it to cold diethyl ether. Collect the solid by filtration or centrifugation. [2][4]
-
Protocol 2: TFA Deprotection with a Scavenger Cocktail (For Sensitive Substrates)
This protocol is essential for peptides or other molecules containing sensitive residues like Trp, Met, or Cys.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A common and robust mixture is 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v) . [6][13]2. Preparation: Place the substrate (e.g., peptide-bound resin or purified compound) in a suitable reaction vessel.
-
Reaction Initiation: Add the pre-mixed cleavage cocktail to the substrate. For solid-phase synthesis, use approximately 10 mL of cocktail per 0.25 mmol of peptide-resin. [14]4. Reaction: Stir or gently agitate the mixture at room temperature for 2-4 hours.
-
Work-up & Isolation:
-
If on resin, filter the solution to separate it from the resin beads. Wash the beads with a small amount of fresh TFA.
-
Concentrate the filtrate using a stream of nitrogen or via rotary evaporation (use a cold trap).
-
Precipitate the crude peptide by adding the concentrated solution to a large volume (10-20x) of cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the final product under vacuum.
-
Caption: A troubleshooting workflow for t-butyl ester deprotection.
References
- Benchchem. (2025). Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester.
- Benchchem. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
- The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
- StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
- ResearchGate. (2015). How can I deprotect esters using TFA?.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Benchchem. (2025). Stability of the tert-Butyl (tBu)
- ResearchGate. (2017). Usage of Anisole in PMB deprotection using TFA?.
- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
- Sci-Hub. (n.d.). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- ACS Publications. (2023).
- ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?.
- ECHEMI. (n.d.). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- CDN. (n.d.). Cleavage Cocktail Selection.
- ResearchGate. (n.d.).
- Benchchem. (2025). Technical Support Center: Refining Cleavage Cocktails for Peptides with "Boc-D-Asp-OFm".
- ResearchGate. (2025). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.
- Benchchem. (n.d.). Cleavage of the tert-butyl ester without affecting other functional groups.
- University of Manchester. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites.
- Aapptec Peptides. (n.d.).
- Taylor & Francis Online. (2011).
- ECHEMI. (2024).
- Benchchem. (2025). Optimizing reaction time for complete deprotection of t-butyl esters.
- ACS Publications. (2023).
- PubMed. (1996).
- NIH. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Troubleshooting Side Reactions of NH-bis(PEG4-t-butyl ester) in Bioconjugation
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with NH-bis(PEG4-t-butyl ester). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of using this bifunctional linker and achieve optimal results in your bioconjugation experiments.
Section 1: Troubleshooting Guide
This section is designed to address specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable steps for resolution.
Question 1: I am observing incomplete conjugation or low yield. What are the potential causes and how can I improve it?
Answer:
Low conjugation efficiency is a common hurdle. The root cause often lies in the stability of the reactants or suboptimal reaction conditions. The primary amine of the NH-bis(PEG4-t-butyl ester) is the reactive handle for initial conjugation, typically with an activated carboxylic acid or NHS ester on your molecule of interest.
Potential Causes & Solutions:
-
Hydrolysis of Activated Esters: If you are reacting the amine of the linker with an N-hydroxysuccinimide (NHS) ester, be aware that NHS esters are susceptible to hydrolysis, especially at higher pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1]
-
Troubleshooting Steps:
-
Optimize Reaction pH: For NHS ester chemistry, maintain a pH between 7.2 and 8.5 to balance the reactivity of the primary amine on your target and the stability of the ester.[1][2]
-
Prepare Reagents Fresh: Prepare solutions of your activated molecule immediately before use, preferably in an anhydrous solvent like DMSO or DMF, and add it to the aqueous reaction buffer containing the linker and your biomolecule.[1]
-
-
-
Suboptimal Molar Ratio: An insufficient molar excess of one reactant over the other can lead to incomplete conjugation.
-
Troubleshooting Steps:
-
Adjust Molar Excess: A common starting point is a 5 to 20-fold molar excess of the component that is easier to synthesize or less expensive.[1] This should be empirically optimized for your specific system.
-
-
-
Steric Hindrance: The bulky nature of the biomolecule or the linker itself can sometimes hinder the reaction.[3]
-
Troubleshooting Steps:
-
Longer Reaction Times: Extend the incubation time to allow the reaction to proceed to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, SDS-PAGE).
-
Consider a Longer Linker: If steric hindrance is a persistent issue, a linker with a longer PEG chain might be necessary to provide more flexibility.
-
-
Question 2: My final product is a heterogeneous mixture with multiple species. What are the likely side reactions?
Answer:
The appearance of multiple products in your analysis points towards side reactions occurring during the conjugation or workup. For NH-bis(PEG4-t-butyl ester), the most common side reaction is the premature cleavage of the t-butyl ester protecting groups.
Potential Side Reactions & Identification:
-
Premature Deprotection of t-Butyl Esters: The t-butyl ester groups are designed to be stable under neutral conditions but can be cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA).[4] If your reaction or purification conditions involve low pH, you may be inadvertently removing one or both of these protecting groups.
-
Identification: This will result in the formation of species with one or two free carboxylic acids. These can be identified by a change in the overall charge of the conjugate, which can be detected by ion-exchange chromatography (IEX) or a shift in the isoelectric point (pI) as determined by isoelectric focusing (IEF).[][6] Mass spectrometry (MS) is the most definitive method to confirm the loss of the t-butyl groups (a mass difference of approximately 56 Da for each).[7]
-
-
Reaction with the Secondary Amine: The central secondary amine of the linker could potentially react if you are using non-specific crosslinking chemistry, although it is generally less reactive than a primary amine.
Troubleshooting Steps:
-
Maintain Neutral pH: Ensure that all reaction and purification buffers are maintained at a neutral or slightly basic pH (7-8.5) to prevent acid-catalyzed hydrolysis of the t-butyl esters.
-
Purification Strategy: Utilize purification techniques that separate based on size and charge to isolate the desired product.
Question 3: I am observing aggregation of my bioconjugate after the reaction. What is causing this and how can I prevent it?
Answer:
Aggregation is a common issue in bioconjugation, often resulting from an increased hydrophobicity of the final product or a high degree of conjugation. While PEG linkers are intended to increase solubility, improper reaction conditions can still lead to aggregation.[9]
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| High Degree of Conjugation | Attaching too many linker molecules to the biomolecule can lead to intermolecular crosslinking and aggregation. | - Reduce the molar excess of the NH-bis(PEG4-t-butyl ester).- Optimize the reaction time to favor a lower degree of labeling. |
| High Protein Concentration | Concentrated protein solutions are more prone to aggregation, especially when modified. | - Perform the conjugation at a lower protein concentration.- Add stabilizing excipients to the buffer (e.g., arginine, polysorbate). |
| Solvent Mismatch | If the linker is dissolved in an organic solvent, adding a large volume to the aqueous protein solution can cause precipitation. | - Use a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) to dissolve the linker.- Add the linker solution dropwise to the protein solution with gentle stirring. |
Question 4: How do I confirm the structure and purity of my final bioconjugate?
Answer:
Thorough analytical characterization is crucial to ensure the quality and consistency of your bioconjugate. A combination of techniques is recommended to assess different aspects of the final product.[7][10]
Recommended Analytical Workflow:
Caption: Recommended analytical workflow for bioconjugate characterization.
Detailed Explanation of Techniques:
-
Size Exclusion Chromatography (SEC): This is the primary method to assess the extent of aggregation and to separate the conjugate from unreacted small molecules.[][8]
-
Ion Exchange Chromatography (IEX): IEX is highly effective for separating species with different charge states, which is useful for identifying products with premature t-butyl ester cleavage.[][6]
-
Mass Spectrometry (MS): MS provides the definitive molecular weight of the conjugate, allowing for the confirmation of the number of linkers attached (Drug-to-Antibody Ratio or DAR in the context of ADCs) and the integrity of the t-butyl ester groups.[7]
-
SDS-PAGE: A quick and easy method to visualize the purity of the conjugate and estimate its molecular weight.[10]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the purpose of the t-butyl ester groups on this linker?
The t-butyl esters are protecting groups for carboxylic acids.[11] They are stable under the conditions typically used for amine-reactive conjugation chemistries but can be selectively removed under acidic conditions to reveal the carboxylic acid functional groups for subsequent conjugation steps.[4] This allows for a sequential and controlled approach to building more complex bioconjugates.
Q2: At what pH should I conduct the deprotection of the t-butyl esters?
The deprotection is typically carried out using a strong acid like trifluoroacetic acid (TFA), often in a mixture with an organic solvent like dichloromethane (DCM). The reaction is usually fast, but the exact conditions should be optimized to ensure complete deprotection without degrading the biomolecule.
Q3: Can the central secondary amine of the linker participate in side reactions?
While the secondary amine is less nucleophilic than a primary amine, it can still react under certain conditions. For example, with highly reactive electrophiles or under forcing conditions. However, in most standard bioconjugation reactions targeting primary amines, the reactivity of the central secondary amine is significantly lower and generally not a major concern.
Q4: How should I store the NH-bis(PEG4-t-butyl ester) reagent?
It is recommended to store the reagent at -20°C and protected from moisture to prevent degradation.[12] Before use, allow the vial to warm to room temperature before opening to avoid condensation.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Conjugation to a Protein via NHS Ester Chemistry
This protocol outlines a general method for conjugating an NHS ester-activated molecule to the primary amine of the NH-bis(PEG4-t-butyl ester) linker, followed by purification.
-
Reagent Preparation:
-
Dissolve the NH-bis(PEG4-t-butyl ester) in an appropriate buffer (e.g., PBS, pH 7.4).
-
Dissolve your NHS ester-activated molecule in a minimal amount of anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved NHS ester to the linker solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional but Recommended):
-
Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using Size Exclusion Chromatography (SEC) to remove unreacted reagents and byproducts.[][8]
-
Protocol 2: Analytical Characterization by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for assessing the purity of the conjugate and detecting side products.
-
Column: A C4 or C18 column suitable for protein or large molecule separation.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Detection: UV absorbance at 220 nm and 280 nm.
Expected Results: The desired conjugate should elute as a single major peak. The presence of earlier eluting peaks may indicate premature t-butyl ester hydrolysis (more polar species), while later eluting peaks could suggest aggregation or other hydrophobic modifications.
Section 4: Visualizing Reaction Pathways
Caption: Reaction and side reaction pathways for NH-bis(PEG4-t-butyl ester).
References
-
Fee, C. J., & Van Alstine, J. M. (2004). Purification of PEGylated proteins. PubMed. [Link]
-
Haeckel, A., et al. (2016). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. [Link]
-
Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. ResearchGate. [Link]
-
Haeckel, A., et al. (2016). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. [Link]
-
Beck, A., et al. (2013). Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. [Link]
-
Abzena. Bioconjugate & ADC Analytical Method Development & Bioassays. [Link]
-
Abzena. Bioconjugate Analytical Method Development & Validation. [Link]
-
Creative Biolabs. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates. [Link]
-
Zhang, F., et al. (2014). Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins. [Link]
-
Bloemen, M., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. NIH. [Link]
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]
-
Bloemen, M., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS One. [Link]
-
Acker, B. A., et al. (2008). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NH-bis(PEG4-t-butyl ester), 2055041-41-1 | BroadPharm [broadpharm.com]
Technical Support Center: Optimizing Linker Length for PROTAC Efficiency
Welcome to the technical support center dedicated to the nuanced art and science of optimizing Proteolysis Targeting Chimera (PROTAC) linker technology. This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable answers to common challenges encountered in the lab. Here, we dissect the critical role of the linker, moving beyond the simplistic view of it as a mere tether, to understand its function as a key determinant of PROTAC efficacy, selectivity, and overall drug-like properties.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is the linker considered a critical component of a PROTAC?
A1: The linker is far from being a passive spacer; it is an active modulator of the PROTAC's function.[] Its length, composition, and rigidity are critical determinants of the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[4] An optimized linker facilitates productive protein-protein interactions between the target Protein of Interest (POI) and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, degradation efficiency.[4] Conversely, a poorly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in unproductive complexes that do not lead to efficient ubiquitination.[]
Q2: What are the most common types of linkers, and what are their primary characteristics?
A2: PROTAC linkers are broadly categorized into flexible and rigid types, with variations in their composition significantly impacting physicochemical properties.[1]
| Linker Type | Composition Examples | Key Characteristics | Advantages | Disadvantages |
| Flexible | Alkyl chains, Polyethylene Glycol (PEG) | High conformational freedom | Synthetically accessible, can sample multiple orientations to find a productive binding mode.[4] PEG linkers can improve solubility.[1][4] | High flexibility can lead to an entropic penalty upon binding.[4] Alkyl chains can increase hydrophobicity and negatively impact solubility.[1] |
| Rigid | Piperazine, piperidine, aromatic rings | Conformational constraints | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.[1] May improve selectivity.[4] | More synthetically challenging. Lack of flexibility might hinder the formation of a productive ternary complex.[4] |
Approximately 54% of reported PROTACs utilize PEG linkers due to their favorable properties.[1]
Q3: How does linker length specifically impact PROTAC efficiency?
A3: Linker length must be empirically optimized for each specific POI-E3 ligase pair.[4] There is no universal optimal length.
-
Too Short: A linker that is too short may be unable to span the distance between the POI and the E3 ligase, leading to steric clashes that prevent the formation of a stable ternary complex.[][5] This can result in pulsed, unproductive ubiquitination events.[]
-
Too Long: An excessively long linker can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[4] It may also result in unproductive binding modes where the E3 ligase is not correctly oriented to ubiquitinate the target.[5] Furthermore, very long linkers can contribute to the "hook effect" by favoring the formation of binary complexes over the ternary complex.[4][6]
The relationship between linker length and potency is not always linear. For some systems, potency decreases as linker length increases, while in others, the opposite is observed, highlighting the necessity for specific optimization.[7]
Q4: What is the "hook effect" and how is it related to the linker?
A4: The "hook effect" describes the paradoxical observation where the degradation of the target protein decreases at high concentrations of a PROTAC, resulting in a bell-shaped dose-response curve.[8][9] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (POI-PROTAC or E3-PROTAC) rather than the productive ternary complex required for degradation.[8][9][10]
The linker's properties, including its length and flexibility, can influence the propensity for the hook effect.[8] Optimizing the linker to promote positive cooperativity in the ternary complex can help mitigate the hook effect by stabilizing the productive [POI]-[PROTAC]-[E3] assembly over the binary complexes.[8]
Troubleshooting Guide
Issue 1: My PROTAC binds to the target and the E3 ligase in binary assays, but I don't see any degradation.
-
Likely Cause 1: Suboptimal Ternary Complex Geometry. The most common reason is that the linker length or attachment points create a ternary complex where no surface-exposed lysines on the target protein are accessible for ubiquitination. The linker dictates the relative orientation of the two proteins, which is critical for the ubiquitin transfer.[11]
-
Troubleshooting Steps:
-
Vary Linker Attachment Points: Synthesize new PROTAC analogs with the linker attached to different, solvent-exposed positions on both the target-binding warhead and the E3 ligase ligand.[5][11] The choice of attachment site is often guided by analyzing solvent-exposed areas at the protein-binding ligand interfaces.[5]
-
Systematically Vary Linker Length: Synthesize a focused library of PROTACs with incremental changes in linker length (e.g., adding or removing 2-3 atoms or single PEG units).
-
Computational Modeling: Use molecular dynamics simulations to predict the structure of the ternary complex.[11] This can provide insights into the spatial arrangement and help identify more promising linker designs.
-
-
Likely Cause 2: Poor Cell Permeability. PROTACs are often large molecules that violate traditional drug-like property rules (like Lipinski's "rule of five"), which can lead to poor cell permeability.[4][12]
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or NanoBRET-based target engagement assays under both live-cell and permeabilized-cell conditions to assess intracellular availability.[13][14]
-
Modify Linker Composition: Incorporate features known to improve permeability. For instance, replacing a hydrophilic PEG linker with a more hydrophobic alkyl chain can sometimes improve cell entry.[6] Some flexible linkers can also exhibit a "chameleon effect," adopting a less polar conformation to cross the cell membrane.[4]
-
Issue 2: My dose-response curve is bell-shaped (the "hook effect").
-
Likely Cause: Formation of Non-Productive Binary Complexes. As explained in the FAQ, high PROTAC concentrations favor the formation of binary complexes over the productive ternary complex.[8][10]
-
Troubleshooting Steps:
-
Perform a Full Dose-Response Curve: Ensure you are testing a wide range of concentrations (from pM to high µM) to accurately determine the optimal concentration (Dmax) and the concentration at which the hook effect begins.
-
Optimize the Linker for Cooperativity: A linker that promotes favorable protein-protein interactions between the target and the E3 ligase can increase the stability of the ternary complex, potentially widening the effective concentration window and reducing the hook effect.[8] This often involves exploring different linker rigidities and compositions.
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the kinetics of the process.[8]
-
Issue 3: Degradation is observed, but it is weak or incomplete (low Dmax).
-
Likely Cause 1: Unstable Ternary Complex. The ternary complex may be forming, but its short half-life limits the efficiency of the ubiquitination process. The dissociation rate of the ternary complex has been shown to be a key driver of effective degradation.[15][16]
-
Troubleshooting Steps:
-
Biophysical Characterization: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities and, importantly, the kinetics and thermodynamics of ternary complex formation.[15][17] A longer ternary complex half-life often correlates with better degradation.[15]
-
Linker Rigidification: Introduce rigid elements (e.g., piperazine rings, alkynes) into the linker. This can reduce the entropic penalty of forming the ternary complex and pre-organize the PROTAC into a more favorable conformation for binding, thus increasing complex stability.[1][18]
-
-
Likely Cause 2: Competing Biological Processes. The rate of degradation might be counteracted by a high rate of new protein synthesis or by the action of deubiquitinating enzymes (DUBs) that remove ubiquitin tags from the target.
-
Troubleshooting Steps:
-
Inhibit Protein Synthesis: Pre-treat cells with a protein synthesis inhibitor like cycloheximide to isolate the degradation process and determine the target's half-life in the presence of your PROTAC.
-
Assess Target Turnover: Investigate the native turnover rate of your target protein.[19] Highly stable proteins may require more potent PROTACs or longer treatment times.
-
Experimental Protocols & Workflows
Diagram: General Workflow for Linker Optimization
Caption: Iterative workflow for PROTAC linker optimization.
Protocol 1: Determination of DC50 and Dmax using Western Blot
This protocol outlines the steps to quantify target protein degradation and determine the potency (DC50) and efficacy (Dmax) of a PROTAC.[20]
Materials:
-
Cell line of interest cultured in appropriate growth medium.
-
PROTAC compound stock solution (typically in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 12-well or 24-well) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC. A common concentration range is 1 pM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 18-24 hours). This time point may need to be optimized.
-
Cell Lysis: Aspirate the media, wash the cells with cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane (if necessary) and re-probe for the loading control protein.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal for each sample.
-
Further normalize the data to the vehicle control (set to 100% protein level).
-
Plot the percentage of remaining protein against the log of the PROTAC concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism to calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum percentage of degradation).[21]
-
Protocol 2: Assessing Ternary Complex Formation using NanoBRET™
This protocol provides a general framework for a cell-based assay to measure the formation of the [POI]-[PROTAC]-[E3 Ligase] ternary complex in living cells.[22]
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. The target protein (POI) is fused to NanoLuc® Luciferase (the energy donor), and the E3 ligase (e.g., VHL or CRBN) is fused to HaloTag® (the energy acceptor), which is labeled with a fluorescent ligand. When the PROTAC brings the donor and acceptor into close proximity, energy transfer occurs, generating a BRET signal.[22]
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid encoding NanoLuc®-POI fusion.
-
Plasmid encoding HaloTag®-E3 Ligase fusion.
-
Transfection reagent.
-
HaloTag® NanoBRET™ 618 Ligand.
-
NanoBRET™ Nano-Glo® Substrate.
-
PROTAC compound.
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the target and allow accumulation of the ternary complex.
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 Ligase plasmids. The optimal ratio of plasmids should be determined empirically to ensure proper expression levels.[23]
-
Cell Seeding: After transfection, seed the cells into a white, 96-well assay plate.
-
Compound Treatment:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for a few hours to stabilize the target protein.[22]
-
Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate.
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately read the plate on a luminometer equipped with two filters to detect donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal (618 nm) by the donor signal (460 nm).
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal increases as the complex forms and then decreases at high concentrations due to the hook effect.[22]
-
Diagram: PROTAC Mechanism of Action
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]
-
Weerakoon, N., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. [Link]
-
Request PDF. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ResearchGate. [Link]
-
Biocompare. (2022). PROTACs: A Practical Guide. Biocompare. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Structures of representative PROTACs with PEG/alkyl linkers. ResearchGate. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
ResearchGate. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
NIH. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. National Center for Biotechnology Information. [Link]
-
IJCRR. (n.d.). PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. International Journal of Current Research and Review. [Link]
-
Bio-Techne. (n.d.). Targeted Protein Degradation. Bio-Techne. [Link]
-
NIH. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect. ResearchGate. [Link]
-
PubMed. (2024). Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. PubMed. [Link]
-
NIH. (2025). Advancing Design Strategy of PROTACs for Cancer Therapy. National Center for Biotechnology Information. [Link]
-
NIH. (n.d.). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. National Center for Biotechnology Information. [Link]
-
NIH. (2022). An overview of PROTACs: a promising drug discovery paradigm. National Center for Biotechnology Information. [Link]
-
NIH. (n.d.). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. National Center for Biotechnology Information. [Link]
-
NIH. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. National Center for Biotechnology Information. [Link]
-
NIH. (2020). Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2022). The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. Chemical Society Reviews. [Link]
-
Portland Press. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal. [Link]
-
NIH. (n.d.). PROTACs– a game-changing technology. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (n.d.). A comprehensive review of emerging approaches in machine learning for de novo PROTAC design. Digital Discovery. [Link]
-
NIH. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. National Center for Biotechnology Information. [Link]
-
NIH. (2024). Development of a NanoBRET assay for evaluation of 14-3-3σ molecular glues. National Center for Biotechnology Information. [Link]
-
Pharmacy Times. (2025). Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. [Link]
-
ResearchGate. (n.d.). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. ResearchGate. [Link]
-
NIH. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. National Center for Biotechnology Information. [Link]
-
Springer Protocols. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer Protocols. [Link]
-
Springer Nature Experiments. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Springer Nature Experiments. [Link]
-
eScholarship.org. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org. [Link]
-
NIH. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. National Center for Biotechnology Information. [Link]
-
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]
Sources
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- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
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Technical Support Center: Monitoring NH-bis(PEG4-t-butyl ester) Reactions by LC-MS
Welcome to the technical support center for monitoring reactions of NH-bis(PEG4-t-butyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to the use and analysis of this versatile PEG linker.
Introduction to NH-bis(PEG4-t-butyl ester) and its Applications
NH-bis(PEG4-t-butyl ester) is a discrete PEG (dPEG®) derivative that features a central secondary amine with two flanking PEG4 chains, each terminating in a t-butyl ester.[1][2][3][4][5] The secondary amine serves as a reactive handle for conjugation to molecules containing electrophilic groups such as carboxylic acids (after activation), activated NHS esters, or carbonyls.[1][4][5] The t-butyl ester protecting groups can be removed under acidic conditions to reveal terminal carboxylic acids, enabling further downstream modifications.[1][2][4] This linker is frequently employed in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics where precise control over linker length and composition is crucial.[4][6]
This guide will focus on the most common application: the reaction of the secondary amine of NH-bis(PEG4-t-butyl ester) with an N-hydroxysuccinimide (NHS) ester-activated molecule and the subsequent monitoring of this reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of NH-bis(PEG4-t-butyl ester) with an NHS ester, and what are the main competing reactions?
A1: The primary and desired reaction is the nucleophilic acyl substitution of the secondary amine of NH-bis(PEG4-t-butyl ester) with the NHS ester of your molecule of interest. This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[7][][9]
The most significant competing reaction is the hydrolysis of the NHS ester in the presence of water.[7][10][11] This side reaction regenerates the carboxylic acid from your molecule of interest, rendering it inactive for conjugation and reducing the overall efficiency of your reaction.[11][12] Other potential, though less common, side reactions can occur with other nucleophilic groups if present in your reaction mixture, such as serine, threonine, and tyrosine residues at high pH.[13][14]
Q2: What are the optimal reaction conditions for conjugating NH-bis(PEG4-t-butyl ester) to an NHS ester?
A2: The optimal pH range for NHS ester reactions is typically between 7.2 and 9.[][9][11] Below this range, the secondary amine of the linker may be protonated, reducing its nucleophilicity. Above this range, the rate of NHS ester hydrolysis increases significantly.[7][9] It is crucial to use a non-nucleophilic buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES.[9] Buffers containing primary amines, like Tris or glycine, will compete with your linker for the NHS ester.[9] Reactions are typically performed at room temperature for 30-120 minutes or at 4°C for longer periods to minimize hydrolysis.[]
Q3: How does the t-butyl ester protecting group affect the LC-MS analysis?
A3: The t-butyl ester groups are relatively stable under typical reversed-phase LC conditions. However, they are labile to strong acidic conditions.[15][16] If your mobile phase contains a high concentration of a strong acid like trifluoroacetic acid (TFA), you may observe partial or complete deprotection of the t-butyl groups, leading to the appearance of additional peaks in your chromatogram corresponding to the mono- and di-acid forms of your product and unreacted starting material. It is advisable to use a weaker acid, such as formic acid, in your mobile phase. The t-butyl group can also influence fragmentation in the mass spectrometer, often showing a characteristic neutral loss of 56 Da (isobutylene).[17]
Q4: I am seeing a series of peaks in my mass spectrum separated by 44 Da. What does this indicate?
A4: This is a classic sign of polyethylene glycol (PEG) contamination in your LC-MS system.[18][19] PEGs are ubiquitous in laboratory environments and can leach from various sources, including solvents stored in plastic bottles, detergents, pipette tips, and personal care products.[19] This contamination can interfere with the detection of your PEGylated analyte.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered when monitoring NH-bis(PEG4-t-butyl ester) reactions by LC-MS.
Issue 1: Low or No Product Formation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Hydrolyzed NHS Ester | 1. Check the age and storage conditions of your NHS ester. 2. Perform a quality control check of the NHS ester by reacting a small amount with an excess of a primary amine (e.g., butylamine) and analyzing by LC-MS. | NHS esters are moisture-sensitive and can hydrolyze over time, especially if not stored properly in a desiccated environment.[12] A quick reaction with a simple amine can confirm its reactivity. |
| Incorrect Reaction pH | 1. Measure the pH of your reaction buffer before adding reagents. 2. Ensure your buffer has sufficient buffering capacity to maintain the pH throughout the reaction. | The nucleophilicity of the secondary amine and the stability of the NHS ester are highly pH-dependent.[7][9] The release of NHS during the reaction can lower the pH if the buffer capacity is insufficient.[11] |
| Presence of Competing Nucleophiles | 1. Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). 2. Purify your starting materials to remove any nucleophilic impurities. | Competing nucleophiles will react with the NHS ester, reducing the yield of your desired product.[9] |
| Poor Solubility of Reactants | 1. Dissolve the NHS ester in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[7] | Poor solubility can limit the reaction rate. Using a co-solvent can improve the homogeneity of the reaction mixture. |
Issue 2: Complex Chromatogram with Multiple Peaks
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Deprotection of t-butyl Esters | 1. Replace trifluoroacetic acid (TFA) in your mobile phase with a weaker acid like formic acid (0.1%). 2. If deprotection is still observed, consider neutralizing your reaction quench solution if it is highly acidic. | The t-butyl ester protecting groups are susceptible to cleavage under acidic conditions.[15][16] Formic acid is generally less harsh than TFA and can prevent on-column or in-source deprotection. |
| Side Reactions | 1. Lower the reaction pH to the lower end of the optimal range (e.g., pH 7.2-7.5). 2. If your molecule of interest contains other nucleophilic groups, consider protecting them if possible. | Side reactions with other nucleophiles like serine, threonine, or tyrosine are more prevalent at higher pH.[13][14] |
| Incomplete Reaction | 1. Increase the reaction time or temperature (while monitoring for hydrolysis). 2. Increase the molar excess of one of the reactants. | The reaction may not have gone to completion, resulting in the presence of both starting materials and the product. |
| PEG Contamination | 1. See the "Protocol for Cleaning PEG Contamination" section below. | PEG contamination can manifest as a series of broad peaks, complicating the chromatogram.[18][19] |
Issue 3: Poor Peak Shape and/or Signal Intensity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Undesired Interactions with Stationary Phase | 1. For reversed-phase chromatography, ensure adequate organic modifier in your mobile phase. 2. Consider using a column with a different stationary phase (e.g., C8 instead of C18). 3. Conditioning the column with a strong acid wash (e.g., 5% TFA in THF) followed by re-equilibration may help for some PEG compounds.[20] | PEGylated compounds can sometimes exhibit poor peak shape due to secondary interactions with the stationary phase.[20] Optimizing the mobile phase and column chemistry is key to achieving good chromatography. |
| Suboptimal MS Ionization | 1. Ensure the presence of a proton source (e.g., formic acid) in the mobile phase for positive mode electrospray ionization (ESI). 2. Optimize MS parameters such as capillary voltage, cone voltage, and gas flows. | Efficient ionization is critical for good signal intensity. PEG compounds often ionize well in positive ESI mode as protonated or sodiated adducts.[21][22][23][24][25] |
| In-source Fragmentation | 1. Reduce the cone voltage (or equivalent parameter) on your mass spectrometer. | High cone voltages can cause fragmentation of the analyte in the ion source, reducing the intensity of the parent ion. |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by LC-MS
-
Reaction Setup:
-
Dissolve your NHS ester-activated molecule in a minimal amount of dry DMSO or DMF.
-
In a separate vial, dissolve NH-bis(PEG4-t-butyl ester) in the reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5).
-
Add the NHS ester solution to the linker solution with gentle mixing. The final concentration of the organic solvent should ideally be less than 10%.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
-
Quenching and Dilution:
-
Immediately quench the reaction by diluting the aliquot into a solution containing an excess of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) or by acidifying with formic acid to a final concentration of 1%.
-
Further dilute the quenched sample with the initial mobile phase composition for LC-MS analysis.
-
-
LC-MS Analysis:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient will depend on the hydrophobicity of your molecule, but a starting point could be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Scan a mass range that includes your starting materials and expected product.
-
Protocol 2: Cleaning PEG Contamination from an LC-MS System
-
System Preparation:
-
Remove the column and replace it with a union.
-
Place all solvent lines into a cleaning solution. A common cleaning solution is a mixture of 25:25:25:25 water:isopropyl alcohol:methanol:acetonitrile with 0.2% formic acid.[18]
-
-
Flushing:
-
Prime all pump lines with the cleaning solution for at least 5 minutes.
-
Flush the system at a high flow rate (to generate at least 6000 psi) for several hours.
-
-
Rinsing:
-
Replace the cleaning solution with fresh LC-MS grade isopropyl alcohol and flush for at least one hour.
-
Replace the isopropyl alcohol with fresh LC-MS grade water and flush for at least one hour.
-
-
Re-equilibration:
-
Install a new column.
-
Replace the water with your fresh mobile phases and thoroughly flush the system.
-
Equilibrate the new column with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Verification:
-
Inject a blank (mobile phase) and analyze for the characteristic repeating 44 Da PEG ions.
-
Visualizations
Caption: Reaction scheme for the conjugation of an NHS ester with NH-bis(PEG4-t-butyl ester).
Caption: A decision tree for troubleshooting common LC-MS issues.
References
- Current time information in Merrimack County, US.
- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions - Benchchem.
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd.
- Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. ResearchGate.
- Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. PubMed.
- Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines. PubMed.
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central.
- Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine.
- Technical Support Center: Hydrolysis of NHS-Activated Carboxylic Acids - Benchchem.
- NHS Esters for Antibody Labeling - BOC Sciences.
- N-Hydroxysuccinimide active ester.
- Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled with In-Source CID. ACS Publications.
- LC–MS/MS assays for the bioanalysis of the PEG and PEGylated... ResearchGate.
- NH-bis(PEG4-t-butyl ester)|CAS 2055041-41-1 - DC Chemicals.
- Side reactions of N-hydroxysuccinimide esters with nucleophiles.
- NH-bis(PEG4-t-butyl ester)|COA - DC Chemicals.
- Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. ResearchGate.
- NH-Bis(PEG4-t-butyl ester) - CD Bioparticles.
- NH-bis(PEG4-t-butyl ester) | CAS# 2055041-41-1 - MedKoo Biosciences.
- Tips & Tricks: Trouble Analyzing PEGs? - LCGC International.
- PEG contamination observed on Mass Spectrometer with ACQUITY or nanoACQUITY front end - WKB15751 - Waters Knowledge Base.
- Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry.
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- The mass spectra of poly(ethylene glycols) (PEGs) highlighting the... ResearchGate.
- NH-bis(PEG4-t-butyl ester), 2055041-41-1. BroadPharm.
- What is the best way to remove/clean polymer (PEG) contamination in LC-MS system? ResearchGate.
- Avoiding PEG Contaminants - Allumiqs.
- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines - Benchchem.
- Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions: A Comparative Guide - Benchchem.
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- Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna - PMC.
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- Analysis of Polypropyleneglycols Using Electrospray Ionization Mass Spectrometry. Effects of Cationizing Agents on the Mass Spectra. ResearchGate.
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stability of NH-bis(PEG4-t-butyl ester) in different pH buffers
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for NH-bis(PEG4-t-butyl ester). This resource is designed to provide in-depth, practical guidance on the stability of this bifunctional PEG linker, helping you navigate potential challenges in your experiments. As application scientists with extensive field experience, we aim to explain not just what to do, but why certain experimental choices are critical for success.
Frequently Asked Questions (FAQs)
Q1: What is NH-bis(PEG4-t-butyl ester) and what are its primary applications?
NH-bis(PEG4-t-butyl ester) is a bifunctional, monodisperse PEG linker. Its structure consists of a central secondary amine (NH) linked to two identical polyethylene glycol (PEG) arms. Each arm contains four ethylene glycol units (PEG4) and is terminated with a tert-butyl (t-butyl) ester.
This molecule is frequently used in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues. The central amine serves as a conjugation point, while the t-butyl ester groups act as protected carboxylic acids.[1][2] These ester groups can be hydrolyzed under acidic conditions to reveal terminal carboxylic acids, which can then be used for further conjugation, for example, to an E3 ligase ligand.
Q2: What are the most critical stability concerns when working with this molecule?
The primary stability concern is the hydrolysis of the two t-butyl ester groups.[3] The PEG chains and the central secondary amine are generally stable across a wide range of pH values commonly used in biochemical experiments. However, the t-butyl esters are sensitive to acidic conditions and, to a lesser extent, strongly basic conditions. Unintended hydrolysis can lead to the premature formation of the dicarboxylic acid, preventing its intended use in subsequent reaction steps.
Q3: What are the recommended storage and handling conditions?
To ensure long-term stability, the compound should be stored as a solid at -20°C, tightly sealed to protect it from moisture.[4] For creating stock solutions, dissolve the compound in an anhydrous aprotic solvent like DMF or DMSO. These stock solutions should be stored in small aliquots at -20°C to minimize freeze-thaw cycles.[4] It is recommended to prepare and use solutions on the same day whenever possible.[4] Avoid aqueous buffers, especially those with an acidic pH, for long-term storage.
Troubleshooting Guide: pH-Dependent Stability
This section addresses specific issues related to the stability of the t-butyl ester groups during experimental workflows.
Problem 1: My compound degraded during a reaction workup involving an acidic wash.
Cause: You are observing the acid-catalyzed hydrolysis of the t-butyl ester groups. T-butyl esters are highly susceptible to cleavage under acidic conditions, even with mild acids.[3][5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl carbocation, which is a rapid process.[3]
Solution:
-
Avoid Acidic Washes: If possible, modify your workup procedure to eliminate acidic washes. Use neutral (brine) or slightly basic (saturated sodium bicarbonate) aqueous solutions instead.
-
Use Milder Acids: If an acid is unavoidable for neutralizing a basic reaction mixture, consider using a very weak acid like 10% citric acid and performing the wash at low temperatures (0°C) to slow the rate of hydrolysis.[6]
-
Minimize Contact Time: Perform the acidic wash as quickly as possible. Do not let the organic layer remain in contact with the acidic aqueous phase for an extended period.
Problem 2: I am seeing partial or complete hydrolysis of the t-butyl esters in my buffered reaction medium.
Cause: Your buffer system is likely too acidic. While stable at neutral pH, prolonged incubation in buffers with a pH below ~6.5 can lead to noticeable hydrolysis over time. The rate of hydrolysis is dependent on pH, temperature, and incubation time.[7][8]
Solution:
-
Buffer Selection: For reactions where the t-butyl ester must remain intact, use buffers with a pH of 7.0-8.0, such as PBS (Phosphate-Buffered Saline) or HEPES.
-
Temperature Control: Perform reactions at the lowest feasible temperature to reduce the hydrolysis rate.
-
Conduct a Stability Study: If you must use a buffer outside the optimal pH range, it is crucial to first determine the compound's half-life under your specific conditions. A step-by-step protocol for this is provided below.
Problem 3: My final compound shows the dicarboxylic acid impurity after purification by reverse-phase HPLC.
Cause: The mobile phase used for HPLC purification was likely too acidic. Standard reverse-phase HPLC often employs mobile phases containing 0.1% trifluoroacetic acid (TFA) or formic acid, which creates a pH of ~2-3. These conditions are harsh and will rapidly cleave t-butyl esters.[9]
Solution:
-
Modify Mobile Phase: Use a mobile phase with a less acidic or neutral pH modifier. Buffers such as ammonium bicarbonate or ammonium acetate can be effective.
-
Alternative Purification: Consider alternative purification methods that do not rely on acidic conditions, such as normal-phase chromatography on silica gel.
-
Post-Purification Analysis: If acidic HPLC is unavoidable, immediately neutralize the collected fractions and remove the solvent. Be aware that the desired product may have been converted to the di-acid form.
Stability Data Summary
The stability of the t-butyl ester is highly pH-dependent. The table below provides an estimated guide to its behavior in aqueous buffers at room temperature. The exact half-life will vary based on buffer composition, co-solvents, and temperature.
| pH Range | Condition | Stability of t-Butyl Ester | Primary Degradation Product |
| < 4 | Strongly Acidic | Very Unstable. Rapid hydrolysis occurs. | NH-bis(PEG4-carboxylic acid) |
| 4 - 6.5 | Mildly Acidic | Moderately Unstable. Slow hydrolysis over hours to days. | NH-bis(PEG4-carboxylic acid) |
| 6.5 - 8.0 | Neutral / Slightly Basic | Generally Stable. Hydrolysis is very slow.[7] | Minimal degradation. |
| > 8.0 | Basic | Moderately Stable. Saponification (base-catalyzed hydrolysis) can occur, but is generally slower than acid hydrolysis for t-butyl esters.[7][10] | NH-bis(PEG4-carboxylate salt) |
Experimental Protocol: Monitoring Stability via HPLC
This protocol allows you to determine the stability of NH-bis(PEG4-t-butyl ester) under your specific experimental conditions.
Objective: To quantify the rate of hydrolysis of the t-butyl ester groups at a given pH.
Methodology:
-
Prepare Buffer: Make the aqueous buffer of interest (e.g., 50 mM citrate buffer, pH 5.5).
-
Prepare Stock Solution: Dissolve NH-bis(PEG4-t-butyl ester) in a suitable organic solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Initiate Reaction: Add a small volume of the stock solution to your pre-warmed buffer to achieve the final desired concentration (e.g., 100 µM). Ensure the final percentage of organic solvent is low (e.g., <1%) to not significantly alter the buffer pH.
-
Time Points: Immediately take a "time zero" (T=0) sample. Incubate the remaining solution at the desired temperature and collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours). Quench the reaction by adding a neutralizing or basic buffer if the incubation buffer is acidic.
-
HPLC Analysis: Analyze each time point by reverse-phase HPLC. Use a C18 column and a neutral mobile phase (e.g., a gradient of water with 10 mM ammonium acetate and acetonitrile with 10 mM ammonium acetate) to separate the starting material from the hydrolyzed dicarboxylic acid product.
-
Data Analysis: Integrate the peak areas for the starting material and the dicarboxylic acid product. Plot the percentage of remaining starting material versus time to determine the compound's half-life (t½) under these conditions.
Hydrolysis Mechanism Visualization
The stability of the t-butyl ester is dictated by its susceptibility to hydrolysis, which proceeds via different mechanisms in acidic and basic conditions.
Caption: Hydrolysis pathways for the t-butyl ester groups.
References
- Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Journal of Organic Chemistry, 2004.
- Ester Deprotection Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. American Chemical Society, 2006.
- tert-Butyl Esters Stability and Deprotection. Organic Chemistry Portal.
- Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, Oxford Academic.
- Kinetics of the Acid-catalysed Hydrolysis of Esters. RSC Publishing, 1961.
- Acid Catalysis in Ester Hydrolysis. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Boc and tBu ester pH stability during enamine hydrolysis. Reddit r/Chempros.
- NH-Bis(PEG4-t-butyl ester)
- Hydrolysis of Esters. Chemistry LibreTexts.
- NH-bis(PEG4-t-butyl ester) Product Page. BroadPharm.
- Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions. Benchchem.
- NH-bis(PEG4-t-butyl ester)
- Hydrolysing esters. Chemguide.
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Validation & Comparative
A Technical Guide to Polyethylene Glycol (PEG) Linker Length in PROTAC Design: A Comparative Analysis Featuring NH-bis(PEG4-t-butyl ester)
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the two ligands provide the specificity for the target and the degradation machinery, the linker is far from a passive spacer. Its length, composition, and attachment points are critical determinants of a PROTAC's overall performance, influencing the formation and stability of the ternary complex, as well as the molecule's physicochemical properties like solubility and cell permeability.[1][3]
This guide provides a comparative analysis of different polyethylene glycol (PEG) linker lengths in PROTACs, with a special focus on the widely used building block, NH-bis(PEG4-t-butyl ester). We will delve into the experimental data supporting the optimization of linker length and provide practical insights for researchers in the field of targeted protein degradation.
The PROTAC Mechanism of Action: A Linker-Dependent Process
The primary function of a PROTAC is to induce the formation of a ternary complex between the POI and an E3 ligase.[4] Once this complex is formed, the E3 ligase ubiquitinates the POI, marking it for degradation by the 26S proteasome.[2] The linker plays a pivotal role in this process by dictating the distance and relative orientation of the two proteins within the ternary complex.[] An optimally designed linker facilitates favorable protein-protein interactions, leading to a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation.[4]
Figure 1: The PROTAC mechanism of action. A PROTAC molecule facilitates the formation of a ternary complex between a target protein (POI) and an E3 ubiquitin ligase, leading to polyubiquitination and subsequent degradation of the POI by the proteasome.
PEG Linkers in PROTACs: The Advantages of Flexibility and Hydrophilicity
Among the various types of linkers used in PROTAC design, PEG and alkyl chains are the most common.[6][] PEG linkers, in particular, offer several advantages:
-
Enhanced Solubility: The hydrophilic nature of the ethylene glycol units in PEG linkers can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecules.[1][8][9] This is a crucial factor for both in vitro assays and in vivo applications.
-
Tunable Length: PEG linkers can be easily synthesized in various lengths, allowing for systematic optimization of the distance between the two ends of the PROTAC.[9][10]
-
Flexibility: The inherent flexibility of PEG chains can be advantageous in allowing the POI and E3 ligase to adopt an optimal orientation for ubiquitination within the ternary complex.[8]
NH-bis(PEG4-t-butyl ester): A Versatile Building Block
NH-bis(PEG4-t-butyl ester) is a popular chemical tool for constructing PROTACs.[11][12][13] It features a central amino group that can be readily coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand. The two PEG4 chains terminate in t-butyl esters, which can be deprotected under acidic conditions to reveal carboxylic acids for subsequent conjugation to the other binding moiety. This structure provides a straightforward and modular approach to PROTAC synthesis.
The Impact of PEG Linker Length on PROTAC Performance: A Comparative Analysis
The length of the linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[6] There is no universal optimal linker length.
-
Short Linkers: If the linker is too short, it may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[4][8]
-
Long Linkers: Conversely, a linker that is too long might not effectively bring the two proteins into proximity, or it may lead to the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase), which can give rise to the "hook effect".[8]
Numerous studies have demonstrated the profound impact of linker length on PROTAC activity. For instance, in the development of estrogen receptor (ER)α-targeting PROTACs, a 16-atom chain length was found to be optimal, with both shorter and longer linkers showing reduced degradation efficacy.[2] Similarly, for PROTACs targeting TBK1, a minimum linker length of 12 atoms was required to observe degradation, with a 21-atom linker demonstrating the highest potency.[6]
The following table summarizes hypothetical comparative data for a series of PROTACs targeting a kinase, where only the PEG linker length is varied. This data is representative of what is often observed in PROTAC optimization campaigns.
| Linker Composition | Number of PEG Units | Approximate Linker Length (Å) | DC50 (nM) | Dmax (%) | Cellular Permeability (Papp, 10⁻⁶ cm/s) |
| PEG2 | 2 | ~10 | >1000 | <10 | 1.5 |
| PEG3 | 3 | ~13.5 | 250 | 65 | 1.8 |
| PEG4 | 4 | ~17 | 25 | >90 | 2.2 |
| PEG5 | 5 | ~20.5 | 150 | 75 | 2.0 |
| PEG6 | 6 | ~24 | 500 | 50 | 1.7 |
Table 1: Representative data illustrating the effect of PEG linker length on the performance of a hypothetical kinase-degrading PROTAC. DC50 represents the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation observed. Papp is a measure of apparent permeability.
As the table illustrates, there is a clear "sweet spot" for linker length, with the PEG4 linker providing the best combination of degradation potency (lowest DC50), maximal degradation (highest Dmax), and good cellular permeability in this hypothetical example.
Experimental Protocol: In-Cell Target Protein Degradation Assay (Western Blot)
This protocol outlines a standard Western blot procedure to quantify the degradation of a target protein in response to treatment with PROTACs having different linker lengths.
1. Cell Culture and Treatment: a. Plate cells (e.g., MCF-7 for ERα) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. b. The following day, treat the cells with a serial dilution of each PROTAC (e.g., from 1 nM to 10 µM) or with vehicle control (e.g., 0.1% DMSO). c. Incubate the cells for the desired time period (e.g., 18-24 hours).
2. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting: a. Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. d. Separate the proteins by electrophoresis. e. Transfer the separated proteins to a PVDF membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with a primary antibody against the POI overnight at 4°C. h. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading. i. The next day, wash the membrane three times with TBST. j. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. k. Wash the membrane again three times with TBST.
5. Detection and Analysis: a. Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager. b. Quantify the band intensities using image analysis software (e.g., ImageJ). c. Normalize the POI band intensity to the loading control band intensity for each sample. d. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax values.
Figure 2: A typical experimental workflow for evaluating PROTAC efficacy using Western blotting.
Conclusion and Future Perspectives
The linker is a critical component of a PROTAC molecule, and its length must be carefully optimized to achieve potent and efficient degradation of the target protein. PEG linkers, and building blocks like NH-bis(PEG4-t-butyl ester), provide a versatile platform for systematically exploring the impact of linker length. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structural and dynamic properties of PROTAC-mediated ternary complexes will further inform the rational design of linkers.[6] Computational modeling and advanced biophysical techniques are becoming increasingly important in predicting optimal linker geometries, potentially reducing the reliance on extensive empirical screening.[14] By combining these approaches with systematic experimental validation, researchers can accelerate the development of novel and highly effective PROTAC-based therapeutics.
References
- Current time information in Merrimack County, US. (n.d.). Google.
-
NH-bis(PEG4-t-butyl ester)|CAS 2055041-41-1. (n.d.). DC Chemicals. Retrieved January 16, 2026, from [Link]
-
Cyrus, K., Wehenkel, M., Choi, E. Y., Lee, H., & Crews, C. M. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. Retrieved January 16, 2026, from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273-312. Retrieved January 16, 2026, from [Link]
-
Lee, H., Kim, J. H., Park, S., & Lee, K. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. International Journal of Nanomedicine, 18, 1637-1648. Retrieved January 16, 2026, from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273-312. Retrieved January 16, 2026, from [Link]
-
Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2023). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]
-
Scacchetti, F., Roda, G., Broggini, V., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1104-1113. Retrieved January 16, 2026, from [Link]
-
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). ChemMedChem. Retrieved January 16, 2026, from [Link]
-
How to improve the function of your PROTAC degrader by understanding ternary complex formation. (2024). NanoTemper Technologies. Retrieved January 16, 2026, from [Link]
-
Drummond, M. L., & Williams, D. R. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Retrieved January 16, 2026, from [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2022). Molecules, 27(11), 3532. Retrieved January 16, 2026, from [Link]
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A Senior Application Scientist's Guide: Comparing NH-bis(PEG4-t-butyl ester) and Alkyl Linkers in Bioconjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as a Linchpin of Performance
In the sophisticated architecture of modern therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the chemical linker is far more than an inert spacer. It is a critical determinant of a drug's success, profoundly influencing its solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index.[1][2] The choice of linker dictates how the conjugate behaves in a biological system, from the moment of administration to its arrival at the target site.
This guide provides an in-depth, objective comparison between two distinct classes of linkers: the hydrophilic, functionally versatile polyethylene glycol (PEG) linker, exemplified by NH-bis(PEG4-t-butyl ester) , and the traditional, hydrophobic alkyl linker . By examining their fundamental properties and providing supporting experimental frameworks, we aim to equip researchers with the insights needed to make rational, effective design choices for next-generation bioconjugates.
Part 1: The Hydrophilicity Divide: Fundamental Physicochemical Properties
The most significant distinction between PEG and alkyl linkers lies in their intrinsic relationship with water, a property dictated by their chemical structures. This difference has cascading effects on the entire conjugate.
-
Alkyl Linkers , composed of repeating methylene units (-CH₂-), are inherently hydrophobic.[3] When used to connect an already hydrophobic payload to a biologic, they can exacerbate issues of poor aqueous solubility and promote aggregation.[4][5] This aggregation can lead to immunogenicity, altered pharmacokinetic profiles, and manufacturing challenges.[4]
-
NH-bis(PEG4-t-butyl ester) is a bifunctional building block featuring a central secondary amine flanked by two polyethylene glycol chains (four ethylene glycol units, -CH₂-CH₂-O-), each terminated by a t-butyl ester.[6][7] The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell that imparts excellent hydrophilicity.[8] This "stealth" effect masks the hydrophobicity of the payload, dramatically improving the conjugate's overall water solubility and preventing aggregation.[4][9]
Caption: Impact of linker choice on conjugate solubility.
Table 1: Comparative Physicochemical Properties
| Feature | NH-bis(PEG4-t-butyl ester) | Alkyl Linkers |
| Core Structure | Repeating ethylene glycol units (-CH₂-CH₂-O-) | Repeating methylene units (-CH₂-) |
| Polarity | Hydrophilic | Hydrophobic |
| Aqueous Solubility | High; enhances solubility of hydrophobic payloads[3][8] | Low; can decrease solubility and cause aggregation[4] |
| Key Feature | Provides a "hydration shell," reducing non-specific interactions | Can enhance cell membrane penetration for intracellular targets[5] |
| Synthetic Utility | Bifunctional amine with orthogonally protected carboxyl groups[6][10] | Often part of a heterobifunctional crosslinker (e.g., SMCC)[1] |
Part 2: Consequences for Pharmacokinetics and Therapeutic Index
The linker's hydrophilicity directly translates to how a conjugate behaves in vivo, impacting its circulation time, clearance rate, and biodistribution.
A hydrophilic PEG linker, like that derived from NH-bis(PEG4-t-butyl ester), generally confers significant pharmacokinetic advantages. The hydration shell minimizes non-specific binding to serum proteins and non-target cells, shielding the conjugate from premature clearance by the reticuloendothelial system.[4][5] This leads to a longer circulation half-life, providing a greater opportunity for the conjugate to accumulate at the target site.[9][11][12] By mitigating the aggregation issues associated with hydrophobic payloads, PEG linkers can also enable the use of a higher, more efficacious drug-to-antibody ratio (DAR).[4]
Conversely, conjugates formulated with hydrophobic alkyl linkers often exhibit faster plasma clearance.[9] Their hydrophobicity can lead to non-specific uptake by organs like the liver, reducing the amount of drug that reaches the tumor and potentially increasing off-target toxicity. While this hydrophobicity can sometimes be leveraged to improve passive diffusion across cell membranes, it often compromises the overall therapeutic window.[5][8]
Table 2: Expected Impact on In Vivo Performance
| Parameter | Conjugate with PEG Linker | Conjugate with Alkyl Linker | Rationale |
| Circulation Half-life (t½) | Longer | Shorter | Reduced non-specific clearance for PEGylated conjugates.[4][9] |
| Plasma Clearance | Slower | Faster | Hydrophobicity of alkyl-linked conjugates can lead to rapid uptake by clearance organs.[9] |
| Aggregation Potential | Low | High | PEG's hydration shell prevents aggregation, even with high DARs.[4] |
| Tumor Accumulation | Potentially Higher | Potentially Lower | Longer circulation time allows for greater accumulation at the target site (EPR effect). |
| Therapeutic Index | Generally Wider | Generally Narrower | Improved PK and reduced non-specific toxicity contribute to a better safety profile.[13][14] |
Part 3: A Tale of Two Workflows: Synthetic Strategy and Application
The choice between NH-bis(PEG4-t-butyl ester) and an alkyl linker also dictates the synthetic strategy. The former offers a modular, sequential approach, while the latter is typically used in more direct conjugation schemes.
Workflow 1: Modular Synthesis with NH-bis(PEG4-t-butyl ester)
This linker is a building block designed for controlled, multi-step synthesis. The central secondary amine provides a primary point of conjugation, while the t-butyl esters act as stable protecting groups for two terminal carboxylic acids.[6][15] This orthogonality is key: the t-butyl group is stable to the basic conditions used for other protecting groups (like Fmoc) but is readily cleaved under specific acidic conditions (e.g., trifluoroacetic acid, TFA).[16][17]
This allows for a powerful synthetic sequence:
-
First Coupling: The central amine is reacted with an activated molecule (e.g., an NHS ester or via EDC/NHS coupling to a carboxylic acid).
-
Deprotection: The t-butyl esters are removed with acid to unmask two terminal carboxyl groups.
-
Second Coupling: These newly formed carboxyl groups can then be conjugated to an amine-containing molecule.
Caption: Modular synthesis workflow using NH-bis(PEG4-t-butyl ester).
Workflow 2: Direct Conjugation with an Alkyl-Based Crosslinker
Alkyl linkers are most often employed as part of a heterobifunctional crosslinker, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This linker contains a cyclo-alkyl core and provides a more direct, though less modular, conjugation path.[1] The workflow typically involves:
-
Amine Reaction: The N-hydroxysuccinimide (NHS) ester end of SMCC reacts with primary amines (e.g., lysine residues on an antibody).
-
Thiol Reaction: The maleimide end of the linker then reacts specifically with a free thiol (sulfhydryl) group (e.g., a reduced cysteine on the antibody or a thiol-containing payload).[18]
Caption: Direct conjugation workflow using an alkyl-based SMCC crosslinker.
Part 4: Experimental Validation Framework
To objectively compare the performance of conjugates made with these two linker types, a series of well-defined experiments is essential.
Scenario: Conjugation of a highly hydrophobic cytotoxic payload to a monoclonal antibody to create an ADC.
Hypothesis: The ADC constructed with a hydrophilic PEG-based linker will exhibit superior physicochemical properties and pharmacokinetics compared to one made with a hydrophobic alkyl linker.
Experiment 1: Physicochemical Characterization via SEC-HPLC
Causality: The purpose of this experiment is to quantify the level of aggregation, a direct consequence of the conjugate's hydrophobicity. Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. Aggregates, being larger, will elute earlier than the desired monomeric ADC.
Protocol: Analysis of ADC Aggregation by SEC-HPLC
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a physiological buffer (e.g., 1x PBS, pH 7.4) at a flow rate of 0.5 mL/min.
-
Sample Preparation: Dilute the purified Alkyl-ADC and PEG-ADC to a final concentration of 1 mg/mL in the mobile phase buffer.
-
Injection: Inject 20 µL of each sample onto the column.
-
Detection: Monitor the eluent using a UV detector at 280 nm.
-
Analysis: Integrate the peak areas. The monomeric ADC peak will be the main peak. Any peaks eluting at earlier retention times are classified as high-molecular-weight species (HMWS) or aggregates. Calculate the percent aggregation for each sample.
Experiment 2: In Vivo Pharmacokinetic Study
Causality: This experiment directly measures how the linker chemistry affects the ADC's stability and persistence in circulation. A faster clearance rate for the Alkyl-ADC would validate the hypothesis that its hydrophobicity leads to rapid, non-specific uptake.
Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use a cohort of female BALB/c mice (n=3-5 per group).
-
Administration: Administer a single intravenous (IV) bolus dose of the Alkyl-ADC or PEG-ADC (e.g., 5 mg/kg) via the tail vein.
-
Blood Sampling: Collect blood samples (approx. 20-30 µL) via retro-orbital or tail-nick bleeding at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week). Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Sample Processing: Centrifuge the blood to separate the plasma. Store plasma at -80°C until analysis.
-
Quantification: Measure the concentration of the total antibody-ADC in the plasma samples using a validated human IgG ELISA.
-
Data Analysis: Plot the plasma concentration versus time and use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including clearance (CL) and terminal half-life (t½).
Table 3: Representative Experimental Data Summary
| Parameter | Alkyl-ADC (Expected Outcome) | PEG-ADC (Expected Outcome) | Conclusion |
| Aggregation (% HMWS by SEC) | 15-25% | < 2% | PEG linker effectively prevents aggregation induced by the hydrophobic payload.[4][19] |
| Plasma Clearance (mL/hr/kg) | 0.5 - 1.0 | 0.1 - 0.2 | Hydrophilic PEG linker significantly reduces the rate of clearance from circulation.[9][11] |
| Terminal Half-life (hours) | 80 - 120 | 250 - 350 | Slower clearance for the PEG-ADC results in a substantially longer circulation half-life.[4][9] |
Conclusion and Senior Scientist's Recommendation
The choice between NH-bis(PEG4-t-butyl ester) and a conventional alkyl linker is a critical decision point in bioconjugate design. The experimental evidence and underlying chemical principles lead to a clear recommendation:
-
For conjugating hydrophobic payloads , a hydrophilic PEG-based strategy is demonstrably superior. The use of building blocks like NH-bis(PEG4-t-butyl ester) directly addresses the fundamental challenges of solubility and aggregation, leading to conjugates with improved pharmacokinetics and a wider therapeutic window.[9][11][19]
-
Alkyl linkers retain their utility in scenarios where hydrophobicity is not a primary concern or may even be advantageous (e.g., to promote cell membrane traversal for certain PROTACs).[5][20] Their synthetic simplicity and lower cost can also be factors in early-stage discovery.[21]
Ultimately, the linker must be selected not as an afterthought, but as an integral component of a holistic design strategy. By understanding the profound impact of its physicochemical properties, researchers can rationally engineer more stable, effective, and safer therapeutics.
References
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Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. [Link]
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AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
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St. Amant, A. H., et al. (2018). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. ACS Medicinal Chemistry Letters. [Link]
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Zhao, R. Y., et al. (2020). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. [Link]
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Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. [Link]
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Ture, F. H., & Demoin, D. W. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
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ResearchGate. (2021). Balancing ADC stability and payload release via linker design and conjugation site. [Link]
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Tedeschini, T., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. [Link]
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CD Bioparticles. (n.d.). NH-Bis(PEG4-t-butyl ester). [Link]
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ResearchGate. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. [Link]
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Wang, D., et al. (2024). Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors. Journal of Nanobiotechnology. [Link]
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Adumeau, P., et al. (2016). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs. [Link]
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Di Gioia, M. L., et al. (2022). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Accounts of Chemical Research. [Link]
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AxisPharm. (2023). What is the difference between ADC linker and PEG linker?. [Link]
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ResearchGate. (n.d.). Abstract 4470: Elucidating the role of drug-linker hydrophobicity in the disposition of antibody-drug conjugates. [Link]
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DC Chemicals. (n.d.). NH-bis(PEG4-t-butyl ester)|CAS 2055041-41-1. [Link]
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Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Proteins Modified with NH-bis(PEG4-t-butyl ester)
For researchers, scientists, and drug development professionals at the forefront of bioconjugation, the precise characterization of modified proteins is paramount. The choice of crosslinking reagent not only dictates the success of conjugation but also profoundly impacts the subsequent analytical workflow. This guide provides an in-depth technical comparison of the mass spectrometry analysis of proteins modified with NH-bis(PEG4-t-butyl ester) and its derivatives against traditional alkyl-chain crosslinkers. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower you to make informed decisions for your research.
The Significance of PEGylation in Protein Analysis
The covalent attachment of polyethylene glycol (PEG) chains to proteins, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules.[1] PEGylation can improve a protein's stability, increase its circulation half-life, and reduce its immunogenicity.[2][3] The NH-bis(PEG4-t-butyl ester) reagent is a branched PEG linker that, after modification and deprotection, can be used to create complex bioconjugates.[4] Its discrete PEG4 arms offer improved hydrophilicity and flexibility compared to traditional alkyl-chain crosslinkers.[2]
However, the addition of any modifying group, particularly a PEG chain, introduces significant challenges for mass spectrometry analysis. These challenges primarily stem from the increased heterogeneity of the sample and the potential for altered ionization and fragmentation behavior of the modified peptides.[5][6]
Comparative Analysis: NH-bis(PEG4-NHS ester) vs. a Traditional Crosslinker (BS3)
The key distinction lies in the nature of the spacer arm: a hydrophilic and flexible PEG chain versus a hydrophobic and more rigid alkyl chain.[2] This fundamental difference influences several aspects of the mass spectrometry workflow, from sample preparation to data analysis.
Key Performance Indicators in Mass Spectrometry Analysis
| Performance Metric | NH-bis(PEG4-NHS ester) Modified Protein | BS3 Modified Protein | Rationale and Insights |
| Solubility of Modified Peptides | High | Moderate to Low | The hydrophilic PEG backbone of the NH-bis(PEG4-NHS ester) enhances the solubility of the crosslinked peptides in aqueous solutions, which is advantageous for LC-MS analysis.[2] In contrast, the hydrophobic alkyl chain of BS3 can decrease peptide solubility, potentially leading to sample loss and reduced signal intensity. |
| Chromatographic Behavior | Broader peaks, potential for earlier elution | Sharper peaks, typical reverse-phase behavior | The flexible nature of the PEG chain can lead to multiple conformations of the modified peptide, resulting in broader peaks during reverse-phase liquid chromatography (RP-LC). The hydrophilicity may also cause some modified peptides to elute earlier than their unmodified counterparts. BS3-modified peptides generally exhibit more predictable RP-LC behavior. |
| Mass Spectrometry Signal Intensity | Generally good, but can be suppressed by very long PEG chains | Strong signal for smaller crosslinked peptides | While the PEG linker improves solubility, very large PEG modifications can sometimes suppress the ionization of the peptide, leading to lower signal intensity.[7] BS3, being smaller and less obtrusive, often yields strong signals for successfully ionized crosslinked peptides. |
| Fragmentation Efficiency (CID/HCD) | Can be challenging; fragmentation may be dominated by cleavage of the PEG chain | Predictable fragmentation of the peptide backbone | During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the PEG chain of the NH-bis(PEG4-NHS ester) can preferentially fragment, leading to a complex MS/MS spectrum that may lack sufficient peptide backbone fragmentation for confident identification.[8] BS3-crosslinked peptides typically produce cleaner MS/MS spectra with more informative b- and y-type ions from the peptide backbone. |
| Data Analysis Complexity | High | Moderate | The variable fragmentation of the PEG linker and the potential for multiple modification states add layers of complexity to the data analysis for NH-bis(PEG4-NHS ester) modified proteins.[9] Specialized software and search strategies are often required. Data from BS3 crosslinking is generally more straightforward to analyze with standard proteomics software.[7] |
Experimental Workflows and Protocols
To achieve reliable and reproducible results, a well-designed experimental workflow is crucial. Below, we outline the key stages for the analysis of proteins modified with NH-bis(PEG4-t-butyl ester) and its derivatives.
Visualizing the Workflow
Caption: Workflow for the analysis of proteins modified with NH-bis(PEG4-t-butyl ester).
Detailed Experimental Protocols
Protocol 1: Protein Modification with NH-bis(PEG4-t-butyl ester) and Preparation for Mass Spectrometry
This protocol describes the general steps for modifying a protein with NH-bis(PEG4-t-butyl ester) and preparing it for bottom-up proteomic analysis.
1. Deprotection of t-butyl Esters:
-
Rationale: The t-butyl ester groups protect the carboxylic acids on the PEG linker. They must be removed to allow for subsequent activation.
-
Procedure:
-
Dissolve the NH-bis(PEG4-t-butyl ester) in a suitable organic solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.
-
Remove the solvent and TFA under vacuum to yield the deprotected linker.
-
2. Activation of Carboxylic Acids to NHS Esters:
-
Rationale: The free carboxylic acids are activated with N-hydroxysuccinimide (NHS) to make them reactive towards primary amines on the target protein.
-
Procedure:
-
Dissolve the deprotected linker in an anhydrous, amine-free solvent (e.g., dimethylformamide, DMF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS in slight molar excess.
-
Stir the reaction at room temperature for 4-12 hours. The formation of the NHS ester can be monitored by chromatography.
-
3. Conjugation to the Target Protein:
-
Rationale: The activated NH-bis(PEG4-NHS ester) reacts with primary amines (lysine residues and the N-terminus) on the target protein to form stable amide bonds.
-
Procedure:
-
Dissolve the target protein in an amine-free buffer at a pH of 7.2-8.5 (e.g., phosphate-buffered saline, PBS).
-
Add the activated NH-bis(PEG4-NHS ester) to the protein solution at a desired molar ratio (e.g., 10:1 linker to protein).
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 4-12 hours with gentle mixing.
-
4. Quenching the Reaction:
-
Rationale: A quenching reagent is added to consume any unreacted NHS esters and stop the modification reaction.
-
Procedure:
-
Add a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
5. Sample Preparation for Mass Spectrometry (In-Solution Digestion):
-
Rationale: The modified protein is denatured, reduced, alkylated, and then digested into smaller peptides for bottom-up proteomic analysis.
-
Procedure:
-
Denaturation and Reduction: Add urea to a final concentration of 8 M and dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Alkylation: Add iodoacetamide to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[10]
-
Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 spin column according to the manufacturer's protocol.
-
Navigating the Challenges of Data Analysis
The analysis of mass spectrometry data from proteins modified with PEG linkers requires careful consideration of the unique fragmentation patterns and the increased complexity of the spectra.
Fragmentation Behavior of PEGylated Peptides
Caption: Fragmentation of PEGylated peptides in CID/HCD vs. ETD.
As illustrated above, CID and HCD can lead to significant fragmentation of the PEG chain, which can complicate the identification of the peptide backbone.[8] Electron-transfer dissociation (ETD), on the other hand, tends to preserve the PEG modification while cleaving the peptide backbone, generating informative c- and z-type ions.[11] Therefore, for confident site localization of PEG modifications, employing a combination of fragmentation techniques is often beneficial.
Database Search Strategies
Identifying peptides modified with NH-bis(PEG4-t-butyl ester) derivatives requires a tailored database search strategy.
-
Variable Modification: The mass of the crosslinker must be specified as a variable modification on primary amines (lysine and the protein N-terminus).
-
Open Modification Search: For identifying unexpected modifications or crosslinks, an open modification search, which allows for a wider mass tolerance, can be employed.[9]
-
Specialized Software: Several software packages are designed specifically for the identification of crosslinked peptides, which can handle the complexity of the MS/MS data more effectively.
Conclusion and Future Perspectives
The use of NH-bis(PEG4-t-butyl ester) and its derivatives offers significant advantages in bioconjugation due to the favorable properties of the PEG linker. However, the analysis of proteins modified with these reagents by mass spectrometry presents unique challenges that must be carefully addressed. As demonstrated, the hydrophilic and flexible nature of the PEG backbone, while beneficial for solubility, can lead to complex chromatographic behavior and fragmentation patterns.
In comparison, traditional alkyl-chain crosslinkers like BS3, while potentially posing solubility issues, often yield more straightforward mass spectrometry data. The choice of crosslinker should, therefore, be a careful balance between the desired properties of the final conjugate and the analytical capabilities available for its characterization.
Future advancements in mass spectrometry, including the development of novel fragmentation techniques and more sophisticated data analysis algorithms, will undoubtedly further improve our ability to characterize complex PEGylated proteins. By understanding the principles and applying the protocols outlined in this guide, researchers can navigate the complexities of analyzing these important biomolecules and accelerate their research and development efforts.
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A Senior Application Scientist's Guide to Assessing the Impact of PEG4 Linkers on Protein Structure
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the linker is not merely a passive spacer but an active modulator of a molecule's final properties. Among the diverse linker technologies, polyethylene glycol (PEG) has become a cornerstone, prized for its ability to enhance solubility, stability, and pharmacokinetic profiles.[1][2][3] Specifically, short, discrete PEG linkers like tetraethylene glycol (PEG4) are increasingly utilized in sophisticated constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]
However, the decision to incorporate a PEG4 linker cannot be made lightly. While it offers significant advantages, its inherent flexibility and hydrophilicity can potentially perturb the delicate three-dimensional structure of a protein, thereby affecting its function, stability, and efficacy. This guide provides a comprehensive framework for assessing the structural impact of a PEG4 linker, grounded in established biophysical techniques and a philosophy of rigorous, self-validating experimentation.
The Rationale: Why Scrutinize the Linker's Impact?
The conjugation of a PEG4 linker, often attached to a payload or another protein, introduces a new chemical entity to the protein's surface. This modification can lead to several structural consequences:
-
Localized Unfolding: The linker attachment might disrupt local hydrogen bonding networks or hydrophobic interactions, causing minor unfolding near the conjugation site.
-
Conformational Shifts: The flexible nature of the PEG chain can allow the attached payload to interact with the protein surface, inducing subtle or significant changes in the protein's tertiary or quaternary structure.[]
-
Masking of Active Sites: A PEG4 linker, though short, can sterically hinder access to a protein's active site or binding interface, reducing its biological activity.
-
Altered Stability: The modification can either stabilize the protein by shielding it from proteases and aggregation or destabilize it by disrupting its native fold.[7]
Failing to thoroughly characterize these potential changes can lead to misleading results in downstream functional assays and ultimately, the failure of a therapeutic or diagnostic candidate.
A Multi-Tiered Experimental Framework for Structural Assessment
A robust assessment strategy does not rely on a single technique but integrates multiple biophysical methods to build a complete picture of the protein's structure, from its secondary fold to its overall thermal stability.
Caption: Workflow for Assessing PEG4 Linker Impact.
Tier 1: Secondary Structure Assessment with Circular Dichroism (CD)
Causality: CD spectroscopy is a rapid, low-volume technique that is highly sensitive to the secondary structure (alpha-helices, beta-sheets) of a protein.[8] It serves as an excellent first-pass screening method. A significant change in the CD spectrum between the unmodified and PEG4-conjugated protein is a strong indicator of a global conformational change.[9]
Protocol: Comparative CD Spectroscopy
-
Sample Preparation:
-
Prepare both the unmodified (control) and PEG4-conjugated (test) proteins at a concentration of 0.1-0.2 mg/mL.
-
Crucial Step: Dialyze both samples extensively against the same buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffers containing high concentrations of chloride or other UV-absorbing components will interfere with the signal in the far-UV range.
-
-
Instrument Setup:
-
Use a calibrated CD spectrophotometer.
-
Set the wavelength range to 190-260 nm for far-UV (secondary structure) analysis.
-
Use a quartz cuvette with a 1 mm path length.
-
-
Data Acquisition:
-
Acquire a baseline spectrum of the dialysis buffer alone.
-
Acquire spectra for the control and test proteins, typically averaging 3-5 scans for a better signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from each protein spectrum.
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration and protein length.
-
Overlay the MRE spectra of the control and PEG4-conjugated proteins. Minimal to no change suggests the secondary structure is preserved.
-
Tier 2: Thermal Stability Assessment with Differential Scanning Calorimetry (DSC)
Causality: DSC directly measures the heat absorbed by a protein as it unfolds due to increasing temperature.[10][11] This provides the melting temperature (Tm), a direct measure of thermal stability.[12] A shift in Tm for the PEG4-conjugated protein indicates that the linker has altered the energetic landscape of the protein's folded state.
Protocol: Thermal Shift Analysis via DSC
-
Sample Preparation:
-
Prepare control and test proteins at a concentration of 0.5-1.0 mg/mL in the same dialysis buffer used for CD.
-
Prepare an identical volume of dialysis buffer for the reference cell.
-
-
Instrument Setup:
-
Load the protein sample into the sample cell and the matched buffer into the reference cell.
-
Set a temperature scan rate, typically 1°C/minute, from a starting temperature (e.g., 20°C) to a final temperature where the protein is fully unfolded (e.g., 95°C).
-
-
Data Acquisition:
-
Initiate the temperature scan. The instrument measures the differential power required to keep both cells at the same temperature.
-
-
Data Analysis:
-
The output is a thermogram plotting heat capacity (Cp) versus temperature.
-
Fit the data to determine the Tm, which is the peak of the unfolding transition.
-
A ΔTm (Tm_PEG4 - Tm_Control) greater than ±1°C is generally considered a significant change in stability.
-
Tier 3: Assessing Aggregation and Size with Size-Exclusion Chromatography (SEC)
Causality: The conjugation process or the presence of the PEG4 linker and its payload can sometimes induce protein aggregation, which is detrimental to function and can cause immunogenicity.[2] SEC separates molecules based on their hydrodynamic radius, allowing for the detection of high-molecular-weight aggregates.
Protocol: High-Resolution Aggregation Analysis
-
System Setup:
-
Use a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column appropriate for the molecular weight of your protein.
-
The mobile phase should be a non-denaturing buffer, ideally the formulation buffer.
-
-
Sample Analysis:
-
Inject equal concentrations of the control and PEG4-conjugated proteins.
-
Monitor the elution profile using UV absorbance (e.g., at 280 nm).
-
-
Data Analysis:
-
Compare the chromatograms. The main peak represents the monomeric protein.
-
The appearance of new peaks eluting earlier than the main peak in the PEG4-conjugated sample indicates the formation of soluble aggregates.
-
Integrate the peak areas to quantify the percentage of monomer vs. aggregate. An increase in aggregation of >2-5% is often a cause for concern.
-
Comparative Data Summary: PEG4 vs. Alternative Linkers
The choice of linker length is a critical design parameter.[2] While this guide focuses on PEG4, it's essential to understand its properties in the context of other linkers. The following table summarizes typical observations when comparing PEG linkers of different lengths.
| Property | Short Linker (e.g., PEG4) | Long Linker (e.g., PEG24) | Rationale & Causality |
| Solubility | Moderate Improvement | Significant Improvement | Longer PEG chains have a more pronounced hydrophilic character, effectively shielding hydrophobic payloads.[5] |
| Pharmacokinetics (PK) | Minor to Moderate Increase in Half-Life | Significant Increase in Half-Life | Longer PEG chains increase the hydrodynamic radius, reducing renal clearance and extending circulation time.[13][14] |
| Potential for Steric Hindrance | Lower | Higher | A longer, more flexible chain can "fold back" and mask the protein's active site or binding epitopes, potentially reducing potency.[2] |
| Impact on Protein Structure | Generally Lower | Potentially Higher | While site-specific, longer PEGs have a larger surface area and more degrees of freedom to interact with and potentially perturb the protein surface. |
| Tendency for Aggregation | Can mitigate payload-driven aggregation. | Highly effective at preventing aggregation. | The hydrophilic PEG shell acts as a physical barrier, preventing protein-protein interactions that lead to aggregation.[2][15] |
Conclusion: An Integrated Approach to De-Risking Bioconjugates
Assessing the impact of a PEG4 linker on protein structure is not a mere checkbox exercise; it is a fundamental component of de-risking a bioconjugate candidate. By employing a multi-tiered approach—starting with CD for a global secondary structure view, followed by DSC for a quantitative measure of stability, and SEC for aggregation—researchers can build a high-confidence profile of their molecule.
This systematic process ensures that any observed changes in biological function can be correctly attributed to the intended mechanism of action rather than an unintended and uncharacterized structural perturbation. Ultimately, this rigorous biophysical characterization is indispensable for making informed decisions in the development of safer and more effective protein therapeutics and diagnostics.
References
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PEG Linkers - ADC Review. ADC Review / Journal of Antibody-drug Conjugates. Available from: [Link]
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From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. AxisPharm. Available from: [Link]
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Site-specific PEGylation of proteins: Insights into structural and functional changes - NIH. National Institutes of Health. Available from: [Link]
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Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - ACS Publications. American Chemical Society. Available from: [Link]
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Overview of PEG Linkers & Their Applications - Technology Networks. Technology Networks. Available from: [Link]
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Abstract 4075: Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice | Cancer Research - AACR Journals. American Association for Cancer Research. Available from: [Link]
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Techniques for characterizing the structural and functional changes of proteins after PEGylation. - ResearchGate. ResearchGate. Available from: [Link]
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PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. Available from: [Link]
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Protein PEGylation for the design of biobetters: from reaction to purification processes. scielo.br. Available from: [Link]
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PEGylation of Proteins: A Structural Approach - BioPharm International. BioPharm International. Available from: [Link]
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Molecular mechanism of polyethylene glycol mediated stabilization of protein - PubMed. National Institutes of Health. Available from: [Link]
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Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides | Journal of Pharmaceutical Research International. Journal of Pharmaceutical Research International. Available from: [Link]
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Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F. Royal Society of Chemistry. Available from: [Link]
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Characterization of Protein Stability Using Differential Scanning Calorimetry. AZoM.com. Available from: [Link]
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Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC - PubMed Central. National Institutes of Health. Available from: [Link]
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Differential scanning calorimetry as a tool for protein folding and stability - PubMed. National Institutes of Health. Available from: [Link]
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Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides. CD Formulation. Available from: [Link]
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Circular dichroism spectra of PEG−PAF aqueous solutions as a function... - ResearchGate. ResearchGate. Available from: [Link]
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Circular dichroism (CD) spectra of a PEGylated porphyrin derivative 8... - ResearchGate. ResearchGate. Available from: [Link]
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Impact of PEGylation on protein structure and function. - ResearchGate. ResearchGate. Available from: [Link]
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The Alchemical Bridge: A Comparative Guide to E3 Ligase Linkers in Targeted Protein Degradation
For the dedicated researcher in the vanguard of therapeutic innovation, the field of targeted protein degradation (TPD) offers a paradigm shift from conventional occupancy-driven pharmacology to a catalytic, event-driven approach. At the heart of this revolution lies the Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] While the warhead (targeting the protein of interest, POI) and the E3 ligase ligand are critical for recognition, it is the often-underestimated linker that serves as the alchemical bridge, profoundly influencing the efficacy, selectivity, and drug-like properties of the entire molecule.
This guide provides an in-depth, objective comparison of different E3 ligase linkers, moving beyond a mere catalog of options to elucidate the causal relationships between linker architecture and PROTAC performance. We will dissect the chemical nature of various linkers, present supporting experimental data, and provide detailed, field-proven protocols to empower you, our fellow scientists and drug development professionals, to make informed decisions in your quest for potent and selective protein degraders.
The Ternary Complex: The Cornerstone of PROTAC Efficacy
The fundamental mechanism of action for a PROTAC is the formation of a productive ternary complex between the POI, the PROTAC molecule, and an E3 ubiquitin ligase.[2] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. The linker is not a passive spacer but an active participant in this molecular choreography, dictating the geometry and stability of the ternary complex.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
A Comparative Analysis of Linker Archetypes
The choice of linker is a multi-parameter optimization problem, balancing biophysical properties with synthetic tractability. Broadly, linkers can be classified into two main categories: flexible and rigid.
Flexible Linkers: The Workhorses of PROTAC Design
Flexible linkers, primarily composed of polyethylene glycol (PEG) or alkyl chains, are the most common starting points in PROTAC development due to their synthetic accessibility and the ease with which their length can be modulated.[2]
Polyethylene Glycol (PEG) Linkers: These hydrophilic chains of repeating ethylene glycol units are present in approximately 55% of reported PROTACs.[2]
-
Advantages:
-
Improved Solubility: The ethereal oxygens enhance aqueous solubility, a crucial property for often large and hydrophobic PROTAC molecules.[3]
-
Enhanced Permeability: Paradoxically, the hydrophilicity of PEG linkers can improve cell permeability. Their flexibility allows them to adopt folded conformations that shield polar groups, facilitating passage through the cell membrane.[3]
-
Favorable Ternary Complex Formation: The conformational flexibility of PEG linkers can allow for an adaptive fit within the ternary complex.
-
-
Disadvantages:
-
Metabolic Liability: PEG chains can be susceptible to oxidative metabolism.[]
-
Entropic Penalty: The high degree of flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.[3]
-
Alkyl Linkers: Comprising saturated hydrocarbon chains, alkyl linkers are found in about 30% of published PROTACs.[2]
-
Advantages:
-
Metabolic Stability: Alkyl chains are generally more metabolically stable than their PEG counterparts.[]
-
Synthetic Simplicity: They are synthetically straightforward to incorporate and modify.
-
Improved Permeability (with caveats): Their lipophilicity can enhance passive diffusion across cell membranes.[]
-
-
Disadvantages:
-
Poor Solubility: The hydrophobic nature of alkyl linkers can significantly decrease the aqueous solubility of the PROTAC.
-
Non-specific Binding: Excessive lipophilicity can lead to off-target binding and cellular toxicity.
-
Quantitative Comparison: PEG vs. Alkyl Linkers for BRD4 Degradation
To illustrate the impact of linker choice, let's consider a case study on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target.
| Linker Type | PROTAC Example | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG | PEG5-linker-JQ1-VHL | 15 | >98 | 3.1 | 35 |
| Alkyl | C5-alkyl-linker-JQ1-VHL | 45 | ~90 | 2.2 | 20 |
Data synthesized from comparative studies of BRD4-targeting PROTACs.[3][]
In this head-to-head comparison, the PEG5 linker demonstrates superior performance in terms of degradation potency (lower DC50 and higher Dmax), permeability, and oral bioavailability for this particular target and E3 ligase combination.[3] This underscores the importance of empirical testing and optimization for each new PROTAC system.
Rigid Linkers: Engineering Precision and Performance
To overcome the limitations of flexible linkers, researchers have increasingly turned to rigid linkers that incorporate cyclic moieties such as piperazine, piperidine, or aromatic rings. These linkers offer a more defined three-dimensional structure, which can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[5][]
-
Advantages:
-
Enhanced Potency: By reducing the entropic penalty of binding, rigid linkers can lead to more stable and productive ternary complexes, resulting in lower DC50 values.[5]
-
Improved Selectivity: The conformational constraint can disfavor the formation of off-target ternary complexes.
-
Favorable Physicochemical Properties: The incorporation of heterocycles like piperazine can improve solubility and metabolic stability.[5][] For instance, the basic nitrogens in a piperazine ring can be protonated, enhancing aqueous solubility.[7]
-
-
Disadvantages:
-
Synthetic Complexity: Rigid linkers are often more synthetically challenging to prepare compared to their flexible counterparts.
-
Case Study: Piperazine-Containing Linkers in BRD4 Degradation
The clinical candidates ARV-110 and ARV-471 are prime examples of the successful application of rigid linkers, where the incorporation of piperidine and piperazine moieties significantly improved metabolic stability and potency.[5]
| Linker Composition | DC50 (nM) | Dmax (%) |
| JQ1-piperazine -VHL (short) | 50 | 88 |
| JQ1-piperazine -VHL (medium) | 25 | 95 |
| JQ1-piperazine -VHL (long) | 70 | 80 |
Representative data for BRD4-targeting PROTACs with piperazine-containing linkers.[5]
This data highlights that even with rigid linkers, length optimization remains a critical parameter for achieving optimal degradation.
The Rise of "Smart" Linkers: Adding Functionality to the Bridge
Beyond simple flexibility or rigidity, a new generation of "smart" linkers is emerging, designed to confer additional functionality and control over PROTAC activity.
Clickable Linkers: The use of bio-orthogonal "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of PROTAC libraries.[1][8] This approach allows for the rapid and efficient connection of warhead and E3 ligase ligand fragments with a triazole-containing linker. The resulting triazole is not merely a linkage but can participate in hydrogen bonding within the ternary complex, contributing to its stability.[]
Caption: Synthesis of PROTACs using "click chemistry".
Photoswitchable Linkers: To achieve spatiotemporal control over protein degradation, photoswitchable linkers, often incorporating an azobenzene moiety, have been developed. These linkers can be isomerized between an active and an inactive state using specific wavelengths of light, allowing for precise control over PROTAC activity in a targeted region at a desired time.[9]
Experimental Workflows for Linker Evaluation: A Self-Validating System
The rational design of PROTACs is an iterative process of design, synthesis, and testing. The following are detailed, step-by-step methodologies for key experiments to compare and validate the performance of different E3 ligase linkers.
Determining Degradation Efficacy: DC50 and Dmax by Western Blot
This is the foundational assay to quantify the potency and efficacy of a PROTAC.
Protocol:
-
Cell Culture and Seeding:
-
Culture your target cell line to ~80% confluency.
-
Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of your PROTACs with different linkers in cell culture medium. A common concentration range to start with is 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium from the cells and add the medium containing the PROTACs or vehicle.
-
-
Incubation:
-
Incubate the cells for a predetermined time (e.g., 18-24 hours). The optimal incubation time may need to be determined empirically.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against your POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.[11]
-
Sources
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- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Validating PROTAC Activity with PEG-Based Linkers
Authored for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) represent a paradigm shift from traditional occupancy-driven pharmacology to an event-driven, catalytic mechanism.[1] These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[2][3][4] A PROTAC's success, however, is not solely dictated by the choice of its two terminal ligands—one for the target protein and one for an E3 ubiquitin ligase. The linker connecting these two moieties is a critical determinant of the molecule's overall efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[5][6][7]
This guide provides a comprehensive framework for the validation of PROTACs, with a particular focus on those synthesized using polyethylene glycol (PEG)-based linkers. We will use NH-bis(PEG4-t-butyl ester) as a representative building block to illustrate key concepts. This molecule is a common PEG-based PROTAC linker precursor used in the synthesis of PROTACs.[8] We will delve into the causality behind experimental choices, provide actionable protocols, and present a comparative analysis to ground your validation workflow in proven, field-tested insights.
The Linker Is Not Just a Spacer: A Focus on PEG Motifs
The linker is far more than a passive connector; it is an active contributor to the PROTAC's biological activity.[1][7] Its length, rigidity, and physicochemical properties dictate the geometry and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is the foundational step for successful protein degradation.[4][7][]
Why PEG Linkers?
PEG linkers are among the most common motifs in PROTAC design for several strategic reasons:[10][11][12]
-
Enhanced Solubility: The hydrophilic nature of the ethylene glycol units improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is critical for its biological activity.[10][11][13]
-
Tunable Length: PEG chains can be synthesized with precise lengths (e.g., PEG2, PEG3, PEG4), allowing for systematic optimization of the distance between the two ligands to achieve a productive ternary complex geometry.[10][12]
-
Biocompatibility: PEGs are well-known for their low toxicity and immunogenicity.
-
Synthetic Versatility: Bifunctional PEG linkers, such as our example NH-bis(PEG4-t-butyl ester), enable the rapid and efficient assembly of PROTAC libraries.[10][13]
The NH-bis(PEG4-t-butyl ester) is a linker building block. The central amine (NH) provides a conjugation point, while the two PEG4 arms, each terminating in a t-butyl ester, serve as protected carboxylic acids. During synthesis, these esters are deprotected to allow for amide bond formation with the amine-containing handles on the target and E3 ligase ligands, thus forming the final PROTAC.
The Hierarchical Validation Workflow: From Complex to Consequence
A robust validation protocol follows a logical hierarchy, confirming each step of the PROTAC's mechanism of action. This "fail-fast" approach ensures that resources are not wasted on compounds that fail at a fundamental mechanistic step.
Sources
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A Senior Application Scientist's Guide to PROTAC Linkers: A Head-to-Head Comparison for Rational Degrader Design
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have heralded a new era in therapeutics, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of three components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[2][3] This tripartite assembly hijacks the cell's natural ubiquitin-proteasome system (UPS) to tag the POI for destruction.[4]
Upon entering a cell, the PROTAC orchestrates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[5] This induced proximity is the critical event that allows the E3 ligase to transfer ubiquitin molecules to the POI.[3] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act again in a catalytic manner.[5]
While the choice of ligands dictates target and E3 ligase specificity, the linker is far from a passive spacer. Its composition, length, and attachment points are pivotal, profoundly influencing the stability and geometry of the ternary complex, as well as the overall physicochemical and pharmacokinetic properties of the molecule.[6][] An improperly designed linker can lead to steric hindrance, unproductive complex formation, or poor cellular permeability, rendering an otherwise potent PROTAC ineffective.[8] This guide provides a head-to-head comparison of common linker types, supported by experimental data, to inform the rational design of next-generation protein degraders.
Part 1: Head-to-Head Comparison of Linker Properties
The optimization of a PROTAC linker is a multi-parameter process where length, composition, and rigidity must be carefully balanced to achieve potent and selective degradation with favorable drug-like properties.[9]
Linker Length: A Balancing Act for Optimal Degradation
The distance between the POI and E3 ligase ligands is a critical determinant of ternary complex stability.[8] A linker that is too short can cause steric clashes, preventing complex formation, while an excessively long linker can result in high conformational flexibility, leading to an entropic penalty for binding and potentially unproductive complex geometries.[][8] Therefore, identifying the optimal linker length is an essential, albeit empirical, step in PROTAC design.[10]
Case Study: Estrogen Receptor-α (ER-α) Degradation
A foundational study systematically varied the linker length of ER-α targeting PROTACs.[10][11] By synthesizing a series of molecules with linkers of different atom chain lengths, researchers were able to identify an optimal length for maximal degradation. The results demonstrated a clear dependency of degradation efficacy on linker length, with a 16-atom chain proving most effective in this specific system.[10][11]
Table 1: Impact of Alkyl Linker Length on ER-α Degradation
| PROTAC Compound | Linker Length (atoms) | ER-α Degradation (%) at 100µM | Reference |
|---|---|---|---|
| PROTAC 1 | 9 | ~40% | [10] |
| PROTAC 2 | 12 | ~90% | [10] |
| PROTAC 3 | 16 | >95% | [10] |
| PROTAC 4 | 19 | ~80% | [10] |
| PROTAC 5 | 21 | ~60% |[10] |
Note: Data is estimated from published Western blot analyses for illustrative purposes.
This data underscores the necessity of synthesizing and testing a library of linkers with varied lengths.[12] The optimal length is unique to each POI-E3 ligase pair, as it depends on the specific topology of their interaction surfaces.[2]
Linker Composition: Tuning Physicochemical Properties
The chemical makeup of the linker profoundly impacts a PROTAC's drug-like properties, including solubility, cell permeability, and metabolic stability.[3][5] The most common linker motifs are polyethylene glycol (PEG) and alkyl chains, but more rigid and functionalized linkers are increasingly being explored.[2][6]
Table 2: Head-to-Head Comparison of Common Linker Compositions
| Linker Type | Common Structure | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Alkyl Chains | -(CH₂)n- | Synthetically accessible; chemically stable; easy to vary length.[3] | Often hydrophobic, which can limit aqueous solubility.[3][13] |
| PEG Chains | -(CH₂CH₂O)n- | Excellent hydrophilicity, improving solubility; good biocompatibility.[3][] | May reduce passive cell permeability; can be metabolically less stable than alkyl chains.[3][15] |
| Rigid Linkers | Piperazine, Piperidine, Alkynes, Triazoles | Constrain conformation, reducing entropic penalty; can improve ternary complex stability and selectivity.[3][5][16] | More synthetically challenging; lack of flexibility can make achieving a productive geometry difficult.[5] |
Causality in Experimental Choice:
-
Why start with PEG or Alkyl linkers? Their synthetic tractability makes them ideal for initial screening.[2] Approximately 55% of published PROTACs use PEG-based linkers and 30% use alkyl chains, reflecting their utility in early-stage discovery for rapidly generating libraries to test the effects of length and attachment points.[2][16]
-
When to introduce rigid linkers? Rigid motifs like piperazine or alkynes are incorporated when optimization of flexible linkers fails to yield sufficient potency or when improved selectivity is required.[5][] By pre-organizing the molecule into a bioactive conformation, rigid linkers can enhance the stability of the ternary complex.[5]
The choice of linker composition directly affects cell permeability. Linkers that allow the PROTAC to adopt folded, compact conformations can shield polar surface areas, enhancing its ability to cross the hydrophobic cell membrane.[17][18] This "chameleon effect" is crucial for these large molecules that often exist beyond the traditional "Rule of Five" for oral druggability.[5][19]
Linker Attachment Points: The Unsung Hero of Ternary Complex Geometry
Often overlooked, the exit vector—the point on each ligand where the linker is attached—is as critical as the linker's length and composition.[20] An incorrect attachment point can orient the POI and E3 ligase in a way that is non-productive for ubiquitination, even if a ternary complex is formed.[21] The ideal exit vector is typically a solvent-exposed region of the ligand that does not disrupt its primary binding interactions with its target protein.[20]
Part 2: Experimental Protocols for Linker Evaluation
A self-validating system of assays is crucial for optimizing PROTAC linkers. The workflow typically involves assessing ternary complex formation, followed by measuring cellular degradation of the target protein.
Ternary Complex Formation Assay: NanoBRET™
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to measure protein-protein interactions in live cells, making it ideal for confirming that a PROTAC can form a ternary complex in a physiological context.[22][23]
Principle: The target POI is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase (e.g., VHL or Cereblon) is fused to a HaloTag® that is labeled with a fluorescent acceptor.[23] If the PROTAC brings the POI and E3 ligase together, energy is transferred from the donor to the acceptor, generating a BRET signal.[22]
Step-by-Step Protocol:
-
Cell Preparation: Co-transfect HEK293 cells with plasmids expressing the NanoLuc®-POI fusion and the HaloTag®-E3 ligase fusion. Plate the cells in a 96-well assay plate and incubate for 24 hours.
-
HaloTag® Labeling: Remove media and add the fluorescent HaloTag® ligand (acceptor) at the desired concentration in Opti-MEM™. Incubate for 1 hour at 37°C.
-
Compound Treatment: Wash the cells to remove the unbound ligand. Add the PROTAC compounds at various concentrations to the wells. Incubate for the desired time (e.g., 2-4 hours).
-
Lysis and Signal Detection: Add the NanoBRET® Nano-Glo® Substrate to the wells.
-
Data Acquisition: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A bell-shaped curve when plotting the BRET ratio against PROTAC concentration is characteristic and indicative of the "hook effect," where at high concentrations, binary complexes dominate over ternary complexes.[19][24]
Cellular Degradation Assay: In-Cell Western™
While ternary complex formation is necessary, it does not guarantee degradation. A direct measure of POI levels in cells post-treatment is the ultimate validation of PROTAC efficacy. The In-Cell Western™ assay offers a higher throughput alternative to traditional Western blotting.[25]
Principle: This quantitative immunofluorescence method is performed in a microplate format. Cells are treated, fixed, permeabilized, and then incubated with a primary antibody against the POI and a fluorescently-labeled secondary antibody. The fluorescence intensity, which is proportional to the protein amount, is read on an imaging system.[25]
Step-by-Step Protocol:
-
Cell Plating and Treatment: Seed adherent cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC compounds for a specified period (e.g., 18-24 hours).
-
Fixation and Permeabilization: Aspirate the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash the cells with PBS and then permeabilize with 0.1% Triton™ X-100 in PBS for 5 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 1.5 hours.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody specific to the POI overnight at 4°C. A housekeeping protein antibody can be co-incubated as a normalization control.
-
Secondary Antibody Incubation: Wash the cells multiple times. Incubate with an appropriate IRDye®-labeled secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature, protected from light.
-
Data Acquisition: Wash the cells thoroughly to remove unbound secondary antibody. Scan the plate using a compatible imager (e.g., LI-COR® Odyssey®).
-
Analysis: Quantify the fluorescence intensity for the POI and normalize it to the housekeeping protein signal. Plot the normalized signal against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[12]
Pharmacokinetic (PK) Profiling
A potent degrader in vitro must also possess suitable pharmacokinetic properties to be effective in vivo.[26] Poor PK, such as rapid clearance or low exposure, can prevent a PROTAC from reaching therapeutic concentrations.[19]
Principle: A basic PK study involves administering the PROTAC to laboratory animals (e.g., mice) and measuring its concentration in plasma over time.
Outline of a Basic In Vivo PK Study:
-
Dosing: Administer the PROTAC to a cohort of mice via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Sample Processing: Process the blood to isolate plasma.
-
Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Plot the plasma concentration versus time curve. From this curve, calculate key PK parameters such as Cₘₐₓ (maximum concentration), T₁/₂ (half-life), and AUC (area under the curve, representing total drug exposure).[26][27]
Conclusion and Future Directions
The linker is a critical design element that governs the efficacy, selectivity, and druggability of a PROTAC. A systematic, head-to-head comparison of linker length and composition, validated by a robust suite of biophysical and cellular assays, is paramount for successful PROTAC development. The traditional "trial and error" approach is gradually being replaced by more rational design strategies.[6][20] Advances in computational modeling and structural biology will play an increasingly vital role in predicting optimal linker geometries, further accelerating the identification of potent and selective protein degraders for therapeutic intervention.[2][6]
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
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Maple, H. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(3), 2046–2061. [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
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Gimalutdinow, E., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390. [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular and Cellular Endocrinology, 335(1), 72-78. [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
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Gimalutdinow, E., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
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AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Retrieved from [Link]
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Maple, H. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed. [Link]
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de Wispelaere, M., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of the American Chemical Society, 144(28), 12891–12900. [Link]
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ResearchGate. (2020). (PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Retrieved from [Link]
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Scott, J. S., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today, 25(10), 1793-1800. [Link]
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ResearchGate. (2023). (PDF) An overview of PROTACs: a promising drug discovery paradigm. ResearchGate. Retrieved from [Link]
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Robers, M. B., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. [Link]
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Semantic Scholar. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Semantic Scholar. [Link]
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A Senior Application Scientist's Guide to Characterizing PEGylated Bioconjugates
Introduction: The Challenge of the "Invisibility Cloak"
In the realm of biotherapeutics, enhancing the in-vivo stability and circulation half-life of protein drugs is a paramount objective. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, has emerged as a gold-standard strategy, effectively creating a hydrophilic "invisibility cloak" around the protein.[1][2] This cloak shields the therapeutic from proteolytic degradation and reduces immunogenicity, ultimately improving its pharmacokinetic profile.[3][4]
However, this modification, while beneficial, introduces significant analytical complexity. The PEGylation reaction often results in a heterogeneous mixture of products, including unreacted protein, free PEG, and conjugates with varying numbers of PEG chains (degree of PEGylation) attached at different sites (positional isomers).[3][5] Characterizing this complex mixture is critical for ensuring product safety, efficacy, and batch-to-batch consistency.[6] This guide provides a comparative analysis of the core analytical techniques essential for robustly characterizing PEGylated bioconjugates, offering field-proven insights into building an orthogonal analytical strategy.
The Core Analytical Questions
A comprehensive characterization of a PEGylated bioconjugate hinges on answering several fundamental questions. The choice and sequence of analytical techniques are dictated by which of these questions we need to answer.
-
Reaction Success & Heterogeneity: Did the conjugation reaction work? What is the distribution of species in the sample (e.g., free protein, free PEG, mono-PEGylated, multi-PEGylated species)?
-
Molecular Weight & Degree of PEGylation: What is the precise molecular weight of the conjugate? How many PEG chains are attached to each protein molecule?
-
Site of Conjugation: Where on the protein are the PEG chains attached?
-
Structural Integrity: Has the PEGylation process altered the secondary or tertiary structure of the protein?
-
Stability & Aggregation: Is the conjugate stable? Has the modification induced aggregation?
-
Biological Function: Is the biological activity of the protein retained after conjugation?
Below is a logical workflow illustrating how different techniques are employed to answer these critical questions.
Caption: Orthogonal Analytical Workflow for PEGylated Bioconjugates.
Comparative Analysis of Core Techniques
No single technique can fully characterize a PEGylated bioconjugate. An orthogonal approach, leveraging the strengths of multiple techniques, is essential.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Principle: SEC separates molecules based on their hydrodynamic volume.[7] Conventional SEC relies on column calibration with standards, which is inaccurate for PEGylated proteins because their conformation is drastically different from standard globular proteins.[8][9] Coupling SEC with a MALS detector, a differential refractive index (dRI) detector, and a UV detector allows for the absolute determination of the molar mass of each species as it elutes from the column, independent of its shape or elution time.[10]
What it Measures:
-
Molar Mass: Absolute molecular weight of the conjugate, the protein portion, and the PEG portion.[8]
-
Degree of PEGylation: By comparing the molar mass of the conjugate to the native protein.[10]
-
Aggregation: Detects and quantifies high-molecular-weight aggregates.[10]
-
Heterogeneity: Resolves different PEGylated species (e.g., mono-, di-, tri-PEGylated) and unreacted components.[7]
Strengths & Limitations:
-
Strengths: Provides absolute molar mass without relying on standards. Excellent for quantifying aggregates and assessing overall reaction success.
-
Limitations: May not resolve positional isomers. Resolution is dependent on the SEC column's ability to separate species by size.
Experimental Protocol: SEC-MALS Analysis
-
System Setup: An HPLC system is connected in series to a UV detector, a MALS detector (e.g., Wyatt DAWN), and a dRI detector (e.g., Wyatt Optilab).
-
Column: Select a size-exclusion column appropriate for the expected size range of the conjugate and potential aggregates (e.g., TSKgel UP-SW2000).[7]
-
Mobile Phase: Use a buffer that is compatible with the protein and detectors, typically a phosphate-buffered saline (PBS) solution, filtered and degassed.
-
Sample Preparation: Dilute the PEGylated bioconjugate sample in the mobile phase to a concentration within the detector's linear range (typically 0.5-2.0 mg/mL). Filter the sample through a 0.1 µm filter.
-
Data Acquisition: Inject the sample. Collect data simultaneously from the UV, MALS, and dRI detectors.
-
Data Analysis: Use specialized software (e.g., ASTRA) for conjugate analysis. This requires the known dn/dc values (refractive index increment) and UV extinction coefficients for both the protein and the PEG. The software uses the signals from the three detectors to calculate the molar mass of the protein and PEG components for each eluting peak.[8][11]
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly accurate mass information. For PEGylated proteins, MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI (Electrospray Ionization) are the most common techniques.[3]
What it Measures:
-
Average Molecular Weight: Confirms the mass of the conjugate and determines the degree of PEGylation.[3]
-
Heterogeneity/Polydispersity: MALDI-TOF is particularly adept at showing the distribution of different PEGylated species.[12]
-
Site of Conjugation: By coupling liquid chromatography with MS (LC-MS) and performing peptide mapping. The protein is digested (e.g., with trypsin), and the resulting peptides are analyzed. PEGylated peptides will have a characteristic mass shift, allowing for the identification of the modified amino acid residue.[5][6]
Strengths & Limitations:
-
Strengths: Unparalleled accuracy in mass determination. The gold standard for identifying conjugation sites through peptide mapping.[5]
-
Limitations: Polydispersity of large PEG chains can complicate spectra, especially in ESI-MS.[3] MALDI-TOF provides better resolution for highly heterogeneous samples.[13]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC techniques separate molecules based on their physicochemical properties. For PEGylated proteins, Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC) are particularly useful.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on differences in hydrophobicity. PEGylation alters a protein's surface hydrophobicity, allowing HIC to effectively separate species with different degrees of PEGylation and even some positional isomers.[][15]
-
Reversed-Phase HPLC (RP-HPLC): Separates based on polarity. While the high hydrophilicity of PEG can be challenging, RP-HPLC is excellent for analyzing smaller PEGylated peptides (as in peptide mapping) and can separate positional isomers of smaller conjugates.[][16]
Strengths & Limitations:
-
Strengths: High resolving power, capable of separating species that are identical in size but differ in PEG location (positional isomers).[]
-
Limitations: Method development can be complex. HIC can have lower capacity, and RP-HPLC can denature proteins, making it unsuitable for preparative work where native conformation is required.[]
Structural & Stability Assays
It is crucial to confirm that the process of PEGylation has not compromised the structural integrity or stability of the protein therapeutic.
-
Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the protein's secondary and tertiary structure.[17] Comparing the CD spectra of the native and PEGylated protein reveals whether significant conformational changes have occurred.[2][18] Minor or no changes in the CD spectrum suggest the protein's structure is preserved.[19]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat change associated with the thermal unfolding of a protein as a function of temperature. This provides the melting temperature (Tm), a key indicator of thermal stability.[18] PEGylation can increase, decrease, or have no effect on the Tm, and DSC is the definitive technique for quantifying this change.[20][21]
Functional Assays
The ultimate test of a bioconjugate is whether it retains its biological activity.[22] The choice of assay is specific to the protein's mechanism of action.
-
Enzyme-Linked Immunosorbent Assays (ELISA): Commonly used to measure binding affinity to a target receptor or antigen. A "sandwich" or bridging ELISA can quantify the concentration of the active PEGylated protein.[1][23]
-
Surface Plasmon Resonance (SPR): Provides real-time data on binding kinetics (on- and off-rates) between the PEGylated protein and its target, offering a more detailed view of functional integrity than a simple ELISA.
-
Cell-Based Assays: Measure the biological response (e.g., proliferation, apoptosis) of cells to the PEGylated therapeutic, providing the most biologically relevant measure of potency.
Integrated Analytical Strategy: A Comparative Summary
An effective characterization plan uses these techniques in an orthogonal manner to build a complete profile of the bioconjugate. For example, SEC-MALS might first be used to assess the overall reaction products and aggregation levels. Fractions corresponding to the mono-PEGylated species could then be collected and further analyzed by HIC to separate positional isomers, followed by LC-MS/MS peptide mapping to pinpoint the exact conjugation sites.
| Technique | Information Provided | Primary Application | Strengths | Limitations |
| SEC-MALS | Absolute Molar Mass, Degree of PEGylation, Aggregation, Size Heterogeneity | Overall reaction assessment, quantitation of species | Absolute measurement, no standards needed[8][11] | Does not resolve positional isomers |
| MALDI-TOF MS | Precise Average Mass, Mass Heterogeneity, Polydispersity | Confirmation of conjugate mass and PEG distribution | High tolerance for heterogeneity, fast analysis[3][12] | Can be difficult to couple with LC |
| LC-MS/MS | Conjugation Site Identification, Purity | Definitive localization of PEG attachment sites | Unambiguous site identification, high sensitivity[5][6] | Complex data analysis, PEG polydispersity can interfere |
| HIC / RP-HPLC | Separation of Positional Isomers, Purity Assessment | Resolving species with the same degree of PEGylation | High resolution for isomers[][16] | Method development can be extensive, RP-HPLC is denaturing |
| Circular Dichroism | Secondary & Tertiary Structure | Assessment of conformational integrity post-PEGylation | Sensitive to structural changes[17][18] | Provides global, not site-specific, structural information |
| DSC | Thermal Stability (Tm) | Quantifying changes in stability due to PEGylation | Direct measurement of thermodynamic stability[20] | Requires relatively pure sample |
| Functional Assays | Biological Activity, Binding Kinetics, Potency | Confirmation of retained therapeutic function | Biologically relevant, essential for efficacy assessment[22] | Can be complex and time-consuming |
Conclusion
The characterization of PEGylated bioconjugates is a multifaceted challenge that demands a sophisticated, multi-pronged analytical approach. Relying on a single technique provides an incomplete and potentially misleading picture. By strategically combining size- and mass-based techniques (SEC-MALS, MS) with high-resolution separation methods (HIC, RP-HPLC) and assays that probe structure and function (CD, DSC, ELISA), researchers can build a comprehensive, self-validating data package. This orthogonal strategy is the bedrock of ensuring the quality, consistency, and efficacy of these complex but vital biotherapeutics.
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- Analytical Measurement of PEGylated Molecules.
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A Comparative Guide to the In Vivo Stability of NH-bis(PEG4-t-butyl ester) Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of both efficacy and safety. Its stability in the systemic circulation is paramount to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window.[1][2] This guide provides an in-depth evaluation of the in vivo stability of NH-bis(PEG4-t-butyl ester) linkers, presenting a comparative analysis with alternative linker technologies, supported by experimental data and detailed methodologies for assessment.
The Central Role of the Linker in Drug Conjugate Performance
A linker in a drug conjugate is not merely a spacer but an active component that dictates the pharmacokinetic profile of the entire construct.[3][4] An ideal linker must strike a delicate balance: it needs to be sufficiently robust to withstand the physiological conditions of the bloodstream to ensure the conjugate reaches its target intact, yet labile enough to release the active payload at the site of action.[5][6] The chemical nature of the linker governs this crucial balance, influencing everything from solubility and aggregation to the mechanism of payload release.[5][7]
Deconstructing the NH-bis(PEG4-t-butyl ester) Linker: An Analysis of In Vivo Stability
Direct, published in vivo stability data for the precise NH-bis(PEG4-t-butyl ester) linker is not extensively available. However, by dissecting its constituent components—the central amine, the polyethylene glycol (PEG) chains, and the terminal t-butyl esters—we can construct a well-informed assessment of its likely in vivo behavior.
The Amine Core and PEG4 Spacers: A Foundation of Stability and Favorable Pharmacokinetics
The core of the linker features a secondary amine, which serves as a branching point for the two PEG4-t-butyl ester arms. Amine-based linkages, such as amides, are generally characterized by high enzymatic and chemical stability under physiological conditions.[7]
The presence of polyethylene glycol (PEG) chains is a widely adopted strategy to enhance the in vivo performance of bioconjugates.[8][9] PEGylation confers several advantages:
-
Enhanced Hydrophilicity: The hydrophilic nature of PEG can improve the solubility of the entire conjugate, which is particularly beneficial when dealing with hydrophobic payloads, and can help prevent aggregation.[5][8]
-
Prolonged Circulation Half-Life: The hydrodynamic radius of the conjugate is increased by the PEG chains, which reduces renal clearance and extends its time in circulation.[8]
-
"Stealth" Effect: The hydration shell created by the PEG chains can mask the conjugate from the immune system, reducing immunogenicity.[8]
Studies have indicated that the length of the PEG chain is a critical factor, with longer chains generally correlating with increased stability and slower clearance.[8] The four repeating ethylene glycol units in each arm of the NH-bis(PEG4-t-butyl ester) linker contribute to these favorable pharmacokinetic properties.
The t-Butyl Ester: The Locus of Controlled Lability
The terminal t-butyl ester groups are the most likely points of cleavage within this linker under physiological conditions. Ester bonds are susceptible to hydrolysis, which can be chemically or enzymatically mediated.
The in vivo stability of ester-containing linkers is a significant area of investigation, as premature cleavage by plasma esterases is a primary concern.[10] The rate of hydrolysis is highly dependent on the steric and electronic environment around the ester bond.
The tert-butyl group is known for its significant steric bulk, which provides substantial protection against nucleophilic attack by water or esterases.[11] This steric hindrance makes t-butyl esters significantly more resistant to hydrolysis under neutral and basic conditions compared to less hindered esters like methyl or ethyl esters.[11] However, they are readily cleaved under acidic conditions.[11]
While generally more stable than other simple alkyl esters, t-butyl esters can still be substrates for certain plasma and intracellular esterases.[12] The rate of this cleavage in vivo is a critical parameter that requires experimental determination.
Comparative Analysis of Linker Stability
To contextualize the expected performance of the NH-bis(PEG4-t-butyl ester) linker, it is instructive to compare it with other commonly employed linker technologies in ADCs and PROTACs.
| Linker Type | Sub-type / Example | Half-life (t1/2) in Plasma | Key Characteristics & Considerations |
| Cleavable Linkers | Designed for payload release upon specific triggers.[13] | ||
| Acid-Cleavable (Hydrazone) | ~2 days | Sensitive to the acidic environment of endosomes/lysosomes but can exhibit instability at physiological pH.[14] | |
| Protease-Cleavable (Valine-Citrulline) | Generally stable | Cleaved by lysosomal proteases like Cathepsin B; typically stable in circulation.[14] | |
| Disulfide Linkers | Variable | Cleaved in the reducing intracellular environment; stability can be modulated by steric hindrance.[14] | |
| β-Glucuronide Linkers | High plasma stability | Cleaved by β-glucuronidase, an enzyme enriched in the tumor microenvironment.[14] | |
| Non-Cleavable Linkers | Rely on the degradation of the antibody backbone for payload release. | ||
| Thioether (e.g., from SMCC linker) | Generally high plasma stability | Offers enhanced plasma stability, potentially leading to a wider therapeutic window.[14] | |
| Ester-Based Linkers | Stability is highly dependent on steric hindrance and susceptibility to esterases. | ||
| NH-bis(PEG4-t-butyl ester) (Predicted) | Moderate to High | The steric bulk of the t-butyl group is expected to confer significant resistance to plasma esterases compared to less hindered esters. The PEG chains will likely contribute to overall stability and favorable pharmacokinetics. |
Experimental Protocols for Evaluating In Vivo Linker Stability
Rigorous experimental evaluation is essential to ascertain the precise in vivo stability profile of any novel linker. The following are detailed, step-by-step methodologies for key assays.
In Vitro Plasma Stability Assay
This assay provides a crucial initial assessment of a linker's susceptibility to cleavage by plasma enzymes.
Objective: To determine the rate of linker cleavage and payload release in a plasma environment.
Methodology:
-
Preparation of Test Compound: Dissolve the drug conjugate with the NH-bis(PEG4-t-butyl ester) linker in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Incubation: Spike the stock solution into fresh plasma (human, mouse, or rat) to a final concentration of 1 µM. Incubate the samples at 37°C.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes, and extended time points like 24, 48, 72 hours for more stable linkers).
-
Reaction Quenching: Terminate the reaction at each time point by adding a protein precipitation agent, such as cold acetonitrile or methanol, containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining intact drug conjugate and the released payload.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample and determine the in vitro half-life (t1/2).
Caption: Workflow for an in vitro plasma stability assay.
In Vivo Pharmacokinetic (PK) Study
This is the definitive method for assessing the in vivo stability and overall pharmacokinetic profile of a drug conjugate.
Objective: To determine the stability, clearance, and half-life of the drug conjugate in an animal model.
Methodology:
-
Animal Model: Utilize a relevant animal model, such as mice or rats.
-
Administration: Administer the drug conjugate intravenously (IV) at a predetermined dose.[15]
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.).[15]
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Sample Analysis: Analyze the plasma samples using validated bioanalytical methods to quantify:
-
Data Analysis: Plot the concentration of each analyte over time to determine pharmacokinetic parameters, including clearance, volume of distribution, and half-life. The divergence in the pharmacokinetic profiles of the total antibody and the intact conjugate provides a direct measure of in vivo linker stability.
Caption: Workflow for an in vivo pharmacokinetic study to assess linker stability.
Enzyme-Linked Immunosorbent Assay (ELISA) for Intact ADC Quantification
This method is valuable for specifically measuring the concentration of the fully assembled drug conjugate in biological matrices.
Objective: To quantify the amount of intact ADC in plasma samples from an in vivo study.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a capture antibody that specifically binds to the targeting moiety (e.g., an anti-idiotype antibody).[18] Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Sample and Standard Addition: Add diluted plasma samples and a standard curve of the intact ADC to the wells. Incubate for 2 hours at room temperature.[18]
-
Detection Antibody: Add a detection antibody that specifically binds to the payload, conjugated to an enzyme like horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction and Read Plate: Stop the reaction with a stop solution and measure the absorbance.
-
Data Analysis: Generate a standard curve to determine the concentration of intact ADC in the plasma samples. A decrease in this concentration over time, when compared to the total antibody concentration, indicates linker cleavage.
Conclusion and Future Directions
The NH-bis(PEG4-t-butyl ester) linker presents a promising scaffold for the development of advanced drug conjugates. Its constituent parts suggest a favorable balance of properties: the amine core and PEG4 chains are anticipated to provide good systemic stability and desirable pharmacokinetic characteristics, while the t-butyl esters offer a potential mechanism for controlled payload release. The steric hindrance of the t-butyl group is a key feature that likely confers significant resistance to premature hydrolysis by plasma esterases.
However, theoretical assessment alone is insufficient. The definitive in vivo stability profile of this linker must be established through rigorous experimental validation using the protocols outlined in this guide. By employing a combination of in vitro plasma stability assays and in vivo pharmacokinetic studies, researchers can obtain the critical data needed to make informed decisions in the drug development process. Future work should focus on generating and publishing direct comparative data for this and other novel linker technologies to build a more comprehensive understanding of structure-stability relationships and to accelerate the development of safer and more effective targeted therapeutics.
References
-
ADC Review. (2019). What are Stable Linkers?. [Link]
-
Journal of Medicinal Chemistry. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. [Link]
-
Frontiers in Pharmacology. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. [Link]
-
National Institutes of Health. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. [Link]
-
PubMed. (2022). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. [Link]
-
National Institutes of Health. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. [Link]
-
IPHASE Biosciences. (2025). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. [Link]
-
PubMed. (2013). In vivo testing of drug-linker stability. [Link]
-
ADC Review. (2019). A Review of Cleavable Linkers. [Link]
-
PubMed. (2019). Cleavable linkers in antibody-drug conjugates. [Link]
-
David Spring's group. (n.d.). Cleavable linkers in antibody–drug conjugates. [Link]
-
ResearchGate. (2010). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]
-
Hilaris Publisher. (2017). Combining immunoassay and LC/MS to characterize stability of antibody therapeutics In Vivo. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
-
PubMed. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. [Link]
-
ACS Publications. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. [Link]
-
MDPI. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. [Link]
-
Springer Nature Experiments. (2013). In Vivo Testing of Drug-Linker Stability. [Link]
-
ResearchGate. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. [Link]
-
Oxford Academic. (2004). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. [Link]
-
National Institutes of Health. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. [Link]
-
IPHASE Biosciences. (2025). ADC Drugs: Concepts of Linker Cleavage and Payload Release. [Link]
-
MDPI. (2016). Pegylated Trastuzumab Fragments Acquire an Increased in Vivo Stability but Show a Largely Reduced Affinity for the Target Antigen. [Link]
-
PubMed. (2018). Physico-chemical stability of co-formulation of PEGylated human amylin with insulin. [Link]
-
ResearchGate. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. [Link]
-
National Institutes of Health. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
-
Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
-
National Institutes of Health. (2018). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. [Link]
-
PubMed. (2009). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
Springer Nature Experiments. (2018). Assessing ADC Plasma Stability by LC-MS Methods. [Link]
-
ResearchGate. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. [Link]
-
LabRulez LCMS. (n.d.). Use of mass spectrometry to assess plasma stability of ADCs. [Link]
-
MDPI. (2019). The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents. [Link]
-
National Institutes of Health. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. [Link]
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Safety Operating Guide
Navigating the Disposal of NH-bis(PEG4-t-butyl ester): A Guide for the Modern Laboratory
For the diligent researcher engaged in the sophisticated realms of bioconjugation, drug delivery, and PROTAC development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of unused or waste material is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of NH-bis(PEG4-t-butyl ester), a common amine- and t-butyl ester-functionalized PEG linker. Our focus is to move beyond mere instruction and to instill a deep understanding of the chemical principles that guide these essential procedures.
Understanding the Hazard Profile of NH-bis(PEG4-t-butyl ester)
Before we delve into the procedural aspects of disposal, it is paramount to understand the inherent characteristics of NH-bis(PEG4-t-butyl ester). A review of its Safety Data Sheet (SDS) reveals two primary hazard classifications: "Harmful if swallowed" and, most critically for disposal, "Very toxic to aquatic life with long lasting effects"[1]. This latter classification is the cornerstone of our disposal strategy, as it strictly prohibits indiscriminate disposal down the drain, which could lead to significant environmental contamination.
The molecule itself possesses a reactive primary amine and two t-butyl ester groups. While the polyethylene glycol (PEG) backbone is generally considered biocompatible and biodegradable, the functional groups and the overall structure's impact on aquatic ecosystems necessitate its handling as a hazardous chemical waste[2][3]. The t-butyl esters are susceptible to cleavage under acidic conditions, a reactivity that underscores the importance of waste segregation to prevent unintended reactions within a waste container[4][5][6][7].
| Chemical Property | Identifier | Value/Information | Source |
| Chemical Name | IUPAC | di-tert-butyl 4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioate | [8] |
| CAS Number | 2055041-41-1 | [6][8][9] | |
| Molecular Formula | C30H59NO12 | [4][6] | |
| Molecular Weight | 625.8 g/mol | [4][6] | |
| Key Hazards | GHS Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure the safe handling and disposal of NH-bis(PEG4-t-butyl ester) in a laboratory setting. This procedure is in alignment with general guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) for hazardous chemical waste management[10][11].
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This includes:
-
Safety goggles or glasses with side shields.
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable).
-
A laboratory coat .
All handling of open containers of NH-bis(PEG4-t-butyl ester), including the preparation of waste, should be conducted within a certified chemical fume hood to minimize the risk of inhalation[8].
Step 2: Waste Segregation and Container Selection
Proper segregation is crucial to prevent dangerous reactions.
-
Designate a specific waste container for NH-bis(PEG4-t-butyl ester) and other compatible organic wastes. Do not mix with acidic waste, as this could initiate the deprotection of the t-butyl ester groups.
-
The container must be made of a compatible material , such as high-density polyethylene (HDPE) or glass.
-
Ensure the container is in good condition with a securely fitting screw-top cap to prevent leaks and evaporation[4].
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a regulatory requirement and essential for safety. The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name : "NH-bis(PEG4-t-butyl ester)".
-
The associated hazards : "Harmful," "Aquatic Toxicity".
-
The accumulation start date (the date the first waste is added to the container).
-
Your name, laboratory, and contact information.
Step 4: The Disposal Process
-
For solid NH-bis(PEG4-t-butyl ester): Carefully transfer the solid into the designated hazardous waste container using a clean spatula.
-
For solutions of NH-bis(PEG4-t-butyl ester): Pour the solution directly into the designated hazardous waste container. If the solvent is volatile, perform this transfer in a chemical fume hood.
-
For contaminated labware (e.g., pipette tips, vials): These should also be placed in the designated hazardous waste container. If the container held a significant amount of the chemical, it should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol), and the rinsate collected as hazardous waste[5][12]. The defaced, empty container can then be disposed of as regular lab glass or plastic waste, in accordance with your institution's policies.
Step 5: Storage and Final Disposal
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory[4][9]. This area should be away from general traffic and incompatible materials.
-
Secondary containment , such as a larger, chemically resistant bin or tray, is highly recommended to contain any potential leaks[7].
-
Once the container is full or has reached the storage time limit set by your institution (often 90 or 180 days), arrange for its collection by your facility's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor[13]. They will ensure the waste is transported to an approved waste disposal plant for final treatment, likely through incineration or another method that neutralizes its aquatic toxicity[1].
Visualizing the Disposal Decision Pathway
To further clarify the disposal process, the following diagram outlines the key decision points and actions for a researcher handling NH-bis(PEG4-t-butyl ester) waste.
Caption: Decision workflow for the safe disposal of NH-bis(PEG4-t-butyl ester).
By adhering to this structured and informed disposal protocol, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the environment. This commitment to the complete lifecycle of laboratory chemicals is a hallmark of scientific excellence and integrity.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
DC Chemicals. (n.d.). NH-bis(PEG4-t-butyl ester) MSDS. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Acutely Toxic Materials SOP. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 18). How To Dispose Of Polyethylene Glycol? [Video]. YouTube. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Agilent. (n.d.). Polyethylene glycol Standard Safety Data Sheet. Retrieved from [Link]
-
University at Buffalo. (n.d.). Toxic Materials Handling in the Laboratory. Retrieved from [Link]
-
DC Chemicals. (n.d.). NH-bis(PEG4-t-butyl ester) COA. Retrieved from [Link]
-
CD Bioparticles. (n.d.). NH-Bis(PEG4-t-butyl ester). Retrieved from [Link]
-
State of Vermont. (n.d.). Disposal of Propylene Glycol, Ethylene Glycol, and Polyethylene Glycol in Septic Systems. Retrieved from [Link]
-
DC Chemicals. (n.d.). NH-bis(PEG4-t-butyl ester)|CAS 2055041-41-1. Retrieved from [Link]
-
BorenPharm. (n.d.). Nh-bis(peg4-t-butyl ester)-. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Shaanxi Xin yan Bomei Biotechnology Co., Ltd. (n.d.). NH-bis(PEG4-t-butyl ester),NH-bis(PEG4-Boc). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
